Product packaging for Bariumbenzoat(Cat. No.:)

Bariumbenzoat

Cat. No.: B15350639
M. Wt: 379.55 g/mol
InChI Key: MJIAXOYYJWECDI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bariumbenzoat is a useful research compound. Its molecular formula is C14H10BaO4 and its molecular weight is 379.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BaO4 B15350639 Bariumbenzoat

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10BaO4

Molecular Weight

379.55 g/mol

IUPAC Name

barium(2+);dibenzoate

InChI

InChI=1S/2C7H6O2.Ba/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2

InChI Key

MJIAXOYYJWECDI-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ba+2]

Origin of Product

United States

Foundational & Exploratory

Barium Benzoate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical formula, structure, and properties of barium benzoate. The information is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound.

Chemical Formula and Nomenclature

Barium benzoate is an organic-metal salt.[1] It is also referred to as barium dibenzoate. The chemical formula for barium benzoate is C₁₄H₁₀BaO₄ .[2][3][4][5][6][7][8][9] This formula indicates that each molecule of barium benzoate contains 14 carbon atoms, 10 hydrogen atoms, 1 barium atom, and 4 oxygen atoms.

The compound is registered under the CAS Number 533-00-6 .[1][10][11] Its IUPAC name is barium(2+) dibenzoate.[4] Other synonyms include benzoic acid, barium salt.[1][6][8][10]

Molecular Structure

Barium benzoate is an ionic compound formed from one barium cation (Ba²⁺) and two benzoate anions (C₇H₅O₂⁻). The benzoate anion is the conjugate base of benzoic acid. The positive charge of the barium ion is balanced by the negative charges of the two benzoate anions. The molecular weight of barium benzoate is approximately 379.55 g/mol .[1][4][5][6][7][8]

The structure of the benzoate anion features a carboxyl group attached to a phenyl group. The negative charge is delocalized over the two oxygen atoms of the carboxylate group.

Barium_Benzoate_Formation benzoic_acid 2 C₇H₅O₂H (Benzoic Acid) barium_hydroxide Ba(OH)₂ (Barium Hydroxide) barium_benzoate Ba(C₇H₅O₂)₂ (Barium Benzoate) benzoic_acid->barium_benzoate + barium_hydroxide->barium_benzoate water 2 H₂O (Water)

Caption: Formation of Barium Benzoate from Benzoic Acid and Barium Hydroxide.

Physicochemical Properties

Barium benzoate is a fine, white powder.[11] A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₀BaO₄[2][3][4][5][6][7][8][9]
Molecular Weight 379.55 g/mol [1][4][5][6][7][8]
CAS Number 533-00-6[1][10][11]
Appearance Fine, white powder[11]
Density ~2 g/cm³ at 20°C[1][5][6][7][8][9]
Water Solubility 3.4 - 51.3 g/L at 20°C[1][5][6][8][9]
Boiling Point 249.3 °C at 760 mmHg (for benzoic acid)[1][2][3]
Flash Point 111.4 °C[1][3]

Experimental Protocols

Synthesis of Barium Benzoate

A common laboratory method for the synthesis of barium benzoate involves the reaction of benzoic acid with a barium base, such as barium hydroxide or barium carbonate, in an aqueous solution.

Reaction: 2C₇H₅O₂H + Ba(OH)₂ → Ba(C₇H₅O₂)₂ + 2H₂O

Methodology:

  • Dissolve a stoichiometric amount of benzoic acid in heated distilled water.

  • Slowly add a stoichiometric amount of barium hydroxide (or barium carbonate) to the benzoic acid solution while stirring continuously.

  • Continue stirring and heating the solution until the reaction is complete, which is typically indicated by the cessation of gas evolution (if using barium carbonate) or a change in pH.

  • Filter the hot solution to remove any unreacted starting materials or impurities.

  • Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of barium benzoate.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

  • Dry the purified barium benzoate crystals in a desiccator or a low-temperature oven.

Quantification of Barium Content by Gravimetric Analysis

The barium content in a sample of barium benzoate can be determined through gravimetric analysis by precipitating the barium as barium sulfate.

Methodology:

  • Accurately weigh a sample of barium benzoate and dissolve it in dilute hydrochloric acid.

  • Heat the solution to boiling and slowly add an excess of dilute sulfuric acid to precipitate the barium as barium sulfate (BaSO₄).

  • Digest the precipitate by keeping the solution hot for a period to allow the crystals to grow larger.

  • Filter the precipitate through a pre-weighed ashless filter paper.

  • Wash the precipitate with hot distilled water until the washings are free of chloride ions (tested with silver nitrate solution).

  • Dry the filter paper and precipitate in an oven.

  • Ignite the filter paper and precipitate in a pre-weighed crucible at a high temperature until all the filter paper has been burned off and a constant weight of the BaSO₄ residue is obtained.

  • From the weight of the barium sulfate precipitate, the percentage of barium in the original barium benzoate sample can be calculated.

Applications

Barium benzoate has several industrial applications, including:

  • Stabilizer: It is used as a stabilizer in PVC and PE/PVC blends.[11][12]

  • Catalyst: It acts as a transesterification catalyst.[11][12]

  • Pyrotechnics: It is an ingredient in pyrotechnic compositions.[11][12]

Logical_Relationship cluster_components Components of Barium Benzoate cluster_formation Formation cluster_compound Resulting Compound barium_ion Barium Cation (Ba²⁺) ionic_bond Ionic Bonding barium_ion->ionic_bond benzoate_ion 2 x Benzoate Anion (C₇H₅O₂⁻) benzoate_ion->ionic_bond barium_benzoate Barium Benzoate (Ba(C₇H₅O₂)₂) ionic_bond->barium_benzoate

Caption: Ionic formation of Barium Benzoate from its constituent ions.

References

An In-depth Technical Guide to Barium Benzoate (CAS 533-00-6) for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core properties of barium benzoate (CAS 533-00-6), tailored for researchers, scientists, and professionals in drug development. The document details its physicochemical characteristics, synthesis, analytical methodologies, and toxicological profile, with a focus on its potential biological implications.

Physicochemical Properties

Barium benzoate is an organic-metal salt with the chemical formula C₁₄H₁₀BaO₄. It presents as a dry powder. A summary of its key quantitative properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₀BaO₄[1][2][3][4]
Molecular Weight 379.55 g/mol [1][2][3][4]
Density 2 g/cm³ (at 20°C)[1][3][4]
Boiling Point 249.3 °C at 760 mmHg[5]
Melting Point Not Applicable[5]
Water Solubility 3.4 - 51.3 g/L (at 20°C)[1][3][4]
Vapor Pressure 0.397 Pa (at 25°C)[1][3][4]
LogP 1.87[1][3][4]

Synthesis and Characterization

Experimental Protocol: Hydrothermal Synthesis

This protocol describes a plausible method for the synthesis of barium benzoate based on the reaction between benzoic acid and barium hydroxide octahydrate.

Materials:

  • Benzoic acid (C₇H₆O₂)

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Deionized water

  • Hydrothermal synthesis autoclave reactor with a polytetrafluoroethylene (PTFE) liner

  • Drying oven

Procedure:

  • In a typical synthesis, stoichiometric amounts of benzoic acid and barium hydroxide octahydrate are used. For example, a 2:1 molar ratio of benzoic acid to barium hydroxide would be appropriate.

  • Dissolve the calculated amount of barium hydroxide octahydrate in deionized water in the PTFE liner of the autoclave.

  • Slowly add the benzoic acid to the barium hydroxide solution while stirring to ensure a homogeneous mixture.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the reactor to a temperature in the range of 110-180°C and maintain this temperature for a specified period, for instance, 12 to 24 hours, to allow the reaction to complete.

  • After the reaction period, turn off the oven and allow the autoclave to cool to room temperature naturally.

  • Open the autoclave and collect the resulting precipitate by filtration.

  • Wash the precipitate several times with deionized water to remove any unreacted starting materials or soluble byproducts.

  • Dry the final product, barium benzoate, in an oven at a temperature of around 60-80°C for several hours.

G benzoic_acid Benzoic Acid mixing Mixing in Deionized Water benzoic_acid->mixing barium_hydroxide Barium Hydroxide Octahydrate barium_hydroxide->mixing hydrothermal_reaction Hydrothermal Reaction (110-180°C, 12-24h) mixing->hydrothermal_reaction cooling Cooling hydrothermal_reaction->cooling filtration Filtration cooling->filtration washing Washing with Deionized Water filtration->washing drying Drying (60-80°C) washing->drying barium_benzoate Barium Benzoate (Product) drying->barium_benzoate G barium_benzoate Barium Benzoate (in solution) dissociation Dissociation barium_benzoate->dissociation ba_ion Barium Ion (Ba²⁺) dissociation->ba_ion blockade Blockade of Potassium Efflux ba_ion->blockade k_channel Potassium Channel (Kir) k_channel->blockade hypokalemia Hypokalemia (Low Extracellular K⁺) blockade->hypokalemia cellular_effects Cellular Effects hypokalemia->cellular_effects muscle_weakness Muscle Weakness/ Paralysis cellular_effects->muscle_weakness cardiac_arrhythmias Cardiac Arrhythmias cellular_effects->cardiac_arrhythmias

References

An In-depth Technical Guide to the Synthesis of Barium Benzoate from Benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of barium benzoate from benzoic acid, outlining two primary synthetic pathways: the reaction of benzoic acid with barium hydroxide and with barium carbonate. This document details the experimental protocols, reaction mechanisms, and characterization of the final product. Quantitative data is presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

Barium benzoate, with the chemical formula Ba(C₆H₅COO)₂, is a barium salt of benzoic acid. It finds applications in various fields, including as a stabilizer in polymers and as a component in pyrotechnics. The synthesis of this compound is a fundamental process in inorganic and organic chemistry, demonstrating acid-base neutralization reactions. This guide explores the two principal methods for its preparation from benzoic acid, providing detailed experimental procedures and relevant chemical data.

Synthetic Pathways

The synthesis of barium benzoate from benzoic acid can be primarily achieved through two neutralization reactions:

  • Reaction with Barium Hydroxide: Benzoic acid reacts with barium hydroxide in an aqueous solution to form barium benzoate and water. This reaction is a straightforward acid-base neutralization.

  • Reaction with Barium Carbonate: Benzoic acid reacts with barium carbonate to produce barium benzoate, water, and carbon dioxide gas. This reaction is an example of an acid reacting with a carbonate.

The choice of synthetic route may depend on factors such as the availability of reagents, desired purity, and reaction conditions.

Reaction Mechanisms

The fundamental reaction in both pathways is the deprotonation of the carboxylic acid group of benzoic acid by a basic barium salt.

Reaction with Barium Hydroxide: 2C₆H₅COOH + Ba(OH)₂ → Ba(C₆H₅COO)₂ + 2H₂O

Reaction with Barium Carbonate: 2C₆H₅COOH + BaCO₃ → Ba(C₆H₅COO)₂ + H₂O + CO₂

Figure 1: Chemical equations for the synthesis of barium benzoate.

Experimental Protocols

Synthesis of Barium Benzoate using Barium Hydroxide

This protocol is adapted from a hydrothermal reaction method.

Materials:

  • Benzoic Acid (C₆H₅COOH)

  • Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

  • Distilled Water

Equipment:

  • Beakers

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Dissolve a stoichiometric amount of benzoic acid in distilled water in a beaker with stirring. The molar ratio of benzoic acid to barium hydroxide octahydrate should be 2:1.

  • In a separate beaker, dissolve the corresponding amount of barium hydroxide octahydrate in distilled water.

  • Heat the benzoic acid solution to near boiling.

  • Slowly add the barium hydroxide solution to the hot benzoic acid solution while stirring continuously.

  • Allow the reaction mixture to cool to room temperature to facilitate the precipitation of barium benzoate.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold distilled water to remove any unreacted starting materials or soluble impurities.

  • Dry the collected barium benzoate in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

Barium_Hydroxide_Workflow start Start dissolve_ba Dissolve Benzoic Acid in distilled water start->dissolve_ba dissolve_bh Dissolve Barium Hydroxide Octahydrate in distilled water start->dissolve_bh heat_ba Heat Benzoic Acid solution to near boiling dissolve_ba->heat_ba mix Slowly add Barium Hydroxide solution to Benzoic Acid solution with stirring dissolve_bh->mix heat_ba->mix cool Cool mixture to room temperature mix->cool filter Filter precipitate (Barium Benzoate) cool->filter wash Wash precipitate with cold distilled water filter->wash dry Dry the product in an oven wash->dry end End dry->end

Figure 2: Experimental workflow for synthesis via the barium hydroxide method.

Synthesis of Barium Benzoate using Barium Carbonate (Theoretical Protocol)

Materials:

  • Benzoic Acid (C₆H₅COOH)

  • Barium Carbonate (BaCO₃)

  • Distilled Water

Equipment:

  • Beakers

  • Heating mantle with magnetic stirrer

  • Gas outlet to vent CO₂

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Suspend a stoichiometric amount of barium carbonate in distilled water in a beaker equipped with a magnetic stirrer and a gas outlet.

  • In a separate beaker, dissolve a 2:1 molar equivalent of benzoic acid in a minimal amount of hot distilled water.

  • Slowly add the hot benzoic acid solution to the barium carbonate suspension with vigorous stirring. Effervescence (release of CO₂ gas) should be observed.

  • Heat the reaction mixture gently to ensure the completion of the reaction. The heating should continue until the effervescence ceases.

  • Filter the hot solution to remove any unreacted barium carbonate.

  • Allow the filtrate to cool to room temperature to crystallize the barium benzoate.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold distilled water.

  • Dry the purified barium benzoate in an oven at 80-100 °C.

Barium_Carbonate_Workflow start Start suspend_bc Suspend Barium Carbonate in distilled water start->suspend_bc dissolve_ba Dissolve Benzoic Acid in hot distilled water start->dissolve_ba mix Slowly add Benzoic Acid solution to Barium Carbonate suspension with stirring suspend_bc->mix dissolve_ba->mix heat Gently heat mixture until effervescence ceases mix->heat filter_hot Filter hot solution to remove unreacted BaCO₃ heat->filter_hot cool Cool filtrate to room temperature for crystallization filter_hot->cool filter_crystals Filter Barium Benzoate crystals cool->filter_crystals wash Wash crystals with cold distilled water filter_crystals->wash dry Dry the product in an oven wash->dry end End dry->end

Figure 3: Theoretical experimental workflow for synthesis via the barium carbonate method.

Data Presentation

Physicochemical Properties of Reactants and Product
CompoundMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
Benzoic Acid122.12White crystalline solid122.4249
Barium Hydroxide Octahydrate315.46White solid78780 (decomposes)
Barium Carbonate197.34White powder8111450 (decomposes)
Barium Benzoate379.55White powder>300-
Characterization Data of Barium Benzoate
Analysis TechniqueObserved Results
Elemental Analysis Confirms the presence of Carbon, Hydrogen, and Barium in the expected ratios.
Fourier-Transform Infrared Spectroscopy (FTIR) Shows characteristic absorption bands for the carboxylate group (COO⁻) and the aromatic ring, confirming the formation of the benzoate salt.
X-ray Diffraction (XRD) The diffraction pattern reveals a crystalline structure, which has been reported as a layered monoclinic system.

Note: Specific quantitative yield data for these reactions are not consistently reported in the readily available scientific literature.

Conclusion

This technical guide has detailed two primary methods for the synthesis of barium benzoate from benzoic acid. The reaction with barium hydroxide is a well-documented procedure, while the reaction with barium carbonate, though chemically feasible, lacks a standardized, published protocol. The provided workflows and diagrams aim to facilitate a deeper understanding of the synthetic processes. For researchers and professionals, the choice of method will likely be influenced by practical considerations such as reagent availability and cost. Further research is warranted to establish a detailed and optimized protocol for the barium carbonate route and to quantify the yields of both synthetic pathways for a more complete comparative analysis.

An In-depth Technical Guide to the Crystal Structure of Anhydrous Barium Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous barium benzoate. The information is compiled from crystallographic studies and is intended to serve as a valuable resource for researchers and professionals in the fields of materials science, chemistry, and drug development.

Introduction

Barium benzoate, the barium salt of benzoic acid, is a compound with various industrial applications. Understanding its solid-state structure is crucial for controlling its physical and chemical properties. This guide focuses on the anhydrous form of barium benzoate, presenting its crystallographic data and the experimental methodologies used for its characterization.

Crystal Structure and Properties

Anhydrous barium benzoate crystallizes in a triclinic system, which is characterized by three unequal axes and three unequal angles. The crystal structure was determined using single-crystal X-ray diffraction techniques.

The fundamental crystallographic data for anhydrous barium benzoate are summarized in the table below. This information is essential for identifying the compound and for computational modeling of its properties.

Parameter Value
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a13.280(2) Å
b15.755(3) Å
c16.980(3) Å
α71.691(2)°
β79.528(3)°
γ80.741(3)°
Volume (V) 3296.1(10) ų
Z 1
Refinement R-factor 0.0459 for 14370 reflections (I > 2σ(I))

Data sourced from a study on the synthesis and characterization of barium benzoate.[1]

Experimental Protocols

The determination of the crystal structure of anhydrous barium benzoate involves its synthesis followed by detailed characterization using various analytical techniques.

Two primary methods have been reported for the synthesis of anhydrous barium benzoate: a semi-solid phase reaction and a hydrothermal reaction.[1]

3.1.1. Semi-Solid Phase Reaction

In this method, stoichiometric amounts of benzoic acid and barium hydroxide are intimately mixed in a mortar and pestle. The reaction proceeds in the solid state, with minimal solvent, to form barium benzoate. The resulting product is then collected and dried.

3.1.2. Hydrothermal Synthesis

For this method, benzoic acid and barium hydroxide octahydrate are used as reactants.[1] They are dissolved in water in a sealed reaction vessel. The vessel is then heated to an elevated temperature for a specific period, allowing the crystals of barium benzoate to form as the solution cools.

Following synthesis, the compound is subjected to a series of characterization techniques to confirm its identity and determine its crystal structure.

3.2.1. Elemental Analysis

This technique is used to determine the elemental composition of the synthesized compound, ensuring it matches the theoretical composition of barium benzoate (C₁₄H₁₀BaO₄).

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The characteristic absorption bands for the carboxylate group and the benzene ring in the FTIR spectrum confirm the formation of barium benzoate.

3.2.3. X-ray Powder Diffraction (XRPD)

XRPD is a rapid analytical technique used to identify the crystalline phases present in a material. The obtained diffraction pattern is a fingerprint of the crystal structure and can be compared to known patterns to confirm the synthesis of the desired compound.

3.2.4. Single-Crystal X-ray Diffraction (SCXRD)

This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. A suitable single crystal of anhydrous barium benzoate is selected and mounted on a diffractometer. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected. The structure is solved from this data using direct methods and then refined to obtain the final atomic coordinates and unit cell parameters.[1]

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of anhydrous barium benzoate.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis s1 Reactants: Benzoic Acid & Barium Hydroxide s2 Reaction Method: - Semi-solid phase - Hydrothermal s1->s2 s3 Anhydrous Barium Benzoate (Crude Product) s2->s3 c1 Elemental Analysis s3->c1 c2 FTIR Spectroscopy s3->c2 c3 X-ray Powder Diffraction s3->c3 c4 Single-Crystal X-ray Diffraction s3->c4 d1 Structure Solution (Direct Methods) c4->d1 d2 Structure Refinement d1->d2 d3 Crystallographic Data d2->d3

Caption: Experimental workflow for anhydrous barium benzoate.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of anhydrous barium benzoate, supported by crystallographic data and a description of the experimental protocols. The information presented here is intended to be a foundational resource for scientists and researchers, facilitating further studies and applications of this compound.

References

Physicochemical Properties of Barium Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Weight and Density of Barium Benzoate

This technical guide provides a focused overview of the key physicochemical properties of barium benzoate, specifically its molecular weight and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized methodologies for the characterization of this compound. This document outlines the theoretical values and presents detailed experimental protocols for their empirical determination.

Barium benzoate, an organic-metal salt, possesses distinct physical properties that are critical for its application and handling in a laboratory setting. A summary of its key quantitative data is presented below.

PropertyValueReference
Molecular Formula C₁₄H₁₀BaO₄[1][2][3][4]
Molecular Weight 379.55 g/mol [1][2][3][4][5]
Density 2 g/cm³ (at 20°C)[1][5]

Experimental Determination of Density

The density of a solid compound like barium benzoate can be determined using several established methods. The choice of method depends on the required accuracy and the physical form of the sample. Common techniques include the use of a pycnometer or the fluid displacement method based on Archimedes' principle.[6]

Protocol: Density Determination by Fluid Displacement

This protocol describes the determination of the density of a solid, non-porous sample of barium benzoate that is denser than water and insoluble in it.

Materials:

  • Analytical balance

  • Graduated measuring cylinder

  • Deionized water

  • Spatula

  • Barium benzoate powder (or solid form)

Procedure:

  • Mass Measurement: Accurately weigh a sample of dry barium benzoate using an analytical balance. Record this mass as m.[7]

  • Initial Volume Measurement: Fill a graduated cylinder with a known volume of deionized water. Ensure the volume is sufficient to fully submerge the sample. Record this initial volume as V₁.[8]

  • Sample Immersion: Carefully transfer the weighed barium benzoate sample into the graduated cylinder. Ensure no water splashes out. The solid must be fully submerged.[8]

  • Final Volume Measurement: Record the new volume of the water with the submerged sample as V₂.[9]

  • Calculation: The volume of the barium benzoate sample (V_s) is the difference between the final and initial volumes: V_s = V₂ - V₁.[8]

  • Density Calculation: Calculate the density (ρ) of barium benzoate using the formula: ρ = m / V_s .[7]

G cluster_workflow Workflow for Density Determination start Start weigh Weigh dry sample of Barium Benzoate (m) start->weigh immerse Carefully immerse sample in water weigh->immerse calculate_d Calculate Density (ρ = m / V_s) measure_v1 Measure initial volume of water in graduated cylinder (V₁) measure_v1->immerse measure_v2 Measure final volume of water with submerged sample (V₂) immerse->measure_v2 calculate_v Calculate sample volume (V_s = V₂ - V₁) measure_v2->calculate_v calculate_v->calculate_d end_node End calculate_d->end_node

Caption: Workflow for determining the density of a solid.

Experimental Determination of Molecular Weight

The molecular weight of a pure, non-volatile compound can be determined through several analytical techniques. For small molecules, methods based on colligative properties, such as freezing point depression (cryoscopy) or boiling point elevation (ebulliometry), are historically significant and instructive.[10][11] Modern methods often rely on mass spectrometry for precise molecular weight determination.

Protocol: Molecular Weight Determination by Freezing Point Depression (Cryoscopy)

This method is based on the principle that dissolving a solute in a solvent lowers the freezing point of the solvent. The magnitude of this depression is directly proportional to the molal concentration of the solute.

Materials:

  • Beckmann thermometer or a precise digital thermometer

  • Freezing point apparatus

  • A suitable solvent with a known cryoscopic constant (K_f) and freezing point (e.g., cyclohexane, camphor)

  • Analytical balance

  • Barium benzoate (solute)

Procedure:

  • Solvent Freezing Point: Accurately weigh a known mass of the chosen solvent (m_solvent) and place it in the freezing point apparatus. Determine the precise freezing point of the pure solvent (T_f_pure). This involves cooling the solvent while stirring and recording the temperature at which it freezes.

  • Sample Preparation: Accurately weigh a small, known mass of barium benzoate (m_solute).

  • Solution Preparation: Dissolve the weighed barium benzoate in the solvent already present in the apparatus.

  • Solution Freezing Point: Determine the freezing point of the resulting solution (T_f_solution) using the same method as for the pure solvent.

  • Calculation of Freezing Point Depression (ΔT_f): Calculate the change in freezing point: ΔT_f = T_f_pure - T_f_solution .

  • Molality Calculation: Calculate the molality (b) of the solution using the formula: ΔT_f = K_f * b . Therefore, b = ΔT_f / K_f .

  • Moles of Solute Calculation: From the definition of molality (moles of solute per kg of solvent), calculate the moles of barium benzoate (n_solute): n_solute = b * (m_solvent / 1000) .

  • Molecular Weight Calculation: Finally, calculate the molecular weight (MW) of barium benzoate: MW = m_solute / n_solute .

G cluster_workflow Workflow for Molecular Weight Determination (Cryoscopy) start Start weigh_solvent Weigh a known mass of solvent (m_solvent) start->weigh_solvent weigh_solute Weigh a known mass of Barium Benzoate (m_solute) start->weigh_solute measure_tf1 Determine freezing point of pure solvent (T_f_pure) weigh_solvent->measure_tf1 dissolve Dissolve solute in the solvent measure_tf1->dissolve calculate_delta_t Calculate ΔT_f (T_f_pure - T_f_solution) weigh_solute->dissolve measure_tf2 Determine freezing point of the solution (T_f_solution) dissolve->measure_tf2 measure_tf2->calculate_delta_t calculate_mw Calculate Molecular Weight MW = (m_solute * K_f * 1000) / (ΔT_f * m_solvent) calculate_delta_t->calculate_mw end_node End calculate_mw->end_node

Caption: Workflow for determining molecular weight via cryoscopy.

References

Infrared Spectroscopy of Barium Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Infrared Spectroscopy of Metal Benzoates

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When applied to metal benzoates like barium benzoate, IR spectroscopy is particularly useful for confirming the formation of the salt and characterizing the coordination between the barium cation and the benzoate anion.

The key vibrational modes of interest in the IR spectrum of barium benzoate include:

  • Carboxylate Anion Vibrations: The asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group are the most diagnostic peaks. The positions of these bands and the separation between them (Δν = ν_as - ν_s) can provide information about the coordination mode of the benzoate ligand to the barium ion (e.g., monodentate, bidentate chelating, or bidentate bridging).

  • Aromatic Ring Vibrations: The C-H stretching and out-of-plane bending vibrations of the benzene ring, as well as the C=C stretching vibrations within the ring, provide further confirmation of the benzoate structure.

Predicted Infrared Absorption Data for Barium Benzoate

Based on literature values for other metal benzoates and general knowledge of carboxylate vibrations, the following table summarizes the expected characteristic infrared absorption peaks for barium benzoate.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretching3100 - 3000Medium
Asymmetric Carboxylate Stretching (ν_as(COO⁻))1600 - 1540Strong
Symmetric Carboxylate Stretching (ν_s(COO⁻))1440 - 1380Strong
Aromatic C=C Stretching1600 - 1450Medium
Aromatic C-H Out-of-Plane Bending900 - 650Strong

Experimental Protocol for FTIR Analysis of Barium Benzoate

This section details a standard procedure for obtaining a high-quality Fourier-transform infrared (FTIR) spectrum of a solid sample, such as barium benzoate, using the potassium bromide (KBr) pellet method.

3.1. Materials and Equipment

  • Barium benzoate powder (anhydrous)

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

  • Desiccator

3.2. Sample Preparation (KBr Pellet Method)

  • Drying: Dry the barium benzoate sample and the KBr powder in an oven at 110°C for at least 2-4 hours to remove any residual moisture. Cool to room temperature in a desiccator.

  • Weighing: Weigh approximately 1-2 mg of the barium benzoate sample and 100-200 mg of KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Add the KBr to the agate mortar and grind it to a fine, consistent powder. Add the barium benzoate sample to the mortar and continue to grind the mixture until it is homogeneous. The mixture should appear as a uniform, fine powder.

  • Pellet Formation: Transfer the ground mixture to the pellet-forming die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Pellet Inspection: Carefully remove the pellet from the die. A good pellet will be thin and transparent. If the pellet is opaque or brittle, the grinding was insufficient, or moisture may be present.

3.3. Spectral Acquisition

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum: Mount the KBr pellet containing the barium benzoate sample in the sample holder and place it in the spectrometer.

  • Data Collection: Acquire the IR spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

Visualization of Experimental Workflow and Data Interpretation

The following diagrams, generated using the DOT language, illustrate the experimental workflow for obtaining the IR spectrum of barium benzoate and the logical process of spectral interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition start Start: Dry Barium Benzoate & KBr weigh Weigh Sample and KBr (1:100 ratio) start->weigh grind Grind Mixture in Agate Mortar weigh->grind press Press Mixture into a Pellet grind->press inspect Inspect Pellet for Transparency press->inspect background Collect Background Spectrum inspect->background sample Collect Sample Spectrum background->sample process Process Data (Baseline Correction) sample->process end_node End: Obtain Final IR Spectrum process->end_node spectral_interpretation cluster_regions Spectral Regions of Interest cluster_assignments Vibrational Assignments spectrum Barium Benzoate IR Spectrum region1 ~3100-3000 cm⁻¹ spectrum->region1 region2 ~1600-1540 cm⁻¹ spectrum->region2 region3 ~1440-1380 cm⁻¹ spectrum->region3 region4 ~900-650 cm⁻¹ spectrum->region4 assign1 Aromatic C-H Stretch region1->assign1 assign2 Asymmetric COO⁻ Stretch region2->assign2 assign3 Symmetric COO⁻ Stretch region3->assign3 assign4 Aromatic C-H Out-of-Plane Bend region4->assign4 conclusion Structural Confirmation of Barium Benzoate assign1->conclusion assign2->conclusion assign3->conclusion assign4->conclusion

Nuclear Magnetic Resonance (NMR) Spectra of Barium Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) spectra of barium benzoate. Due to the limited availability of direct experimental spectra for barium benzoate in public databases, this document focuses on predicted ¹H and ¹³C NMR spectral data derived from analogous compounds, primarily sodium benzoate. It offers detailed, adaptable experimental protocols for both solution-state and solid-state NMR spectroscopy, enabling researchers to acquire high-quality data. Furthermore, this guide includes visualizations of experimental workflows and the structural relationships of the benzoate anion to its expected NMR signals, serving as a practical resource for the analysis of barium benzoate and similar ionic compounds.

Introduction

Barium benzoate, the barium salt of benzoic acid, is a compound with applications in various chemical processes.[1][2] Understanding its molecular structure and purity is crucial for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure. This guide outlines the expected ¹H and ¹³C NMR characteristics of barium benzoate and provides robust protocols for its analysis.

Predicted NMR Spectra of Barium Benzoate

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of the benzoate anion is characterized by signals from the aromatic protons. The symmetry of the monosubstituted benzene ring results in three distinct proton environments.

Table 1: Predicted ¹H NMR Chemical Shifts for Barium Benzoate

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-2, H-6 (ortho)7.8 - 8.1Doublet of doublets (dd) or Multiplet (m)
H-3, H-5 (meta)7.4 - 7.6Triplet (t) or Multiplet (m)
H-4 (para)7.4 - 7.6Triplet (t) or Multiplet (m)

Note: Predicted values are based on data for sodium benzoate and general knowledge of aromatic systems. The exact chemical shifts may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of the benzoate anion will show four signals for the aromatic carbons due to symmetry, and one for the carboxylate carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for Barium Benzoate

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylate)170 - 180
C-1 (ipso)130 - 135
C-2, C-6 (ortho)128 - 132
C-3, C-5 (meta)127 - 130
C-4 (para)130 - 134

Note: Predicted values are based on data for sodium benzoate and other benzoate derivatives.[3]

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality NMR spectra of barium benzoate.

Solution-State NMR Spectroscopy

This protocol is suitable for standard ¹H and ¹³C NMR analysis.

3.1.1. Sample Preparation

  • Solvent Selection : Choose a deuterated solvent in which barium benzoate is soluble. Deuterated water (D₂O) is a common choice for ionic compounds. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may also be considered.

  • Concentration : Prepare a solution with a concentration of 10-50 mg of barium benzoate in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Dissolution : Add the solvent to a clean, dry vial containing the barium benzoate sample. Use a vortex mixer to ensure complete dissolution.

  • Filtration (Optional) : If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

  • Transfer : Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping : Securely cap the NMR tube. Ensure the cap is not tilted, as this can affect the spinning of the sample in the spectrometer.

3.1.2. Instrument Parameters (¹H NMR)

  • Spectrometer Frequency : 400 MHz or higher

  • Pulse Sequence : Standard single-pulse sequence (e.g., 'zg30')

  • Acquisition Time : 2-4 seconds

  • Relaxation Delay (D1) : 1-5 seconds

  • Number of Scans : 8-16

  • Spectral Width : 12-16 ppm

  • Temperature : 298 K

3.1.3. Instrument Parameters (¹³C NMR)

  • Spectrometer Frequency : 100 MHz or higher

  • Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., 'zgpg30')

  • Acquisition Time : 1-2 seconds

  • Relaxation Delay (D1) : 2-5 seconds

  • Number of Scans : 1024 or higher (depending on concentration)

  • Spectral Width : 200-250 ppm

  • Temperature : 298 K

Solid-State NMR Spectroscopy

Solid-state NMR (ssNMR) can provide information about the structure of barium benzoate in its crystalline form.

3.2.1. Sample Preparation

  • Grinding : Thoroughly grind the barium benzoate sample into a fine powder using a mortar and pestle. This homogenizes the sample and improves packing efficiency.

  • Packing : Carefully pack the fine powder into a solid-state NMR rotor (e.g., 4 mm or 7 mm zirconia rotor). Use a packing tool to ensure the sample is tightly packed and balanced.

3.2.2. Instrument Parameters (¹³C CP/MAS)

  • Spectrometer Frequency : 100 MHz or higher

  • Technique : Cross-Polarization Magic Angle Spinning (CP/MAS)

  • Magic Angle Spinning Rate : 5-15 kHz

  • Contact Time : 1-5 ms

  • Relaxation Delay (D1) : 5-20 seconds

  • Number of Scans : 4096 or higher

  • Spectral Width : 30 kHz or wider

Visualization of Workflows and Structural Relationships

The following diagrams illustrate the experimental workflows and the correlation between the benzoate anion's structure and its NMR signals.

Solution_State_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Barium Benzoate B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire Spectrum E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Final Spectrum I->J Spectral Analysis

Caption: Workflow for Solution-State NMR Analysis.

Solid_State_NMR_Workflow cluster_prep_ss Sample Preparation cluster_acq_ss Data Acquisition cluster_proc_ss Data Processing A_ss Grind Barium Benzoate B_ss Pack into Rotor A_ss->B_ss C_ss Insert Rotor into Probe B_ss->C_ss D_ss Set Magic Angle Spinning Rate C_ss->D_ss E_ss Acquire CP/MAS Spectrum D_ss->E_ss F_ss Fourier Transform E_ss->F_ss G_ss Phase and Baseline Correction F_ss->G_ss H_ss Chemical Shift Referencing G_ss->H_ss I_ss Final Solid-State Spectrum H_ss->I_ss Spectral Analysis

Caption: Workflow for Solid-State NMR Analysis.

Benzoate_NMR_Correlation cluster_structure Benzoate Anion Structure cluster_1h_nmr Predicted ¹H NMR Signals cluster_13c_nmr Predicted ¹³C NMR Signals img H_ortho H-2, H-6 (ortho) ~7.8-8.1 ppm img->H_ortho H_meta H-3, H-5 (meta) ~7.4-7.6 ppm img->H_meta H_para H-4 (para) ~7.4-7.6 ppm img->H_para C_coo C=O ~170-180 ppm img->C_coo C_ipso C-1 (ipso) ~130-135 ppm img->C_ipso C_ortho C-2, C-6 (ortho) ~128-132 ppm img->C_ortho C_meta C-3, C-5 (meta) ~127-130 ppm img->C_meta C_para C-4 (para) ~130-134 ppm img->C_para

Caption: Structure-to-Spectrum Correlation for Benzoate.

Conclusion

While experimental NMR data for barium benzoate remains elusive in public repositories, this guide provides a robust framework for its analysis. The predicted ¹H and ¹³C NMR spectra, based on analogous compounds, offer a reliable reference for researchers. The detailed experimental protocols for both solution-state and solid-state NMR are designed to be adaptable and to yield high-quality data. The visualizations provided serve to clarify the experimental processes and the fundamental relationships between molecular structure and NMR signals, making this guide a valuable tool for scientists and professionals in the field of drug development and chemical research.

References

An In-depth Technical Guide to the Safety and Hazards of Barium Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, hazards, and toxicological profile of Barium Benzoate (CAS No. 533-00-6), compiled from safety data sheets (SDS) and toxicological databases.

Section 1: Chemical Identification and Physical Properties

Barium benzoate, with the molecular formula C₁₄H₁₀BaO₄, is the barium salt of benzoic acid.[1][2] It typically appears as a white powder.[3] While primarily used as a stabilizer in PVC, a transesterification catalyst, and in pyrotechnics, its toxicological properties, driven by the bioavailable barium ion, are of primary concern in research and development settings.[3]

Table 1: Physical and Chemical Properties of Barium Benzoate

Property Value Reference
Molecular Weight 379.55 g/mol [1][4]
Appearance White Powder [3]
Boiling Point 249.3 °C at 760 mmHg [4]
Flash Point 111.4 °C [4]
Water Solubility 3.4 - 51.3 g/L at 20°C [4]

| Density | ~2 g/cm³ at 20°C |[4] |

Section 2: Hazard Identification and GHS Classification

Barium benzoate is classified as a hazardous substance. The primary routes of exposure are inhalation and ingestion.[5] The toxicity of barium benzoate is attributed to the soluble barium ion (Ba²⁺), which becomes available after ingestion or inhalation.[6]

Table 2: GHS Hazard Classification for Barium Benzoate

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

Source: ECHA C&L Inventory, PubChem[1][5]

Signal Word: Danger[5][7]

Hazard Pictograms:

☠ 🔧

Section 3: Toxicology and Mechanism of Action

Systemic barium poisoning is primarily characterized by profound hypokalemia (low potassium levels in the blood).[8][9] This is the central mechanism driving its acute toxicity.

The Ba²⁺ ion acts as a competitive antagonist of potassium channels.[8][10] By blocking the passive efflux of intracellular potassium, it causes a shift of potassium from the extracellular to the intracellular compartment.[8][10] This leads to a rapid drop in serum potassium levels, causing cell membrane depolarization and diminished ability of nerve and muscle cells to respond to stimulation.[8][10]

Barium_Toxicity_Pathway Ingestion Ingestion/Inhalation of Barium Benzoate Absorption Absorption of Ba²⁺ into Bloodstream Ingestion->Absorption Block Blockade of K⁺ Efflux Channels Absorption->Block Shift Intracellular Shift of K⁺ Block->Shift Hypokalemia Severe Hypokalemia (Low Serum K⁺) Shift->Hypokalemia Symptoms Clinical Manifestations: - Muscle Weakness/Paralysis - Cardiac Arrhythmias - Hypertension - Respiratory Failure Hypokalemia->Symptoms Exposure_Workflow cluster_0 Immediate Actions cluster_1 Medical Response Exposure Exposure Occurs (Inhalation, Ingestion, Eye/Skin) Remove Remove from Exposure Source Move to Fresh Air Exposure->Remove Decontaminate Decontaminate - Skin: Wash with soap & water - Eyes: Rinse for 15+ min Exposure->Decontaminate Help Seek Immediate Medical Help Remove->Help Inform Supervisor Decontaminate->Help Rinse If Ingested: Rinse Mouth. Do NOT induce vomiting. Help->Rinse Treatment Hospital Treatment: - Monitor serum potassium - Aggressive K⁺ replacement - Supportive care Rinse->Treatment

References

Unraveling the History and Synthesis of Barium Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive overview of the historical discovery and synthesis of barium benzoate, tailored for researchers, scientists, and professionals in drug development. Delving into the compound's origins and evolving preparation methods, this guide presents a consolidated resource of chemical knowledge, experimental protocols, and quantitative data.

Historical Context and Discovery

While the precise moment of its first synthesis remains to be definitively pinpointed in the annals of chemical history, evidence suggests that barium benzoate was a known compound by the latter half of the 19th century. Its inclusion in publications such as "Merck's 1896 Index," where it is listed as Ba(C₇H₅O₂)₂·2H₂O, confirms its status as a recognized chemical substance available for scientific use during that era.

Early scientific interest in barium benzoate is further substantiated by the work of Tarugi and Checchi, who, in 1901, published quantitative data on its solubility. This indicates that the compound was not only known but also the subject of systematic scientific investigation. An intriguing application from this period is documented in the work of Pfankuch, who utilized barium benzoate as a precursor in the synthesis of benzonitrile by heating it with barium thiocyanate. This historical use implies a pre-existing and understood method for the preparation of barium benzoate.

Synthesis Methodologies

The synthesis of barium benzoate can be achieved through several chemical pathways. The most common and well-documented methods involve the reaction of a soluble barium salt with a benzoate salt, or the direct reaction of benzoic acid with a barium base.

Double Decomposition Reaction

A prevalent and straightforward method for the synthesis of barium benzoate is the double decomposition (or precipitation) reaction between a soluble barium salt, typically barium chloride (BaCl₂), and a solution of sodium benzoate (C₇H₅NaO₂).

Reaction: BaCl₂(aq) + 2C₇H₅NaO₂(aq) → Ba(C₇H₅O₂)₂(s) + 2NaCl(aq)

This reaction is driven by the formation of the sparingly soluble barium benzoate, which precipitates out of the aqueous solution.

Experimental Protocol: Synthesis of Barium Benzoate via Double Decomposition

Materials:

  • Sodium Benzoate (C₇H₅NaO₂)

  • Barium Chloride Dihydrate (BaCl₂·2H₂O)

  • Distilled Water

  • Beakers

  • Stirring Rod

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of sodium benzoate by dissolving a calculated molar excess in distilled water with gentle heating and stirring until fully dissolved.

    • Prepare a separate solution of barium chloride dihydrate in distilled water.

  • Precipitation:

    • Slowly add the barium chloride solution to the sodium benzoate solution while continuously stirring.

    • A white precipitate of barium benzoate will form immediately.

  • Digestion and Filtration:

    • Continue stirring the mixture for a period to allow for complete precipitation and particle growth.

    • Separate the precipitate from the supernatant liquid by vacuum filtration using a Büchner funnel and appropriate filter paper.

  • Washing:

    • Wash the precipitate on the filter with several portions of cold distilled water to remove any unreacted starting materials and the sodium chloride byproduct.

  • Drying:

    • Carefully transfer the filtered barium benzoate to a watch glass or drying dish.

    • Dry the product in a drying oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.

Acid-Base Neutralization Reaction

Another effective synthesis route involves the direct neutralization of benzoic acid (C₇H₆O₂) with a barium base, such as barium hydroxide (Ba(OH)₂) or barium carbonate (BaCO₃).

Reaction with Barium Hydroxide: 2C₇H₆O₂(aq) + Ba(OH)₂(aq) → Ba(C₇H₅O₂)₂(s) + 2H₂O(l)

Reaction with Barium Carbonate: 2C₇H₆O₂(aq) + BaCO₃(s) → Ba(C₇H₅O₂)₂(aq) + H₂O(l) + CO₂(g)

The reaction with barium hydroxide is a classic acid-base neutralization, while the reaction with barium carbonate involves the evolution of carbon dioxide gas.

Experimental Protocol: Synthesis of Barium Benzoate from Benzoic Acid and Barium Hydroxide

Materials:

  • Benzoic Acid (C₇H₆O₂)

  • Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

  • Distilled Water

  • Beakers

  • Hot plate with magnetic stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolution of Benzoic Acid:

    • Suspend benzoic acid in distilled water in a beaker.

    • Heat the suspension with stirring to dissolve the benzoic acid. Benzoic acid has limited solubility in cold water, so heating is necessary.

  • Addition of Barium Hydroxide:

    • Prepare a solution of barium hydroxide octahydrate in distilled water.

    • Slowly add the barium hydroxide solution to the hot benzoic acid solution while stirring.

  • Precipitation and Cooling:

    • A white precipitate of barium benzoate will form.

    • Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation.

  • Filtration, Washing, and Drying:

    • Follow the same filtration, washing, and drying procedures as described in the double decomposition method.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of barium benzoate.

ParameterValueReference
Molecular FormulaBa(C₇H₅O₂)₂-
Molar Mass379.55 g/mol -
Solubility in Water (15 °C)4.3 g / 100 g solutionTarugi and Checchi, 1901
Solubility in Water (100 °C)10.1 g / 100 g solutionTarugi and Checchi, 1901
Crystal SystemMonoclinicZhang et al.
Hydrated FormBa(C₇H₅O₂)₂·2H₂OMerck's 1896 Index

Logical Workflow for Synthesis

The general workflow for the laboratory synthesis of barium benzoate can be visualized as follows:

SynthesisWorkflow cluster_reactants Reactant Preparation ReactantA Prepare Aqueous Solution of Barium Salt (e.g., BaCl₂) Reaction Reaction & Precipitation ReactantA->Reaction ReactantB Prepare Aqueous Solution of Benzoate Salt (e.g., Sodium Benzoate) ReactantB->Reaction Isolation Isolation Reaction->Isolation Filtration Purification Purification Isolation->Purification Washing Product Pure Barium Benzoate Purification->Product Drying

General workflow for the synthesis of Barium Benzoate.

Signaling Pathway of Synthesis Reaction

The fundamental chemical transformation in the double decomposition synthesis can be represented as an ionic interaction leading to the formation of the insoluble product.

IonicReaction cluster_reactants Reactants in Solution Ba_ion Ba²⁺ (aq) Product Ba(C₇H₅O₂)₂ (s) (Precipitate) Ba_ion->Product Cl_ion 2Cl⁻ (aq) SpectatorIons 2Na⁺ (aq) + 2Cl⁻ (aq) (Spectator Ions) Cl_ion->SpectatorIons Na_ion 2Na⁺ (aq) Na_ion->SpectatorIons Benzoate_ion 2C₇H₅O₂⁻ (aq) Benzoate_ion->Product

Ionic interactions in the precipitation of Barium Benzoate.

This guide serves as a foundational document for professionals engaged in chemical research and development, offering a concise yet thorough examination of barium benzoate's history and synthesis. The provided experimental protocols are intended as a starting point for laboratory work, and researchers are encouraged to consult primary literature for further details and optimization strategies.

Theoretical Insights into Barium Benzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known properties of barium benzoate, with a focus on experimental findings and a proposed framework for theoretical calculations. This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical characteristics of this compound.

Introduction

Barium benzoate, the barium salt of benzoic acid, is a compound with applications in various fields, including as a corrosion inhibitor and in the synthesis of other chemical compounds. A thorough understanding of its structural, thermal, and spectroscopic properties is crucial for its application and for the development of new materials. This guide synthesizes the available experimental data and, in the absence of published theoretical studies, proposes a robust computational methodology for the in-depth analysis of barium benzoate.

Experimental Data

The following tables summarize the experimentally determined properties of barium benzoate from various sources.

Table 1: Physicochemical and Structural Properties
PropertyValueSource(s)
Molecular FormulaC₁₄H₁₀BaO₄[1]
Molecular Weight379.55 g/mol [1]
AppearanceWhite solid/powder[2]
Crystal SystemMonoclinic[3]
Structure TypeLayered[3]
Solubility in Water3.4 - 51.3 g/L at 20°C[1]
Table 2: Spectroscopic Data (FTIR)
Wavenumber (cm⁻¹)AssignmentSource(s)
3059C-H stretching (aromatic)[4]
1590C-C stretching (aromatic)[4]
1517Asymmetrical C=O stretching (carboxylate)[4]
1420Symmetrical C=O stretching (carboxylate)[4]
713Out-of-plane C-H bending[4]
Table 3: Thermal Analysis Data
ParameterValue/ObservationSource(s)
Melting Point~385 °C (endothermic peak)[4]
Decomposition Range400 - 555 °C[4]
Mass Loss (400-555 °C)47.4%[4]
Decomposition ProductsBarium carbonate (BaCO₃), benzophenone, triphenylmethane[3]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of experimental results. The following protocols are based on descriptions found in the literature.

Synthesis of Barium Benzoate (Hydrothermal Reaction)
  • Reactants: Benzoic acid and barium hydroxide octahydrate are used as the primary reactants.[3]

  • Procedure: A solution of benzoic acid is prepared in distilled water. To this, a solution of barium hydroxide octahydrate is slowly added while stirring. The mixture is then subjected to a hydrothermal reaction.[3]

  • Product Isolation: The resulting barium benzoate precipitate is filtered, washed, and dried.[5]

Characterization Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are typically recorded using the KBr pellet technique to identify the characteristic vibrational modes of the functional groups in the compound.[3][4]

  • X-ray Diffraction (XRD): Powder XRD is employed to determine the crystal structure and phase purity of the synthesized barium benzoate.[3]

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to study the thermal stability and decomposition mechanism of barium benzoate. The analysis is typically performed under a nitrogen atmosphere with a controlled heating rate.[3][4]

  • Calorimetry: A precision automated adiabatic calorimeter can be used to measure the low-temperature heat capacities. An isoperibol solution-reaction calorimeter is used to determine the enthalpy of reaction.[3]

Proposed Theoretical Calculation Framework

Computational Methodology
  • Software: A quantum chemistry software package such as Gaussian, VASP, or Quantum ESPRESSO is recommended.

  • Method: Density Functional Theory (DFT) is a suitable method for balancing computational cost and accuracy.

  • Functional: A hybrid functional like B3LYP or a functional with van der Waals corrections (e.g., ωB97X-D) would be appropriate for capturing both the electronic structure and non-covalent interactions within the crystal.

  • Basis Set: For molecular calculations, a basis set such as 6-311++G(d,p) for the non-metal atoms and a suitable effective core potential (ECP) basis set like LANL2DZ for the barium atom should be employed. For periodic calculations, a plane-wave basis set is used.

  • Calculations to be Performed:

    • Geometry Optimization: To determine the ground-state molecular or crystal structure and calculate lattice parameters.

    • Frequency Analysis: To calculate the theoretical vibrational (IR and Raman) spectra and compare them with experimental FTIR data. This also confirms that the optimized structure is a true minimum on the potential energy surface.

    • Electronic Structure Analysis: To compute properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), band gap, and density of states.

    • Thermodynamic Properties: To calculate the enthalpy, entropy, and Gibbs free energy at different temperatures.

Visualizations

The following diagrams illustrate the experimental workflow for characterizing barium benzoate and a proposed logical workflow for its theoretical investigation.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Determined Properties synthesis Hydrothermal Synthesis (Benzoic Acid + Barium Hydroxide) ftir FTIR Spectroscopy synthesis->ftir xrd X-ray Diffraction synthesis->xrd tga_dta TGA/DTA synthesis->tga_dta calorimetry Calorimetry synthesis->calorimetry structure Molecular Structure & Functional Groups ftir->structure crystal Crystal System & Layered Nature xrd->crystal thermal Thermal Stability & Decomposition Pathway tga_dta->thermal thermo Thermodynamic Functions calorimetry->thermo

Experimental workflow for barium benzoate.

theoretical_workflow cluster_methodology Computational Methodology cluster_calculations Types of Calculations cluster_properties Calculated Properties dft Density Functional Theory (DFT) (e.g., B3LYP, ωB97X-D) geom_opt Geometry Optimization dft->geom_opt basis_set Basis Set Selection (e.g., 6-311++G(d,p) for atoms, ECP for Ba) basis_set->geom_opt freq_ana Frequency Analysis geom_opt->freq_ana opt_struc Optimized Molecular/Crystal Structure geom_opt->opt_struc vib_spec Theoretical Vibrational Spectra freq_ana->vib_spec elec_struc Electronic Structure homo_lumo HOMO-LUMO Gap, Density of States elec_struc->homo_lumo opt_struc->elec_struc

Proposed theoretical calculation workflow.

Conclusion

The experimental data provide a solid foundation for understanding the fundamental properties of barium benzoate. While there is a clear opportunity for the scientific community to contribute to the theoretical understanding of this compound, the proposed computational framework offers a starting point for such investigations. Future theoretical studies would be invaluable for corroborating experimental findings and providing deeper insights into the electronic and structural characteristics of barium benzoate, which could, in turn, accelerate its application in various technological fields.

References

Unveiling the Solid-State Landscape of Barium Benzoate: A Technical Guide to Phase Transitions and Polymorphism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Barium benzoate, a compound with applications ranging from pyrotechnics to polymer stabilization, presents a compelling case for in-depth solid-state characterization. While its fundamental properties are documented, a thorough understanding of its polymorphic forms and phase transition behavior is crucial for optimizing its performance, ensuring batch consistency, and meeting regulatory standards in advanced applications, including pharmaceuticals. This technical guide provides a comprehensive overview of the methodologies required to explore the polymorphic landscape of barium benzoate, offering a roadmap for researchers, scientists, and drug development professionals.

Introduction to Polymorphism in Material Science and Drug Development

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical attribute that can significantly influence the physical and chemical properties of a substance. These properties include solubility, dissolution rate, bioavailability, stability, and mechanical characteristics. In the pharmaceutical industry, the identification and control of polymorphism are paramount, as different polymorphs of an active pharmaceutical ingredient (API) are considered different patentable entities and can exhibit vastly different therapeutic effects. For a compound like barium benzoate, understanding its potential polymorphism is key to controlling its performance characteristics in any application.

Hypothetical Polymorphic Landscape of Barium Benzoate

While extensive studies on the polymorphism of barium benzoate are not widely published, based on the behavior of similar organic salts, it is plausible that it can exist in multiple crystalline forms. The thermal and kinetic relationships between these hypothetical forms can be mapped to understand their relative stabilities and interconversion pathways.

Below is a conceptual diagram illustrating a potential polymorphic relationship, where Form I is the most stable polymorph at room temperature, and Forms II and III are metastable.

Polymorphic_Relationship cluster_0 Hypothetical Polymorphs of Barium Benzoate Form_I Form I (Stable) Form_II Form II (Metastable) Form_II->Form_I Spontaneous Transition Form_III Form III (Metastable) Form_III->Form_I Heat-induced Transition Form_III->Form_II Solvent-mediated Transformation

A conceptual diagram of potential polymorphic relationships for barium benzoate.

Experimental Workflow for Polymorphic Screening and Characterization

A systematic approach is necessary to discover and characterize the potential polymorphs of barium benzoate. The following experimental workflow outlines a comprehensive strategy.

Experimental_Workflow cluster_workflow Polymorphic Characterization Workflow for Barium Benzoate Start Barium Benzoate (Initial Sample) Screening Polymorph Screening (Crystallization Studies) Start->Screening Isolation Isolation of Potential Polymorphs Screening->Isolation Characterization Solid-State Characterization (DSC, TGA, XRD, Spectroscopy) Isolation->Characterization Stability Stability and Interconversion Studies Characterization->Stability Structure Crystal Structure Determination (SCXRD/PXRD) Characterization->Structure End Polymorphic Landscape Established Stability->End Structure->End

A typical experimental workflow for the discovery and characterization of polymorphs.

Detailed Experimental Protocols

A multi-technique approach is essential for the unambiguous identification and characterization of barium benzoate polymorphs.

Polymorph Screening

The initial step involves attempts to crystallize barium benzoate under a wide range of conditions to induce the formation of different polymorphs.

  • Methodology :

    • Solvent Variation : Dissolve barium benzoate in a variety of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, and mixtures thereof) to saturation at elevated temperatures.

    • Cooling Rate : Allow the solutions to cool at different rates (rapid cooling in an ice bath vs. slow cooling at room temperature vs. very slow evaporation).

    • Antisolvent Addition : Add an antisolvent to a saturated solution to induce precipitation.

    • Grinding : Subject the initial barium benzoate powder to mechanical stress through grinding, both dry and with a small amount of a solvent (liquid-assisted grinding).

    • Sublimation : Heat the sample under vacuum to induce sublimation and subsequent deposition.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis is crucial for identifying phase transitions, determining their energetic properties, and assessing thermal stability.

  • Differential Scanning Calorimetry (DSC) Protocol :

    • Sample Preparation : Accurately weigh 3-5 mg of the barium benzoate sample into an aluminum DSC pan and hermetically seal it.

    • Heating Program : Heat the sample from ambient temperature to a temperature above its melting point, typically at a rate of 10 °C/min, under a nitrogen purge (50 mL/min).

    • Data Analysis : Analyze the resulting heat flow curve for endothermic events (melting, solid-solid phase transitions) and exothermic events (crystallization, decomposition).

  • Thermogravimetric Analysis (TGA) Protocol :

    • Sample Preparation : Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Heating Program : Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • Data Analysis : Monitor the sample mass as a function of temperature to identify dehydration, desolvation, and decomposition events.

X-ray Diffraction (XRD)

XRD is the definitive technique for identifying and distinguishing between different crystalline forms.

  • Powder X-ray Diffraction (PXRD) Protocol :

    • Sample Preparation : Gently pack the barium benzoate powder into a sample holder.

    • Data Acquisition : Collect the diffraction pattern over a 2θ range of 5° to 40° using Cu Kα radiation.

    • Data Analysis : Compare the diffraction patterns of different samples. Unique peak positions and intensities indicate the presence of different polymorphs.

  • Variable-Temperature X-ray Diffraction (VT-XRD) Protocol :

    • Sample Preparation : Mount the sample on a temperature-controlled stage within the diffractometer.

    • Heating Program : Collect PXRD patterns at regular temperature intervals as the sample is heated and cooled.

    • Data Analysis : Correlate changes in the diffraction pattern with thermal events observed by DSC to identify temperature-induced phase transitions.

Spectroscopic Techniques

Vibrational spectroscopy can provide complementary information to distinguish between polymorphs.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy Protocol :

    • Sample Preparation : Prepare the sample for analysis (e.g., as a KBr pellet for FTIR or directly in a vial for Raman).

    • Data Acquisition : Collect the spectrum over the relevant wavenumber range.

    • Data Analysis : Compare the spectra of different forms. Differences in peak positions and shapes can indicate different molecular environments and therefore different polymorphs.

Presentation of Quantitative Data

While specific data for barium benzoate is not yet available, the following tables illustrate how the quantitative results from the proposed experiments would be structured for clear comparison.

Table 1: Thermal Analysis Data for Hypothetical Barium Benzoate Polymorphs

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)Phase Transition Temperature (°C)Enthalpy of Transition (J/g)Decomposition Onset (°C)
Form I TBDTBDN/AN/ATBD
Form II TBDTBDTBD (to Form I)TBDTBD
Form III TBDTBDTBD (to Form I or II)TBDTBD

TBD: To Be Determined

Table 2: Crystallographic Data for Hypothetical Barium Benzoate Polymorphs from PXRD

PolymorphCrystal SystemSpace GroupUnit Cell Parameters (a, b, c, α, β, γ)Characteristic 2θ Peaks (°)
Form I Monoclinic[1]TBDTBDTBD
Form II TBDTBDTBDTBD
Form III TBDTBDTBDTBD

TBD: To Be Determined. The monoclinic system for one form is suggested by existing literature.[1]

Conclusion and Future Outlook

A thorough investigation into the phase transitions and polymorphism of barium benzoate is a critical step towards optimizing its use in various industries. The experimental workflow and protocols outlined in this guide provide a robust framework for such a study. The discovery and characterization of new polymorphic forms would not only enhance the fundamental understanding of this compound but also create opportunities for intellectual property and the development of products with improved performance characteristics. Future work should focus on executing this experimental plan and correlating the solid-state properties of any discovered polymorphs with their functional performance.

References

Surface Chemistry and Morphology of Barium Benzoate Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the surface chemistry and morphology of barium benzoate crystals. While specific experimental data for barium benzoate is limited in publicly accessible literature, this document compiles the available physicochemical properties and outlines detailed, standardized experimental protocols for its full characterization. This guide serves as a foundational resource for researchers and professionals involved in the development and analysis of crystalline organic salts. Methodologies for single crystal X-ray diffraction (XRD), scanning electron microscopy (SEM), atomic force microscopy (AFM), contact angle goniometry, and thermal analysis are presented, alongside hypothetical workflows and data representations to guide future research.

Introduction

Barium benzoate, the barium salt of benzoic acid, is an organic compound with potential applications in various fields, including as a precursor in the synthesis of other materials and potentially in pyrotechnic compositions. The surface chemistry and morphology of its crystalline form are critical parameters that dictate its physical and chemical behavior, such as dissolution rate, bioavailability, and reactivity. Understanding these characteristics is paramount for its application in pharmaceuticals and material science. This guide details the known properties of barium benzoate and provides a roadmap for its comprehensive surface and morphological analysis.

Physicochemical Properties of Barium Benzoate

The fundamental physicochemical properties of barium benzoate are summarized in Table 1. This data has been compiled from various chemical databases and serves as a baseline for further experimental investigation.

PropertyValueReference
Chemical Formula C₁₄H₁₀BaO₄[1][2]
Molecular Weight 379.55 g/mol [1][2]
Appearance White crystalline powder[1]
Density 2 g/cm³ (at 20°C)[3]
Water Solubility 3.4 - 51.3 g/L (at 20°C)[3]
Topological Polar Surface Area 80.3 Ų[1]
Boiling Point 249.3 °C at 760 mmHg (Decomposes)[4]

Experimental Protocols for Surface and Morphological Characterization

The following sections detail standardized experimental protocols that can be employed to thoroughly characterize the surface chemistry and morphology of barium benzoate crystals. These methodologies are based on established techniques for the analysis of similar organic and inorganic crystalline materials.

Crystal Synthesis

A common method for the synthesis of barium benzoate crystals is through the reaction of a soluble barium salt with sodium benzoate in an aqueous solution.

Protocol 3.1: Synthesis of Barium Benzoate Crystals

  • Preparation of Reactant Solutions:

    • Prepare a 1 M solution of barium chloride (BaCl₂) by dissolving the appropriate mass in deionized water.

    • Prepare a 2 M solution of sodium benzoate (C₇H₅NaO₂) by dissolving the appropriate mass in deionized water. The excess of benzoate is to ensure complete reaction of the barium ions.

  • Crystallization:

    • Slowly add the barium chloride solution to the sodium benzoate solution under constant stirring at room temperature.

    • A white precipitate of barium benzoate will form immediately.

    • Continue stirring for 1-2 hours to ensure complete reaction and to influence crystal nucleation and growth.

    • For the growth of larger single crystals, methods such as slow evaporation, slow cooling of a saturated solution, or gel diffusion can be employed.

  • Isolation and Purification:

    • Filter the resulting precipitate using a Buchner funnel.

    • Wash the crystals with deionized water to remove any unreacted salts and byproducts.

    • Subsequently, wash with a small amount of ethanol to facilitate drying.

    • Dry the crystals in a vacuum oven at a temperature below their decomposition point (e.g., 60-80°C).

Morphological Analysis

The size, shape, and surface topography of the crystals can be determined using microscopy techniques.

Protocol 3.2: Scanning Electron Microscopy (SEM)

  • Sample Preparation:

    • Mount a small quantity of the dried barium benzoate crystals onto an aluminum stub using double-sided carbon tape.

    • Ensure a representative distribution of crystals on the stub.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging:

    • Introduce the coated sample into the SEM chamber.

    • Use an accelerating voltage in the range of 5-20 kV.

    • Acquire images at various magnifications to observe the overall crystal habit and fine surface features.

    • Utilize the secondary electron (SE) detector for topographical information.

Protocol 3.3: Atomic Force Microscopy (AFM)

  • Sample Preparation:

    • Disperse a small amount of barium benzoate crystals in a volatile solvent like isopropanol.

    • Deposit a drop of the dispersion onto a freshly cleaved mica substrate.

    • Allow the solvent to evaporate completely, leaving isolated crystals on the surface.

  • Imaging:

    • Mount the mica substrate onto the AFM stage.

    • Use a silicon cantilever with a sharp tip suitable for tapping mode imaging.

    • Engage the tip with the sample surface and begin scanning.

    • Acquire topographical images to obtain nanometer-scale resolution of the crystal surface, including steps, defects, and roughness.

Crystallographic Analysis

The crystal structure and phase purity of the barium benzoate crystals can be determined by X-ray diffraction.

Protocol 3.3: Single Crystal X-ray Diffraction (XRD)

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed single crystal of suitable size (typically 0.1-0.3 mm in each dimension).

    • Mount the crystal on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to determine the positions of the atoms in the unit cell.

    • Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

Surface Chemistry Analysis

The surface wettability and energy can be assessed using contact angle measurements.

Protocol 3.4: Contact Angle Goniometry

  • Substrate Preparation:

    • Prepare a flat, smooth surface of barium benzoate. This can be achieved by pressing the powder into a pellet or by growing a large, flat single crystal.

  • Measurement:

    • Place the substrate on the goniometer stage.

    • Use a syringe to dispense a single drop of a probe liquid (e.g., deionized water, diiodomethane) onto the surface.

    • Acquire a high-resolution image of the droplet on the surface.

    • Use software to measure the contact angle between the liquid-solid interface and the liquid-vapor interface.

  • Surface Energy Calculation:

    • Measure the contact angles of at least two different liquids with known surface tension components (polar and dispersive).

    • Use a suitable model (e.g., Owens-Wendt-Rabel-Kaelble or Wu model) to calculate the surface free energy of the barium benzoate.

Thermal Analysis

The thermal stability and decomposition behavior of barium benzoate can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Protocol 3.5: Thermogravimetric Analysis (TGA)

  • Sample Preparation:

    • Place a small, accurately weighed amount of barium benzoate powder (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass of the sample as a function of temperature.

    • The resulting TGA curve will show mass loss steps corresponding to dehydration or decomposition events. The thermal decomposition of benzoic acid is known to produce carbon dioxide and benzene as main products[5].

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Crystal_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Crystallization cluster_isolation Isolation & Purification prep_ba Prepare BaCl₂ Solution mix Mix Solutions prep_ba->mix prep_na Prepare Sodium Benzoate Solution prep_na->mix stir Stir for 1-2 hours mix->stir filter Filter Precipitate stir->filter wash_water Wash with Deionized Water filter->wash_water wash_etoh Wash with Ethanol wash_water->wash_etoh dry Dry in Vacuum Oven wash_etoh->dry product Barium Benzoate Crystals dry->product

Caption: Workflow for the synthesis and purification of barium benzoate crystals.

Morphological_Analysis_Workflow cluster_sem SEM Analysis cluster_afm AFM Analysis start Barium Benzoate Crystals sem_mount Mount on Stub start->sem_mount afm_disperse Disperse in Solvent start->afm_disperse sem_coat Sputter Coat sem_mount->sem_coat sem_image Acquire Images sem_coat->sem_image afm_deposit Deposit on Mica afm_disperse->afm_deposit afm_image Acquire Images afm_deposit->afm_image

Caption: Workflow for the morphological analysis of barium benzoate crystals using SEM and AFM.

Characterization_Workflow cluster_xrd Crystallographic Analysis (XRD) cluster_ca Surface Chemistry (Contact Angle) cluster_tga Thermal Analysis (TGA) start Barium Benzoate Crystals xrd_mount Mount Single Crystal start->xrd_mount ca_prep Prepare Flat Surface start->ca_prep tga_prep Weigh Sample start->tga_prep xrd_data Collect Diffraction Data xrd_mount->xrd_data xrd_solve Solve & Refine Structure xrd_data->xrd_solve ca_measure Measure Contact Angle ca_prep->ca_measure ca_calc Calculate Surface Energy ca_measure->ca_calc tga_heat Heat at Constant Rate tga_prep->tga_heat tga_analyze Analyze Mass Loss tga_heat->tga_analyze

Caption: Workflow for crystallographic, surface chemistry, and thermal analysis.

Conclusion and Future Outlook

This technical guide has consolidated the known physicochemical properties of barium benzoate and provided a comprehensive set of experimental protocols for the detailed characterization of its surface chemistry and morphology. The presented workflows for synthesis, microscopy, diffraction, contact angle measurements, and thermal analysis offer a clear and structured approach for researchers.

A significant gap in the current scientific literature exists regarding the specific experimental surface and morphological data for barium benzoate. Future research should focus on executing the protocols outlined in this guide to establish a complete dataset for this compound. Such data will be invaluable for its potential applications in various scientific and industrial domains. The logical diagrams provided herein can serve as a visual guide for planning and executing these future studies.

References

Methodological & Application

Anwendungshinweise und Protokolle zur Synthese von Barium-Benzoat im Labor

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Barium-Benzoat, mit der chemischen Formel Ba(C₇H₅O₂)₂, ist ein Bariumsalz der Benzoesäure. Es findet Anwendung als Stabilisator in Kunststoffen wie PVC und als Katalysator bei Umesterungsreaktionen.[1] Im Folgenden wird ein detailliertes Protokoll für die Synthese von Barium-Benzoat im Labormaßstab durch die Reaktion von Benzoesäure mit Bariumhydroxid-Oktahydrat beschrieben.[2]

Quantitative Daten

Die folgende Tabelle fasst die quantitativen Daten zusammen, die für die Synthese und Charakterisierung von Barium-Benzoat relevant sind.

ParameterWertReferenz
Molares Verhältnis (Benzoesäure : Bariumhydroxid-Oktahydrat)2:1[2]
Reaktionsenthalpie (ΔH)(22.03 ± 0.30) kJ·mol⁻¹[2][3]
Standard-Molenbildungsenthalpie (ΔfH°)-(1231.47 ± 1.12) kJ·mol⁻¹[2][3]
Bariumgehalt (Produkt)34.0 - 37.0 %[1]
Wassergehalt (Produkt)max. 1.0 %[1]
Partikelgröße (Produkt)max. 100 µm[1]
Aktiver Gehalt / Assaymin. 95.0 %[1]

Experimentelles Protokoll: Synthese von Barium-Benzoat

Dieses Protokoll beschreibt die Synthese von Barium-Benzoat durch die Reaktion von Benzoesäure mit Bariumhydroxid-Oktahydrat in wässriger Lösung.[2]

Materialien und Reagenzien:

  • Benzoesäure (C₇H₆O₂)

  • Bariumhydroxid-Oktahydrat (Ba(OH)₂·8H₂O)

  • Zweifach destilliertes Wasser

  • 0.1 M Salzsäure (HCl)

  • Bechergläser (250 ml)

  • Heizplatte mit Magnetrührer

  • Tropftrichter

  • Filtertiegel (z.B. Büchnertrichter)

  • Vakuum-Filtrationsapparatur

  • Trockenschrank

Sicherheitshinweise:

  • Bariumverbindungen sind toxisch. Tragen Sie angemessene persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe).

  • Arbeiten Sie in einem gut belüfteten Bereich oder unter einem Abzug.

  • Benzoesäure kann Hautreizungen verursachen.

Durchführung:

  • Herstellung der Benzoesäurelösung: Lösen Sie eine bestimmte Menge Benzoesäure in zweifach destilliertem Wasser in einem 250-ml-Becherglas. Erhitzen Sie die Lösung unter Rühren bis nahe zum Siedepunkt, um die vollständige Auflösung der Benzoesäure zu gewährleisten.[2]

  • Herstellung der Bariumhydroxidlösung: Berechnen Sie die stöchiometrische Menge an Bariumhydroxid-Oktahydrat, die für ein molares Verhältnis von Benzoesäure zu Bariumhydroxid von 2:1 erforderlich ist. Lösen Sie diese Menge Bariumhydroxid-Oktahydrat in einer separaten Menge zweifach destilliertem Wasser.[2]

  • Reaktion: Tropfen Sie die Bariumhydroxidlösung langsam unter ständigem Rühren in die heiße Benzoesäurelösung.[2] Es bildet sich ein weißer Niederschlag von Barium-Benzoat.

  • Abkühlen und Filtration: Lassen Sie die Reaktionsmischung auf Raumtemperatur abkühlen, um die vollständige Ausfällung des Produkts zu gewährleisten. Filtrieren Sie den Niederschlag unter Vakuum durch einen Filtertiegel.

  • Waschen: Waschen Sie den gefilterten Niederschlag mehrmals mit kleinen Portionen kaltem, zweifach destilliertem Wasser, um Verunreinigungen zu entfernen.

  • Trocknung: Trocknen Sie das gereinigte Barium-Benzoat im Trockenschrank bei einer geeigneten Temperatur (z. B. 100 °C), um das restliche Wasser zu entfernen, bis eine konstante Masse erreicht ist.

Alternative Syntheseroute:

Barium-Benzoat kann auch durch die Reaktion von Bariumcarbonat mit Benzoesäure hergestellt werden.[2]

Visualisierungen

Diagramm des experimentellen Arbeitsablaufs:

experimental_workflow cluster_preparation Vorbereitung cluster_reaction Reaktion cluster_purification Aufreinigung prep_benzoic_acid Benzoesäure in H₂O lösen und erhitzen reaction Bariumhydroxidlösung zur Benzoesäurelösung tropfen prep_benzoic_acid->reaction prep_barium_hydroxide Bariumhydroxid-Oktahydrat in H₂O lösen prep_barium_hydroxide->reaction cooling Abkühlen lassen reaction->cooling filtration Vakuumfiltration cooling->filtration washing Waschen mit dest. H₂O filtration->washing drying Trocknen washing->drying product Reines Barium-Benzoat drying->product chemical_reaction reactants 2 C₇H₆O₂ + Ba(OH)₂ products Ba(C₇H₅O₂)₂ + 2 H₂O reactants->products

References

Barium Benzoate as a Catalyst in Transesterification Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transesterification is a crucial chemical reaction for the synthesis of esters, with wide-ranging applications from the production of biodiesel to the modification of pharmaceuticals. The efficiency of this reaction is heavily dependent on the catalyst employed. While homogeneous catalysts are common, heterogeneous catalysts are gaining significant attention due to their ease of separation and potential for reusability. Alkaline earth metal compounds, in particular, have shown promise as solid base catalysts. This document provides a detailed overview of the application of barium-containing catalysts, with a focus on barium benzoate and its analogues, in transesterification reactions. Due to the limited direct literature on barium benzoate in the transesterification of triglycerides, this note leverages data from closely related barium compounds to provide representative protocols and performance data.

Catalytic Activity of Barium-Based Catalysts

While specific quantitative data for barium benzoate in the transesterification of oils is not extensively available in the reviewed literature, the performance of other barium compounds, such as barium aluminate (BaAl₂O₄), provides valuable insights into the potential catalytic activity of barium-based systems.

Quantitative Data Summary

The following table summarizes the performance of a barium aluminate catalyst in the transesterification of used vegetable oil. This data is presented as a representative example of a heterogeneous barium-based catalyst.

CatalystFeedstockMethanol:Oil Molar RatioCatalyst Loading (wt%)Reaction Temperature (°C)Reaction Time (min)Methyl Ester Conversion (%)Reference
Barium Aluminate (BaAl₂O₄)Used Vegetable Oil21:146515093.28[1]

Experimental Protocols

This section provides a detailed methodology for a typical transesterification reaction using a heterogeneous barium-based catalyst. This protocol is synthesized from general procedures for biodiesel production and can be adapted for specific research needs.[2]

Materials and Equipment
  • Reactants: Triglyceride source (e.g., vegetable oil, animal fat), Methanol (anhydrous)

  • Catalyst: Barium benzoate or a related barium compound (e.g., barium aluminate)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Thermometer or thermocouple

    • Magnetic stirrer and hot plate

    • Separatory funnel

    • Rotary evaporator

    • Gas chromatograph (for analysis)

    • Standard laboratory glassware and safety equipment

Protocol for Transesterification
  • Catalyst Preparation (if necessary): If synthesizing the catalyst in-house, follow the appropriate synthesis and calcination procedures. For commercially sourced catalysts, ensure they are dried in an oven to remove any adsorbed moisture before use.

  • Reaction Setup:

    • Assemble the three-neck round-bottom flask with a reflux condenser and a thermometer. Place the flask on a magnetic stirrer hot plate.

    • Add the calculated amount of triglyceride (e.g., 100 g) and the desired catalyst loading (e.g., 4 wt% relative to the oil) to the flask.

  • Reaction Execution:

    • Begin stirring the mixture to ensure the catalyst is well-dispersed in the oil.

    • Heat the mixture to the desired reaction temperature (e.g., 65 °C).[1]

    • Once the temperature is stable, add the required amount of methanol (e.g., a 21:1 molar ratio to the oil).[1]

    • Maintain the reaction at the set temperature with vigorous stirring for the specified duration (e.g., 150 minutes).[1]

  • Product Separation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the solid catalyst from the liquid products via filtration or centrifugation.

    • Transfer the liquid mixture to a separatory funnel and allow it to stand for several hours. Two distinct layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.

    • Carefully drain the glycerol layer.

  • Product Purification and Analysis:

    • Wash the methyl ester layer with warm deionized water to remove any residual catalyst, methanol, or glycerol. Repeat the washing step until the wash water is neutral.

    • Dry the methyl ester layer over anhydrous sodium sulfate or by using a rotary evaporator to remove residual water.

    • Analyze the final product for purity and conversion rate using gas chromatography (GC).

Reaction Mechanism and Workflow Diagrams

Transesterification Reaction Mechanism

The transesterification of a triglyceride with methanol in the presence of a basic catalyst, such as a barium compound, proceeds through a nucleophilic acyl substitution mechanism. The overall reaction is a sequence of three reversible steps, where the triglyceride is converted to diglyceride, then to monoglyceride, and finally to glycerol, with the release of a fatty acid methyl ester at each step.

Transesterification_Mechanism cluster_initiation Catalyst Activation cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 TG Triglyceride Tetrahedral1 Tetrahedral Intermediate 1 TG->Tetrahedral1 + CH3O⁻ MeOH Methanol Alkoxide Methoxide Ion (CH3O⁻) MeOH->Alkoxide Catalyst Barium Benzoate (Basic Catalyst) Catalyst->Alkoxide Reacts with Methanol DG Diglyceride Tetrahedral1->DG FAME1 Fatty Acid Methyl Ester 1 Tetrahedral1->FAME1 Tetrahedral2 Tetrahedral Intermediate 2 DG->Tetrahedral2 + CH3O⁻ MG Monoglyceride Tetrahedral2->MG FAME2 Fatty Acid Methyl Ester 2 Tetrahedral2->FAME2 Tetrahedral3 Tetrahedral Intermediate 3 MG->Tetrahedral3 + CH3O⁻ Glycerol Glycerol Tetrahedral3->Glycerol FAME3 Fatty Acid Methyl Ester 3 Tetrahedral3->FAME3

Caption: Base-catalyzed transesterification mechanism.

Experimental Workflow

The following diagram illustrates the typical workflow for a laboratory-scale transesterification experiment using a heterogeneous catalyst.

Experimental_Workflow start Start prep Prepare Reactants (Oil, Methanol) start->prep catalyst_prep Dry/Prepare Catalyst (Barium Benzoate) start->catalyst_prep reaction_setup Set up Reaction Vessel (Flask, Condenser, Stirrer) prep->reaction_setup catalyst_prep->reaction_setup add_reactants Add Oil and Catalyst reaction_setup->add_reactants heat_stir Heat and Stir to Reaction Temperature add_reactants->heat_stir add_methanol Add Methanol heat_stir->add_methanol run_reaction Maintain Temperature and Stirring add_methanol->run_reaction cool_down Cool to Room Temperature run_reaction->cool_down separation Separate Catalyst (Filtration/Centrifugation) cool_down->separation glycerol_sep Separate Glycerol Layer separation->glycerol_sep wash Wash Methyl Ester Layer glycerol_sep->wash dry Dry Methyl Ester Product wash->dry analyze Analyze Product (GC) dry->analyze end End analyze->end

Caption: Experimental workflow for transesterification.

Conclusion

Barium-based catalysts, exemplified by barium aluminate, demonstrate high efficacy in the transesterification of triglycerides. While direct data for barium benzoate in this specific application is sparse, its nature as an alkaline earth metal salt suggests it could function as a solid base catalyst. The provided protocols and data for a related barium compound offer a solid foundation for researchers exploring novel heterogeneous catalysts for ester synthesis. Further investigation into the catalytic activity of barium benzoate itself is warranted to fully elucidate its potential in this field.

References

Application Notes and Protocols: Barium Benzoate as a Polymer Stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of barium benzoate as a thermal stabilizer for polymers, with a particular focus on polyvinyl chloride (PVC). Due to a lack of extensive quantitative data for barium benzoate in publicly available literature, data for the closely related compound, barium stearate, is presented as an illustrative example of the performance of barium-based stabilizers.

Introduction

Polyvinyl chloride (PVC) is a widely used thermoplastic polymer valued for its versatility and cost-effectiveness. However, PVC is inherently thermally unstable and degrades at processing temperatures (typically above 170°C), releasing hydrogen chloride (HCl) gas. This degradation process, known as dehydrochlorination, leads to discoloration, embrittlement, and a loss of mechanical properties.[1][2] To counteract this, heat stabilizers are incorporated into PVC formulations.

Barium benzoate, a barium salt of benzoic acid, functions as a secondary heat stabilizer for PVC. It is often used in combination with other metal-based stabilizers, such as zinc and cadmium carboxylates, to achieve a synergistic stabilizing effect.[3] The primary role of barium-based stabilizers is to act as hydrogen chloride scavengers, neutralizing the HCl produced during PVC degradation and thereby preventing the autocatalytic breakdown of the polymer.[3]

Mechanism of Action

The thermal degradation of PVC is an autocatalytic process, meaning the degradation products, primarily HCl, accelerate further degradation. The stabilization mechanism of barium benzoate involves the neutralization of this liberated HCl. Barium soaps, like barium benzoate, are considered secondary stabilizers because they react with HCl to form barium chloride (BaCl₂), which is a less detrimental Lewis acid compared to the zinc chloride (ZnCl₂) formed by primary zinc-based stabilizers.[3] This prevents the accumulation of HCl and the subsequent "zinc burning" phenomenon, which is a rapid and catastrophic degradation caused by high concentrations of ZnCl₂.[3]

Diagram: PVC Degradation and Stabilization Pathway

The following diagram illustrates the degradation of PVC and the role of barium benzoate as an HCl scavenger.

PVC_Degradation_Stabilization cluster_degradation PVC Degradation cluster_stabilization Stabilization with Barium Benzoate PVC PVC Polymer Chain DegradedPVC Degraded PVC (Polyene Formation, Discoloration) PVC->DegradedPVC Dehydrochlorination HCl HCl (gas) PVC->HCl Heat Heat (Processing) Heat->PVC Initiates HCl->PVC Autocatalysis BariumBenzoate Barium Benzoate (C₁₄H₁₀BaO₄) HCl->BariumBenzoate Scavenged by BaCl2 Barium Chloride (BaCl₂) BariumBenzoate->BaCl2 Reacts with HCl BenzoicAcid Benzoic Acid

Caption: PVC degradation pathway and the role of Barium Benzoate.

Synergistic Effects with Other Stabilizers

Barium benzoate is rarely used as a standalone stabilizer. It is most effective when used in combination with primary stabilizers like zinc carboxylates (e.g., zinc stearate). In these mixed-metal systems, the zinc stabilizer provides excellent early color stability by replacing labile chlorine atoms in the PVC structure. However, the resulting zinc chloride is a strong Lewis acid that can accelerate degradation. Barium benzoate then acts as a secondary stabilizer, reacting with the zinc chloride to regenerate the primary zinc stabilizer and forming the less harmful barium chloride. This synergistic interaction provides both good initial color and long-term stability.[3][4]

Diagram: Synergistic Stabilization Mechanism

The diagram below illustrates the synergistic action of a Barium/Zinc stabilizer system.

Synergistic_Stabilization PVC PVC Degradation (releases HCl) ZnSt2 Zinc Stearate (Primary Stabilizer) PVC->ZnSt2 HCl reacts with ZnCl2 Zinc Chloride (Strong Lewis Acid) ZnSt2->ZnCl2 Forms BaBz2 Barium Benzoate (Secondary Stabilizer) BaCl2 Barium Chloride (Weak Lewis Acid) BaBz2->BaCl2 Forms Regen_ZnSt2 Regenerated Zinc Stearate BaBz2->Regen_ZnSt2 Regenerates ZnCl2->PVC Accelerates Degradation ZnCl2->BaBz2 Reacts with

Caption: Synergistic action of Barium/Zinc stabilizers in PVC.

Quantitative Data (Illustrative Example with Barium Stearate)

As previously noted, specific quantitative data for barium benzoate is limited. The following tables present data for barium stearate, a chemically similar compound, to illustrate the typical performance of a barium-based stabilizer in PVC.

Table 1: Thermal Degradation Onset Temperatures of PVC with Barium Stearate [5]

Sample5% Weight Loss Temperature (°C)10% Weight Loss Temperature (°C)
PVC (unstabilized)Not available in sourceNot available in source
PVC + Barium Stearate> 203.6> 217.2

Table 2: Remaining Mass of PVC with Barium Stearate at Different Temperatures (Heating rate: 10°C/min) [5]

Temperature (°C)Remaining Mass (%)
20099.1
22595.3

Table 3: Apparent Activation Energy of Thermal Decomposition for PVC with Barium Stearate [5]

Decomposition StageAverage Apparent Activation Energy (kJ/mol)
First Stage79.88
Second Stage89.37
Third Stage187.34

Experimental Protocols

To evaluate the effectiveness of barium benzoate as a polymer stabilizer, a series of standardized tests can be performed.

Diagram: Experimental Workflow for Stabilizer Evaluation

The following diagram outlines a typical workflow for testing the performance of a polymer stabilizer.

Experimental_Workflow Start Start Prep Sample Preparation (PVC + Barium Benzoate) Start->Prep TGA Thermogravimetric Analysis (TGA) Prep->TGA CongoRed Congo Red Test Prep->CongoRed Torque Torque Rheometry Prep->Torque Data Data Analysis TGA->Data CongoRed->Data Torque->Data End End Data->End

Caption: Workflow for evaluating the performance of a polymer stabilizer.

5.1. Sample Preparation

  • Materials: PVC resin, plasticizer (e.g., dioctyl phthalate - DOP), barium benzoate, and any co-stabilizers (e.g., zinc stearate).

  • Procedure:

    • Dry the PVC resin to remove any moisture.

    • Accurately weigh the PVC resin, plasticizer, barium benzoate, and other additives according to the desired formulation (e.g., parts per hundred of resin - phr).

    • Premix the components in a high-speed mixer until a homogeneous powder blend is obtained.

    • Process the blend on a two-roll mill at a specified temperature (e.g., 160-180°C) for a set time (e.g., 5-10 minutes) to form a uniform sheet.

    • Press the milled sheet in a hydraulic press at a controlled temperature and pressure to obtain samples of the desired thickness for testing.

5.2. Thermogravimetric Analysis (TGA)

  • Objective: To determine the effect of the stabilizer on the thermal stability and degradation profile of the polymer.

  • Protocol:

    • Place a small, accurately weighed sample (5-10 mg) of the prepared PVC sheet into a TGA crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the sample weight as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset temperature of degradation (e.g., the temperature at 5% weight loss) and the temperatures of maximum degradation rates (from the derivative of the TGA curve, DTG).[6][7]

5.3. Congo Red Test

  • Objective: To measure the static thermal stability time, which is the time required for the polymer to start releasing a significant amount of HCl.

  • Protocol:

    • Place a specified amount of the prepared PVC sample into a test tube.

    • Insert a strip of Congo red indicator paper into the test tube, ensuring it does not touch the sample.

    • Place the test tube in a thermostatically controlled heating block or oil bath at a constant temperature (e.g., 180°C or 200°C).

    • Record the time it takes for the Congo red paper to change color from red to blue, which indicates the presence of evolved HCl. This time is the thermal stability time.[2]

5.4. Torque Rheometry

  • Objective: To evaluate the dynamic thermal stability of the PVC compound during processing.

  • Protocol:

    • Preheat the mixing chamber of a torque rheometer (e.g., a Brabender or Haake type) to the desired processing temperature (e.g., 180-190°C).[8]

    • Set the rotor speed to a constant value (e.g., 60 rpm).

    • Introduce a specified amount of the PVC powder blend into the mixing chamber.

    • Record the torque and melt temperature as a function of time.

    • The "stability time" is determined as the time from the fusion peak (when the material melts and torque is at a minimum) to the onset of a sharp increase in torque, which signifies cross-linking and degradation.[5]

5.5. Dehydrochlorination Rate Measurement

  • Objective: To quantify the rate of HCl evolution from the polymer.

  • Protocol:

    • Place a known weight of the PVC sample in a reaction vessel within a tube furnace.

    • Heat the sample to a constant temperature (e.g., 180°C).

    • Pass a stream of inert gas (e.g., nitrogen) over the sample at a constant flow rate.

    • Bubble the exiting gas through a solution of deionized water or a dilute sodium hydroxide solution of known concentration.

    • Monitor the change in conductivity or pH of the solution over time. The rate of change is proportional to the rate of HCl evolution.[8]

Applications in Drug Development

In the context of drug development, polymers are often used in drug delivery systems, medical devices, and packaging. The stability of these polymers is crucial to ensure the safety and efficacy of the final product. While barium benzoate itself is not typically used in direct contact with pharmaceuticals due to the toxicity of barium compounds, the principles of polymer stabilization are highly relevant. Understanding how stabilizers work and how to evaluate them is essential for:

  • Medical Device Manufacturing: Ensuring the integrity of PVC-based medical devices (e.g., tubing, blood bags) during sterilization and storage.

  • Packaging Materials: Maintaining the stability of polymer-based packaging to prevent leaching of degradation products into the drug formulation.

  • Controlled Release Formulations: Ensuring that the polymer matrix of a controlled-release drug product does not degrade prematurely, which would alter the drug release profile.

For these applications, non-toxic stabilizer systems are required. The experimental protocols described above can be adapted to evaluate the performance of these alternative, medically-approved stabilizers.

Conclusion

Barium benzoate serves as an effective secondary heat stabilizer for PVC, primarily by scavenging hydrogen chloride. Its performance is significantly enhanced when used in synergistic combination with primary stabilizers like zinc carboxylates. While specific quantitative data for barium benzoate is not widely available, standardized testing protocols such as TGA, the Congo red test, and torque rheometry can be employed to rigorously evaluate its performance in a given polymer formulation. For applications in the pharmaceutical and medical fields, the principles of its function can inform the selection and evaluation of non-toxic stabilizer systems to ensure product safety and stability.

References

Application Notes and Protocols for Single Crystal Growth of Barium Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the single crystal growth of barium benzoate, a compound with potential applications in materials science and as a precursor in the synthesis of other barium-containing materials. Due to the limited availability of specific literature on the single crystal growth of barium benzoate, this guide presents generalized methodologies for common crystal growth techniques, including slow evaporation, gel diffusion, and flux methods. These protocols are based on established procedures for analogous metal-organic compounds. Additionally, this document summarizes the known physicochemical properties of barium benzoate and outlines standard characterization techniques essential for verifying the quality and structure of the grown crystals.

Introduction

Barium benzoate (C₁₄H₁₀BaO₄) is a metal salt of benzoic acid.[1][2] While its primary applications have been as a stabilizer and catalyst, the synthesis of high-quality single crystals is a prerequisite for exploring its potential in fields such as nonlinear optics, piezoelectricity, and as a model system for studying crystal engineering and metal-organic frameworks. The growth of well-ordered single crystals allows for detailed structural analysis and the investigation of structure-property relationships.

This guide details three common and effective methods for growing single crystals from solution and high-temperature melts:

  • Slow Evaporation Method: A straightforward technique relying on the gradual evaporation of a solvent from a saturated solution.

  • Gel Diffusion Method: A technique that controls nucleation and growth rates by retarding the diffusion of reactants in a gel medium, often leading to high-quality crystals.

  • Flux Method: A high-temperature method where a molten salt (flux) is used as a solvent to grow crystals of materials with high melting points or those that decompose before melting.

Physicochemical Properties of Barium Benzoate

A summary of the known physical and chemical properties of barium benzoate is presented in Table 1. This data is crucial for designing and optimizing crystal growth experiments.

Table 1: Physicochemical Properties of Barium Benzoate

PropertyValueReference
Chemical Formula C₁₄H₁₀BaO₄[1][2]
Molecular Weight 379.55 g/mol [1][2]
CAS Number 533-00-6[2]
Appearance White powder
Density 2 g/cm³ (at 20°C)[2]
Water Solubility 3.4 - 51.3 g/L (at 20°C)[1][2]

Experimental Protocols for Single Crystal Growth

The following sections provide detailed, generalized protocols for the single crystal growth of barium benzoate. Researchers should note that these are starting points and may require optimization based on experimental observations.

Synthesis of Barium Benzoate

Prior to crystal growth, barium benzoate can be synthesized by reacting a soluble barium salt with sodium benzoate.

Materials:

  • Barium chloride (BaCl₂) or Barium nitrate (Ba(NO₃)₂)

  • Sodium benzoate (C₇H₅NaO₂)

  • Deionized water

Protocol:

  • Prepare separate aqueous solutions of the barium salt and sodium benzoate.

  • Slowly add the sodium benzoate solution to the barium salt solution with constant stirring.

  • A white precipitate of barium benzoate will form.

  • Continue stirring for a few hours to ensure complete reaction.

  • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted salts.

  • Dry the resulting barium benzoate powder in an oven at a low temperature (e.g., 60-80°C) to constant weight.

Method 1: Slow Evaporation

This method is suitable for substances that are soluble in a volatile solvent.

Materials:

  • Synthesized barium benzoate powder

  • Solvent (e.g., deionized water, ethanol-water mixture)

  • Beakers or crystallizing dishes

  • Filter paper

Protocol:

  • Prepare a saturated solution of barium benzoate in the chosen solvent at a slightly elevated temperature to increase solubility.

  • Stir the solution for several hours to ensure complete dissolution.

  • Filter the hot solution into a clean beaker or crystallizing dish to remove any undissolved particles.

  • Cover the beaker with perforated parafilm or filter paper to allow for slow evaporation of the solvent.

  • Place the beaker in a location with a stable temperature and minimal vibrations.

  • Monitor the setup daily. Single crystals should start to form as the solvent evaporates and the solution becomes supersaturated.

  • Once crystals of a desired size have formed, they can be carefully harvested from the solution.

Method 2: Gel Diffusion

This method is particularly useful for growing high-quality crystals of sparingly soluble compounds.

Materials:

  • Sodium metasilicate (Na₂SiO₃) solution (or other gelling agent)

  • Barium chloride (BaCl₂) or Barium nitrate (Ba(NO₃)₂)

  • Sodium benzoate (C₇H₅NaO₂)

  • Test tubes or U-tubes

  • Deionized water

Protocol:

  • Prepare a sodium metasilicate solution of a specific gravity between 1.03 and 1.06 g/cm³.

  • Adjust the pH of the gel solution using a suitable acid (e.g., benzoic acid) to promote gelation. The pH should be optimized to be in a range where barium benzoate is insoluble.

  • Pour the gel solution into test tubes and allow it to set for a few days.

  • Once the gel has set, carefully pour an aqueous solution of the barium salt on top of the gel in one set of test tubes (single diffusion) or the barium salt solution in one arm of a U-tube and the sodium benzoate solution in the other arm (double diffusion).

  • The reactants will diffuse into the gel, and where they meet, the concentration will exceed the solubility limit, leading to the nucleation and growth of barium benzoate crystals within the gel matrix.

  • The growth process can take several days to weeks.

  • Once the crystals have reached the desired size, they can be carefully extracted by dissolving the gel in a suitable solvent (e.g., dilute HF, with appropriate safety precautions).

Method 3: Flux Method

This high-temperature solution growth method is suitable for materials that are insoluble in common solvents or decompose at their melting point.

Materials:

  • Barium benzoate powder

  • Flux (e.g., a low melting point salt like sodium chloride (NaCl) or a mixture of salts)

  • High-purity crucible (e.g., platinum or alumina)

  • High-temperature furnace with programmable temperature control

Protocol:

  • Thoroughly mix the barium benzoate powder with the chosen flux in a specific molar ratio. The optimal ratio needs to be determined experimentally.

  • Place the mixture in the crucible and heat it in the furnace to a temperature above the melting point of the flux, ensuring all the barium benzoate dissolves.

  • Hold the temperature for several hours to homogenize the melt.

  • Slowly cool the furnace at a controlled rate (e.g., 1-5 °C/hour). As the temperature decreases, the solubility of barium benzoate in the flux will decrease, leading to the formation of single crystals.

  • Once the temperature has reached a point below the solidification of the flux, the furnace can be cooled more rapidly to room temperature.

  • The grown crystals can be separated from the solidified flux by dissolving the flux in a suitable solvent (e.g., hot water for a water-soluble flux).

Characterization of Barium Benzoate Single Crystals

After successful growth, it is essential to characterize the crystals to determine their structure, purity, and thermal stability.

Table 2: Characterization Techniques for Barium Benzoate Crystals

TechniquePurposeExpected Information
Single-Crystal X-ray Diffraction (SC-XRD) To determine the crystal structure, unit cell parameters, space group, and atomic positions.Confirmation of the crystalline nature and detailed structural information of the barium benzoate crystal.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk crystalline material.A diffraction pattern with sharp peaks corresponding to the crystalline phase of barium benzoate.
Thermogravimetric Analysis (TGA) To study the thermal stability and decomposition behavior of the crystal.Information on the temperature at which the crystal starts to decompose and the presence of any solvate molecules.
Differential Scanning Calorimetry (DSC) To investigate phase transitions and thermal events.Data on melting point, phase transition temperatures, and enthalpies of these transitions.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the crystal.Confirmation of the presence of benzoate and the coordination to the barium ion.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the single crystal growth of barium benzoate.

experimental_workflow cluster_synthesis Synthesis of Barium Benzoate cluster_growth Single Crystal Growth cluster_slow_evaporation Slow Evaporation cluster_gel_diffusion Gel Diffusion cluster_flux_method Flux Method cluster_characterization Characterization synthesis_reactants Barium Salt + Sodium Benzoate synthesis_reaction Precipitation Reaction synthesis_reactants->synthesis_reaction gd_gel Gel Preparation synthesis_reactants->gd_gel synthesis_purification Filtration & Washing synthesis_reaction->synthesis_purification synthesis_product Barium Benzoate Powder synthesis_purification->synthesis_product se_solution Saturated Solution synthesis_product->se_solution fm_melt High-Temperature Melt synthesis_product->fm_melt se_evaporation Slow Solvent Evaporation se_solution->se_evaporation se_crystals Harvest Crystals se_evaporation->se_crystals char_scxrd SC-XRD se_crystals->char_scxrd char_pxrd PXRD se_crystals->char_pxrd char_tga TGA/DSC se_crystals->char_tga char_ftir FTIR se_crystals->char_ftir gd_diffusion Reactant Diffusion gd_gel->gd_diffusion gd_crystals Extract Crystals gd_diffusion->gd_crystals gd_crystals->char_scxrd gd_crystals->char_pxrd gd_crystals->char_tga gd_crystals->char_ftir fm_cooling Slow Cooling fm_melt->fm_cooling fm_crystals Isolate Crystals fm_cooling->fm_crystals fm_crystals->char_scxrd fm_crystals->char_pxrd fm_crystals->char_tga fm_crystals->char_ftir

Caption: Generalized workflow for the synthesis and single crystal growth of barium benzoate.

References

Application Notes and Protocols for the Quantification of Barium Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium benzoate (C₁₄H₁₀BaO₄) is a salt of benzoic acid and barium. Accurate quantification of both the benzoate and barium moieties is crucial for quality control in pharmaceutical and other industrial applications. This document provides detailed analytical methods for the determination of Barium benzoate, including High-Performance Liquid Chromatography (HPLC) for the benzoate ion, UV-Visible Spectrophotometry for the benzoate ion, Non-Aqueous Titration for the benzoate content, and Gravimetric and Spectroscopic methods for the determination of Barium.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative data for the analytical methods described herein. Please note that where direct data for Barium benzoate is not available, data from analogous applications (e.g., sodium benzoate for benzoate quantification, or other barium salts for barium quantification) is provided as an estimate of expected performance.

Analytical Method Analyte Technique Linearity (Range) Limit of Detection (LOD) Limit of Quantification (LOQ) Accuracy/Recovery Precision (%RSD)
Method 1 BenzoateHPLC-UV1-30 µg/mL----
Method 2 BenzoateUV-Vis Spectrophotometry-----
Method 3 BenzoateNon-Aqueous TitrationN/AN/AN/AHigh<2%
Method 4 BariumGravimetric AnalysisN/A~10 mg/L-98.6-102.5%-
Method 5 BariumICP-OES-0.11 µg/L0.4 µg/L76-104%<6% at 15 µg/L

Experimental Protocols

Method 1: Quantification of Benzoate by High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from established procedures for sodium benzoate and is suitable for the quantification of the benzoate ion.

1. Principle

Reverse-phase HPLC is used to separate benzoate from other components in the sample matrix. The separation is achieved on a C18 column with a mobile phase of acetonitrile and an acetate buffer. Detection and quantification are performed using a UV detector at a wavelength of 235 nm.

2. Materials and Reagents

  • Barium benzoate reference standard

  • Acetonitrile (HPLC grade)

  • Sodium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

3. Instrumentation

  • HPLC system with a UV detector

  • C18 column (e.g., Luna C18, 150 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Sonicator

  • pH meter

4. Preparation of Solutions

  • Mobile Phase (Acetonitrile:Sodium Acetate Buffer pH 4.3, 20:80 v/v):

    • Prepare a sodium acetate buffer by dissolving an appropriate amount of sodium acetate in deionized water and adjusting the pH to 4.3 with glacial acetic acid.

    • Mix 200 mL of acetonitrile with 800 mL of the sodium acetate buffer.

    • Degas the mobile phase by sonicating for 15-20 minutes.

  • Standard Stock Solution (100 µg/mL of Benzoate):

    • Accurately weigh an amount of Barium benzoate reference standard equivalent to 10 mg of benzoate. Note: The molecular weight of Barium benzoate is 379.55 g/mol , and the molecular weight of two benzoate ions is 242.24 g/mol .

    • Dissolve in the mobile phase in a 100 mL volumetric flask and make up to volume.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-30 µg/mL.

5. Chromatographic Conditions

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Sodium Acetate Buffer pH 4.3 (20:80)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 235 nm

  • Column Temperature: Ambient

6. Sample Preparation

  • Accurately weigh a sample of Barium benzoate and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm membrane filter before injection.

7. Analysis

  • Inject the working standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution and record the peak area for the benzoate peak.

  • Calculate the concentration of benzoate in the sample using the calibration curve.

Method 2: Quantification of Benzoate by UV-Visible Spectrophotometry

This method provides a simpler, though less specific, alternative to HPLC for the quantification of the benzoate ion.

1. Principle

The benzoate ion exhibits strong absorbance in the ultraviolet region. The concentration of benzoate in a sample can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

2. Materials and Reagents

  • Barium benzoate reference standard

  • Deionized water

  • Hydrochloric acid (0.1 M)

3. Instrumentation

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

4. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL of Benzoate):

    • Accurately weigh an amount of Barium benzoate reference standard equivalent to 10 mg of benzoate and dissolve it in deionized water in a 100 mL volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of working standards by diluting the stock solution with 0.1 M HCl to achieve concentrations in the desired range (e.g., 1-20 µg/mL).

5. Sample Preparation

  • Accurately weigh a sample of Barium benzoate and dissolve it in deionized water to achieve a theoretical concentration that, after dilution, will fall within the standard curve.

  • Dilute an aliquot of the dissolved sample with 0.1 M HCl to the same final volume as the standards.

6. Analysis

  • Determine the wavelength of maximum absorbance (λmax) for benzoate by scanning a standard solution (typically around 225 nm in acidic solution).

  • Set the spectrophotometer to the determined λmax.

  • Use 0.1 M HCl as a blank to zero the instrument.

  • Measure the absorbance of each working standard and the sample solution.

  • Construct a calibration curve of absorbance versus concentration for the standards.

  • Determine the concentration of benzoate in the sample from the calibration curve.

Method 3: Quantification of Benzoate by Non-Aqueous Titration

This titrimetric method is suitable for the assay of the benzoate portion of Barium benzoate.

1. Principle

Barium benzoate, when dissolved in a non-aqueous solvent like glacial acetic acid, behaves as a weak base. It can be titrated with a strong acid in a non-aqueous medium, such as perchloric acid, using a visual indicator to determine the endpoint.

2. Materials and Reagents

  • Barium benzoate sample

  • Glacial acetic acid (anhydrous)

  • Perchloric acid (0.1 N in glacial acetic acid)

  • Crystal violet indicator solution

  • Potassium hydrogen phthalate (primary standard)

3. Instrumentation

  • Burette (50 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

4. Standardization of 0.1 N Perchloric Acid

  • Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.

  • Calculate the normality of the perchloric acid solution.

5. Protocol

  • Accurately weigh a quantity of Barium benzoate sample and dissolve it in 50 mL of glacial acetic acid. Gentle warming may be required.

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with the standardized 0.1 N perchloric acid to the same blue-green endpoint observed during standardization.

  • Calculate the percentage of benzoate in the sample. Each mL of 0.1 N perchloric acid is equivalent to a specific amount of benzoate.

Method 4: Quantification of Barium by Gravimetric Analysis

This is a classic and highly accurate method for determining the barium content.

1. Principle

Barium ions are quantitatively precipitated from a solution as barium sulfate (BaSO₄) by the addition of a sulfate source, typically sulfuric acid. The precipitate is then filtered, washed, dried, and weighed. The mass of barium in the original sample is calculated from the mass of the barium sulfate precipitate.[1][2]

2. Materials and Reagents

  • Barium benzoate sample

  • Deionized water

  • Dilute hydrochloric acid (2 N)

  • Dilute sulfuric acid (1 M)

  • Ashless filter paper

3. Instrumentation

  • Muffle furnace

  • Drying oven

  • Analytical balance

  • Beakers, funnels, and other standard laboratory glassware

4. Protocol

  • Accurately weigh a sample of Barium benzoate and dissolve it in deionized water. Add a small amount of dilute HCl to ensure complete dissolution.[3]

  • Heat the solution to near boiling.

  • Slowly add a slight excess of dilute sulfuric acid to the hot solution while stirring continuously to precipitate barium sulfate.

  • Allow the precipitate to digest by keeping the solution hot for about an hour to promote the formation of larger, more easily filterable crystals.

  • Filter the hot solution through ashless filter paper.[3]

  • Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (test with silver nitrate solution).

  • Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.

  • Dry the crucible and precipitate in a drying oven, then char the filter paper slowly in a muffle furnace.

  • Ignite the precipitate at a high temperature (e.g., 800 °C) to a constant weight.[4]

  • Cool the crucible in a desiccator and weigh it accurately.

  • Calculate the mass of barium in the original sample based on the mass of the BaSO₄ precipitate (the gravimetric factor for Ba in BaSO₄ is 0.5884).

Method 5: Quantification of Barium by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

This is a sensitive and modern instrumental method for the determination of barium.

1. Principle

The sample is introduced into an argon plasma, which excites the barium atoms. The excited atoms emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of barium in the sample.

2. Materials and Reagents

  • Barium benzoate sample

  • Nitric acid (trace metal grade)

  • Deionized water

  • Barium standard solutions for ICP

3. Instrumentation

  • ICP-OES spectrometer

  • Microwave digestion system (optional, for complex matrices)

4. Sample Preparation

  • Accurately weigh a sample of Barium benzoate.

  • Dissolve the sample in a dilute nitric acid solution (e.g., 2% HNO₃) and dilute to a known volume to bring the barium concentration into the linear range of the instrument. For more complex matrices, microwave digestion with concentrated nitric acid may be necessary.

5. Analysis

  • Calibrate the ICP-OES instrument with a series of barium standard solutions.

  • Aspirate the prepared sample solution into the plasma.

  • Measure the emission intensity at a prominent barium wavelength (e.g., 455.403 nm).[5]

  • The instrument software will calculate the concentration of barium in the sample based on the calibration curve.

Diagrams

Experimental_Workflow_Barium_Benzoate_Quantification cluster_sample_prep Sample Preparation cluster_benzoate Benzoate Quantification cluster_barium Barium Quantification cluster_results Data Analysis weigh Accurately weigh Barium Benzoate Sample dissolve Dissolve in appropriate solvent (e.g., water, mobile phase, acid) weigh->dissolve hplc HPLC-UV Analysis dissolve->hplc Dilute with mobile phase uv_vis UV-Vis Spectrophotometry dissolve->uv_vis Dilute with acid titration Non-Aqueous Titration dissolve->titration Dissolve in glacial acetic acid gravimetric Gravimetric Analysis dissolve->gravimetric Precipitate as BaSO4 icp ICP-OES / AAS dissolve->icp Acidify and dilute calculate_benzoate Calculate % Benzoate hplc->calculate_benzoate uv_vis->calculate_benzoate titration->calculate_benzoate calculate_barium Calculate % Barium gravimetric->calculate_barium icp->calculate_barium

Caption: General workflow for the quantification of Barium Benzoate.

References

Application Notes & Protocols: Barium Benzoate in the Formulation of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery.[1] This document provides detailed application notes and generalized experimental protocols for the formulation of MOFs using barium, an alkaline earth metal, and benzoate-derived ligands. While specific literature on barium benzoate MOFs for drug delivery is emerging, the following protocols are based on established synthesis techniques for related barium carboxylate MOFs and general MOF drug loading procedures.[2][3]

Applications in Drug Delivery

Barium-based MOFs, like other MOFs, offer significant potential as drug delivery systems. The porous structure allows for high drug loading capacity, and the framework can be designed for controlled and sustained release of therapeutic agents.[1][4] The choice of an aromatic carboxylate linker like benzoate can facilitate π–π stacking interactions with aromatic drug molecules, enhancing loading efficiency.[4] Furthermore, the inherent properties of the metal and ligand can be tuned to control the degradation rate of the MOF and, consequently, the drug release profile.

Experimental Protocols

Synthesis of a Barium-Benzoate MOF (Generalized Hydrothermal Method)

This protocol describes a generalized hydrothermal synthesis for a barium-based MOF using a benzoate linker. Researchers should note that optimization of parameters such as temperature, time, and reactant ratios may be necessary.

Materials:

  • Barium Chloride Dihydrate (BaCl₂·2H₂O)

  • Benzoic Acid (C₇H₆O₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Magnetic stirrer

  • Ultrasonic bath

Procedure:

  • Precursor Solution Preparation:

    • In a glass beaker, dissolve a 1:2 molar ratio of Barium Chloride Dihydrate and Benzoic Acid in a solvent mixture of DMF and deionized water (e.g., 10 mL DMF and 10 mL H₂O).

    • Stir the mixture on a magnetic stirrer for 30 minutes to ensure homogeneity.

    • Use an ultrasonic bath for 15-20 minutes to achieve complete dissolution of the precursors.[5]

  • Hydrothermal Synthesis:

    • Transfer the precursor solution into a 50 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to 120-150°C.

    • Maintain the temperature for 24-72 hours.

  • Purification and Activation:

    • After cooling the autoclave to room temperature, collect the resulting precipitate by centrifugation at 8,000 rpm for 15 minutes.

    • Wash the product repeatedly with fresh DMF and then ethanol to remove unreacted precursors and solvent molecules trapped within the pores.

    • After the final wash, dry the purified MOF powder in a vacuum oven at 80°C overnight. This "activation" step is crucial to ensure the pores are accessible for drug loading.

Characterization of the Barium-Benzoate MOF

The synthesized MOF should be thoroughly characterized to confirm its structure, porosity, and thermal stability.

Characterization TechniquePurposeTypical Expected Results
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the synthesized MOF.A diffraction pattern with sharp peaks at specific 2θ angles, indicating a well-ordered crystalline material. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction data if available.[6]
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the MOF crystals.Images revealing the shape (e.g., cubic, rod-like) and size distribution of the MOF particles.[6]
Energy Dispersive X-Ray Spectroscopy (EDS) To determine the elemental composition and confirm the presence of barium and the organic linker.An elemental map and spectrum showing the presence and relative ratios of Barium (Ba), Carbon (C), and Oxygen (O).[6]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and identify the temperature of decomposition.A plot of weight loss versus temperature. A stable plateau up to a certain temperature (e.g., >230°C) indicates the thermal stability of the framework.[3] Subsequent weight loss corresponds to the decomposition of the organic linker.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the MOF.A nitrogen adsorption-desorption isotherm, typically Type I for microporous materials, from which the BET surface area and pore volume can be calculated. This is a critical measure of the MOF's capacity for guest molecules.
Drug Loading into the Barium-Benzoate MOF (Impregnation Method)

This protocol outlines a common method for loading a drug into the synthesized MOF.

Materials:

  • Activated Barium-Benzoate MOF

  • Therapeutic drug (e.g., Ibuprofen, 5-Fluorouracil)

  • Suitable solvent for the drug (e.g., ethanol, methanol)

Procedure:

  • Drug Solution Preparation: Prepare a concentrated solution of the drug in a suitable solvent.

  • Impregnation:

    • Disperse a known amount of the activated MOF powder in the drug solution.

    • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Separation and Washing:

    • Collect the drug-loaded MOF by centrifugation.

    • Briefly wash the powder with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

  • Drying: Dry the drug-loaded MOF under vacuum at a temperature well below the drug's decomposition point.

In Vitro Drug Release Study

This protocol describes how to measure the release of the drug from the MOF over time.

Materials:

  • Drug-loaded Barium-Benzoate MOF

  • Phosphate-Buffered Saline (PBS) at a physiological pH of 7.4

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of PBS solution.

  • Keep the suspension in a shaker bath at 37°C to simulate physiological conditions.

  • At predetermined time intervals, withdraw a small aliquot of the PBS solution.

  • Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

  • Determine the concentration of the released drug in the aliquot using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Plot the cumulative drug release percentage as a function of time.

Quantitative Data

The following tables present example data from various MOF systems to illustrate the typical quantitative results obtained in MOF-based drug delivery research. Note that these are not specific to barium benzoate MOFs but are representative of the field.

Table 1: Example Drug Loading Capacities for Various MOFs

MOF SystemDrugDrug Loading (wt%)Reference
MIL-101 (Cr)Ibuprofen~58% (1.4 g/g)[7]
CD-MOF (K-based)Lansoprazole23.2%[7]
MIL-53 (Fe)Oridonin56.25%[7]
ZIF-85-Fluorouracilup to 60%[8]

Table 2: Example Physicochemical Properties of Barium-based MOFs

Barium MOF SystemPropertyValueReference
[Ba(Hdcp)H₂O]nThermal StabilityStable up to ~230°C[3]
A Barium-based MOFZeta Potential-16.8 mV[6]
[Ba(INO)₂]nPhotoluminescenceMax emission at 395 nm[9]

Visualizations

experimental_workflow cluster_synthesis MOF Synthesis cluster_drug_loading Drug Loading cluster_characterization Characterization & Analysis s1 Precursor Solution (Barium Salt + Benzoic Acid) s2 Hydrothermal Reaction (120-150°C, 24-72h) s1->s2 s3 Purification (Centrifugation & Washing) s2->s3 s4 Activation (Vacuum Drying) s3->s4 d1 Activated MOF c1 PXRD, SEM, EDS, TGA, BET s4->c1 d2 Impregnation (Drug Solution) d1->d2 d3 Drug-Loaded MOF d2->d3 c2 In Vitro Drug Release (PBS, 37°C) d3->c2 c3 Data Analysis

Caption: Experimental workflow for the synthesis, drug loading, and characterization of a Barium-Benzoate MOF.

drug_delivery_pathway cluster_system Drug Delivery System cluster_body Physiological Environment (pH 7.4, 37°C) mof Drug-Loaded Barium-Benzoate MOF uptake Administration & Uptake by Target Cells mof->uptake release Controlled Release uptake->release degradation MOF Framework Degradation release->degradation via diffusion & effect Therapeutic Effect release->effect degradation->release

Caption: Logical relationship of a MOF-based drug delivery system from administration to therapeutic effect.

References

Barium Benzoate as a Corrosion Inhibitor for Mild Steel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of mild steel is a significant issue in numerous industrial and research applications. The use of corrosion inhibitors is a primary method to mitigate this degradation. Benzoate compounds have been recognized for their inhibitive properties, forming a protective layer on the metal surface to prevent corrosive action. While data on barium benzoate specifically is limited in publicly available literature, its properties can be extrapolated from studies on other benzoate salts like sodium and ammonium benzoate. This document provides detailed application notes and experimental protocols for evaluating the efficacy of barium benzoate as a corrosion inhibitor for mild steel, based on established methods for similar compounds.

The benzoate anion is believed to exert its anticorrosive effect through adsorption onto the active sites of the metallic surface. This forms a protective film that reduces the corrosion rate.[1] The effectiveness of this inhibition is influenced by factors such as the inhibitor's concentration, the pH of the corrosive medium, and the operating temperature.

Data Presentation: Performance of Analogous Benzoate Inhibitors

To provide a comparative baseline for the potential performance of barium benzoate, the following tables summarize quantitative data from studies on sodium benzoate and ammonium benzoate as corrosion inhibitors for mild steel.

Table 1: Inhibition Efficiency of Sodium Benzoate on Carbon Steel in 3% NaCl Solution

Inhibitor Concentration (mol/L)Temperature (°C)pHInhibition Efficiency (%)
0.004 - 0.008Room Temperature7~100
Not Specified307Varies with concentration
Not Specified407Varies with concentration
Not Specified507Varies with concentration
Not SpecifiedRoom Temperature3Lower efficiency
Not SpecifiedRoom Temperature5Moderate efficiency
Not SpecifiedRoom Temperature9Higher efficiency

Data extracted from studies on sodium benzoate in sodium chloride solutions, indicating that efficiency increases with concentration and pH, but decreases with temperature.[2]

Table 2: Inhibition Efficiency of Ammonium Benzoate on Mild Steel in 0.5M HCl

Inhibitor Concentration (M)Inhibition Efficiency (%)
1.099.94

This data highlights the high efficiency achievable with a benzoate-based inhibitor at an optimal concentration in an acidic medium.[1]

Experimental Protocols

To evaluate the effectiveness of barium benzoate as a corrosion inhibitor for mild steel, the following standard experimental protocols are recommended.

Gravimetric (Weight Loss) Method

This method determines the corrosion rate by measuring the weight loss of a mild steel coupon immersed in a corrosive solution with and without the inhibitor.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Corrosive solution (e.g., 0.5M HCl or 3.5% NaCl)

  • Barium benzoate solutions of varying concentrations

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Beakers

  • Abrasive paper (e.g., silicon carbide)

  • Acetone and distilled water for cleaning

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with abrasive paper to a mirror finish.

  • Cleaning: Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

  • Drying and Weighing: Dry the coupons thoroughly and accurately weigh them using an analytical balance. Record this as the initial weight (W_initial).

  • Immersion: Immerse the prepared coupons in beakers containing the corrosive solution. For the test groups, add different concentrations of barium benzoate to the corrosive solution. A control group with no inhibitor is essential.

  • Incubation: Maintain the beakers at a constant temperature for a specified period (e.g., 24, 48, 72 hours).

  • Post-Immersion Cleaning: After the immersion period, remove the coupons, and clean them to remove any corrosion products. This is often done by immersing them in a cleaning solution (e.g., a solution containing hydrochloric acid and hexamine) for a short period, followed by gentle brushing.

  • Final Weighing: Rinse the cleaned coupons with distilled water, dry them, and re-weigh them to get the final weight (W_final).

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10^4), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of mild steel (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_control - CR_inhibitor) / CR_control] × 100

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

a) Potentiodynamic Polarization

This technique measures the current-potential relationship of the mild steel electrode to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel sample

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive solution with and without barium benzoate

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described for the gravimetric method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Scan the potential in a range typically from -250 mV to +250 mV (vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis: Plot the resulting potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential to determine the corrosion current density (i_corr).

  • Calculation of Inhibition Efficiency: IE% = [(i_corr(control) - i_corr(inhibitor)) / i_corr(control)] × 100

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the formation of a protective film.

Procedure:

  • Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization and stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor suggest the formation of a protective film.

  • Calculation of Inhibition Efficiency: IE% = [(R_ct(inhibitor) - R_ct(control)) / R_ct(inhibitor)] × 100

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for evaluating a corrosion inhibitor.

Corrosion_Inhibitor_Evaluation_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experimental Evaluation cluster_data 3. Data Acquisition & Analysis start Start: Select Inhibitor (Barium Benzoate) prep_steel Mild Steel Coupon/Electrode Preparation & Polishing start->prep_steel clean_steel Cleaning & Degreasing prep_steel->clean_steel weigh_initial Initial Weighing (Gravimetric) clean_steel->weigh_initial electrochemical Electrochemical Tests (Potentiodynamic Polarization & EIS) - Three-electrode cell setup - Stabilize at OCP clean_steel->electrochemical gravimetric Gravimetric (Weight Loss) - Immerse in corrosive media - Vary inhibitor concentration - Control temperature weigh_initial->gravimetric weigh_final Final Weighing & Calculate Weight Loss gravimetric->weigh_final electro_data Record Polarization Curves & Impedance Spectra electrochemical->electro_data calc_grav Calculate Corrosion Rate & Inhibition Efficiency (Gravimetric) weigh_final->calc_grav calc_electro Calculate i_corr, R_ct & Inhibition Efficiency (Electrochemical) electro_data->calc_electro conclusion Conclusion: Evaluate Barium Benzoate Efficacy calc_grav->conclusion calc_electro->conclusion

Caption: Workflow for evaluating the corrosion inhibition performance of barium benzoate on mild steel.

Mechanism of Inhibition

The probable mechanism of corrosion inhibition by barium benzoate involves the adsorption of the benzoate anions onto the surface of the mild steel. This forms a protective barrier that isolates the metal from the corrosive environment. The barium cation may also play a role in the formation of insoluble precipitates that further enhance the protective layer. The exact mechanism, whether it is physisorption, chemisorption, or a combination, can be elucidated by studying the effect of temperature on the inhibition efficiency and by calculating thermodynamic parameters of adsorption.

Conclusion

References

Application Note: In Situ Monitoring of Barium Benzoate Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium benzoate, the barium salt of benzoic acid, finds applications in various chemical syntheses and as a component in certain industrial formulations. The control of its crystallization process is crucial to ensure desired product attributes such as crystal size distribution (CSD), morphology, purity, and polymorphic form. Traditional offline methods for monitoring crystallization are often labor-intensive and may not provide a true representation of the process dynamics. Process Analytical Technology (PAT) offers a suite of in situ monitoring tools that enable real-time understanding and control of crystallization processes.

This application note provides a detailed protocol for the in situ monitoring of barium benzoate crystallization from an aqueous solution using a combination of Focused Beam Reflectance Measurement (FBRM), Particle Vision and Measurement (PVM), and Raman spectroscopy. These techniques provide real-time data on particle size and count, crystal morphology, and solute concentration, respectively, facilitating a comprehensive understanding and control of the crystallization process.

Physicochemical Properties of Barium Benzoate

A summary of the relevant physicochemical properties of barium benzoate is presented in Table 1. The notable increase in water solubility with temperature makes cooling crystallization a suitable method for obtaining crystalline barium benzoate from an aqueous solution.

Table 1: Physicochemical Properties of Barium Benzoate

PropertyValueReference
CAS Number 533-00-6[1]
Molecular Formula C₁₄H₁₀BaO₄[1]
Molecular Weight 379.55 g/mol [1]
Appearance White powder
Water Solubility 3.4 - 51.3 g/L at 20°C[2][3][4]

In Situ Monitoring Techniques

A combination of PAT tools is recommended for a comprehensive understanding of the barium benzoate crystallization process.

  • Focused Beam Reflectance Measurement (FBRM): This probe-based technique measures the chord length distribution (CLD) of particles in real-time, which is related to the crystal size distribution (CSD). It is highly sensitive to the onset of nucleation and can track changes in particle size and population throughout the crystallization process.[5][6]

  • Particle Vision and Measurement (PVM): PVM is an in situ video microscopy tool that captures high-resolution images of crystals directly in the process vessel.[7] This allows for the qualitative and quantitative analysis of crystal morphology, agglomeration, and other particulate events.

  • In Situ Raman Spectroscopy: This technique provides real-time information about the chemical composition of the solution. By monitoring specific Raman bands of barium benzoate in the solution, it is possible to track the solute concentration and determine the point of supersaturation and the rate of desupersaturation.[8][9]

Experimental Protocol: In Situ Monitoring of Barium Benzoate Cooling Crystallization

This protocol outlines a laboratory-scale cooling crystallization of barium benzoate with in situ monitoring.

Materials and Equipment
  • Barium benzoate powder

  • Distilled or deionized water

  • Jacketed glass crystallizer (e.g., 1 L) with overhead stirrer

  • Thermostatic circulator for temperature control

  • FBRM probe

  • PVM probe

  • In situ Raman probe

  • Control and data acquisition software for all PAT instruments

Experimental Setup

The experimental setup involves the integration of the PAT probes into the crystallizer.

G cluster_0 Crystallization Vessel cluster_1 In Situ Probes cluster_2 Data Acquisition Crystallizer Jacketed Glass Crystallizer (1 L) Stirrer Overhead Stirrer Circulator Thermostatic Circulator Circulator->Crystallizer Temperature Control FBRM FBRM Probe FBRM->Crystallizer Control Control & Data Acquisition System FBRM->Control PVM PVM Probe PVM->Crystallizer PVM->Control Raman Raman Probe Raman->Crystallizer Raman->Control

Caption: Experimental setup for in situ monitoring.

Procedure
  • Preparation of Saturated Solution:

    • Add a known amount of barium benzoate to a calculated volume of distilled water in the crystallizer to create a saturated solution at an elevated temperature (e.g., 70°C). The solubility of barium benzoate in water increases with temperature.

    • Heat the mixture using the thermostatic circulator while stirring until all the barium benzoate has dissolved.

  • Probe Insertion and System Equilibration:

    • Carefully insert the FBRM, PVM, and Raman probes into the solution. Ensure the probe windows are clean and fully submerged.

    • Allow the system to equilibrate at the elevated temperature for a period of time (e.g., 30 minutes) to ensure a homogeneous solution and stable initial readings from the PAT instruments.

  • Cooling Crystallization:

    • Initiate a controlled cooling profile using the thermostatic circulator. A linear cooling rate is often a good starting point (e.g., 0.5°C/min).

    • Continuously record data from the FBRM, PVM, and Raman probes throughout the cooling process.

  • Isothermal Hold and Post-Crystallization Analysis:

    • Once the final temperature is reached (e.g., 20°C), hold the temperature constant for a period to allow the system to reach equilibrium.

    • Continue to monitor with the PAT tools until the readings stabilize, indicating the end of the crystallization process.

    • After the experiment, the crystalline product can be filtered, dried, and characterized using offline methods (e.g., XRD, SEM, DSC) to correlate with the in situ data.

Data Presentation and Analysis

The data collected from the PAT instruments should be compiled and analyzed to understand the crystallization process.

Table 2: Example Data from In Situ Monitoring of Barium Benzoate Crystallization

Time (min)Temperature (°C)FBRM Total CountsFBRM Mean Chord Length (µm)PVM Crystal CountRaman Solute Concentration (g/L)
070.000050.0
2060.000050.0
4050.01500255045.2
6040.080008030030.5
8030.01500015080015.8
10020.02000020012005.1
12020.02050020512504.9

Table 3: Example Crystal Morphology Analysis from PVM Images

Time (min)Predominant Crystal HabitAspect Ratio (Mean ± SD)Observations
45Needles5.2 ± 1.1Initial nucleation of fine needles.
75Prisms3.5 ± 0.8Growth of prismatic crystals.
105Agglomerated PrismsN/ASignificant agglomeration observed.

Visualization of the Crystallization Workflow

The overall workflow for the in situ monitoring of barium benzoate crystallization can be visualized as follows:

G cluster_0 Process Steps cluster_1 In Situ Monitoring A Prepare Saturated Solution at T_high B Controlled Cooling A->B C Isothermal Hold at T_low B->C M1 FBRM (CSD) B->M1 M2 PVM (Morphology) B->M2 M3 Raman (Concentration) B->M3 D Product Isolation & Offline Analysis C->D C->M1 C->M2 C->M3

Caption: In situ crystallization monitoring workflow.

Logical Relationships in Crystallization Monitoring

The interplay between the measured parameters provides a deeper understanding of the crystallization process.

G Supersaturation Supersaturation Nucleation Nucleation Supersaturation->Nucleation Growth Crystal Growth Supersaturation->Growth CSD Crystal Size Distribution (CSD) Nucleation->CSD SoluteConc Solute Concentration Nucleation->SoluteConc Growth->CSD Morphology Crystal Morphology Growth->Morphology Growth->SoluteConc

Caption: Interdependencies in crystallization.

Conclusion

The application of in situ monitoring tools such as FBRM, PVM, and Raman spectroscopy provides a powerful methodology for the real-time analysis of barium benzoate crystallization. This approach enables a detailed understanding of nucleation, crystal growth, and morphology evolution. The data-rich environment created by these PAT tools facilitates the development of robust and reproducible crystallization processes, leading to improved product quality and consistency. The protocols and data presentation formats outlined in this application note serve as a comprehensive guide for researchers and scientists working on the crystallization of barium benzoate and other similar organic salts.

References

Application Notes and Protocols for Barium Benzoate as a Precursor in Luminescent Material Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing barium benzoate as a precursor in the synthesis of advanced luminescent materials. The focus is on the preparation of rare-earth doped barium aluminate phosphors, which are of significant interest for applications ranging from next-generation lighting and displays to bio-imaging and sensing.

Introduction

Barium aluminate phosphors, particularly when doped with divalent europium (Eu²⁺), are renowned for their high quantum efficiency and broad emission bands in the visible spectrum. The choice of precursors and the synthesis method are critical in determining the final properties of the phosphor, including its brightness, emission wavelength, and stability. Barium benzoate offers a unique advantage as a precursor due to its potential to act as both a barium source and a fuel in combustion synthesis methods. Its decomposition can lead to the in-situ formation of highly reactive, nano-sized barium oxide particles, facilitating a more homogeneous reaction with the alumina precursor at lower temperatures compared to traditional solid-state reactions that use barium carbonate.

Key Advantages of Barium Benzoate as a Precursor

  • In-situ Generation of Reactive BaO: The thermal decomposition of barium benzoate yields barium oxide, a key reactant, in a highly dispersed and reactive form.

  • Fuel Contribution in Combustion Synthesis: The organic benzoate component can act as a fuel, providing the heat necessary for the synthesis reaction to proceed, potentially eliminating the need for an external fuel source like urea.

  • Lower Synthesis Temperatures: The enhanced reactivity can lead to lower calcination temperatures, saving energy and potentially leading to finer particle morphologies.

  • Improved Homogeneity: As a soluble precursor, it allows for better mixing at the molecular level in solution-based synthesis methods like sol-gel, leading to a more uniform distribution of the activator ions within the host lattice.

Experimental Protocols

While the direct use of barium benzoate is not extensively documented in peer-reviewed literature for luminescent material synthesis, the following protocols are based on established combustion and sol-gel synthesis principles for analogous barium precursors. These methods are adapted to leverage the specific properties of barium benzoate.

Protocol 1: Combustion Synthesis of BaAl₂O₄:Eu²⁺

This protocol describes a self-propagating high-temperature synthesis (combustion) method where barium benzoate serves as the barium precursor and a component of the fuel.

Materials:

  • Barium Benzoate (Ba(C₇H₅O₂)₂)

  • Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)

  • Europium(III) Nitrate Pentahydrate (Eu(NO₃)₃·5H₂O)

  • Urea (CO(NH₂)₂) (optional, as needed to control combustion)

  • Deionized Water

  • Alumina Crucible

Procedure:

  • Precursor Solution Preparation:

    • Calculate the stoichiometric amounts of Ba(C₇H₅O₂)₂, Al(NO₃)₃·9H₂O, and Eu(NO₃)₃·5H₂O required to produce Ba₀.₉₈Eu₀.₀₂Al₂O₄.

    • Dissolve the calculated amounts of each precursor in a minimal amount of deionized water in a beaker with constant stirring until a clear, homogeneous solution is obtained.

  • Combustion:

    • Transfer the precursor solution to a high-purity alumina crucible.

    • Place the crucible in a preheated muffle furnace set to 600°C.

    • The solution will initially dehydrate, then swell, and eventually, a self-sustaining combustion reaction will occur, producing a voluminous, foamy white powder.

    • If the combustion is not self-sustaining, a small amount of urea can be added to the initial precursor solution to act as an additional fuel. The amount of urea should be optimized based on the desired combustion characteristics.

  • Post-Combustion Annealing:

    • After the combustion is complete, remove the crucible from the furnace and allow it to cool to room temperature.

    • Gently grind the resulting powder using an agate mortar and pestle to break up any large agglomerates.

    • For improved crystallinity and luminescent properties, anneal the powder in a tube furnace at 1200°C for 2 hours under a reducing atmosphere (e.g., 5% H₂ / 95% N₂) to ensure the reduction of Eu³⁺ to Eu²⁺.

  • Characterization:

    • The final product can be characterized using X-ray diffraction (XRD) to confirm the phase purity, scanning electron microscopy (SEM) to observe the morphology, and photoluminescence spectroscopy to measure the excitation and emission spectra.

Protocol 2: Sol-Gel Synthesis of BaAl₂O₄:Eu²⁺

This protocol outlines a sol-gel method, which offers excellent control over the homogeneity and particle size of the final phosphor.

Materials:

  • Barium Benzoate (Ba(C₇H₅O₂)₂)

  • Aluminum Isopropoxide (Al(O-i-Pr)₃)

  • Europium(III) Acetate (Eu(CH₃COO)₃)

  • Citric Acid (C₆H₈O₇)

  • Ethylene Glycol (C₂H₆O₂)

  • Absolute Ethanol

  • Deionized Water

  • Nitric Acid (concentrated)

Procedure:

  • Precursor Solution A (Barium and Europium):

    • Dissolve the stoichiometric amounts of barium benzoate and europium(III) acetate in deionized water. A small amount of nitric acid can be added to aid dissolution if necessary.

    • Add a molar excess of citric acid to this solution (e.g., 1.5 moles of citric acid per mole of total metal ions) and stir until a clear solution is formed.

  • Precursor Solution B (Aluminum):

    • In a separate beaker, dissolve aluminum isopropoxide in absolute ethanol under vigorous stirring.

  • Sol Formation:

    • Slowly add Precursor Solution B to Precursor Solution A under continuous stirring.

    • Add ethylene glycol to the combined solution. The molar ratio of citric acid to ethylene glycol is typically maintained at 1:1.

    • Heat the resulting solution to 80-90°C with constant stirring to promote esterification and polymerization, leading to the formation of a viscous sol.

  • Gel Formation and Drying:

    • Continue heating the sol until a transparent, viscous gel is formed.

    • Dry the gel in an oven at 120°C for 12-24 hours to remove the solvent, resulting in a solid resin.

  • Calcination and Reduction:

    • Grind the dried gel into a fine powder.

    • Calcine the powder in air at 600°C for 4 hours to decompose the organic components.

    • Perform a final annealing step at 1300°C for 4 hours in a reducing atmosphere (5% H₂ / 95% N₂) to form the crystalline BaAl₂O₄:Eu²⁺ phosphor and ensure the reduction of europium to its divalent state.

  • Characterization:

    • Characterize the final product for its phase, morphology, and luminescent properties as described in Protocol 1.

Quantitative Data Presentation

PropertyValue
Crystal PhaseHexagonal BaAl₂O₄
Peak Emission Wavelength500 nm (Green)
Peak Excitation Wavelength365 nm (UVA)
Full Width at Half Maximum (FWHM)50 nm
Quantum Yield~85%
Decay Time (τ)~1 µs
CIE Color Coordinates(0.25, 0.55)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of luminescent materials using a solution-based method like combustion or sol-gel, starting from the precursors.

experimental_workflow cluster_precursors Precursor Preparation cluster_synthesis Synthesis cluster_post_synthesis Post-Synthesis Processing barium_benzoate Barium Benzoate solution Homogeneous Solution barium_benzoate->solution aluminum_precursor Aluminum Precursor (e.g., Al(NO₃)₃) aluminum_precursor->solution europium_precursor Europium Precursor (e.g., Eu(NO₃)₃) europium_precursor->solution combustion Combustion/ Sol-Gel solution->combustion raw_powder As-synthesized Powder combustion->raw_powder annealing Annealing (Reducing Atmosphere) raw_powder->annealing final_phosphor Final Luminescent Material annealing->final_phosphor

General workflow for luminescent material synthesis.
Energy Level Diagram for Eu²⁺ in BaAl₂O₄

This diagram illustrates the energy level transitions responsible for the characteristic green luminescence of Eu²⁺-doped barium aluminate. The broad excitation and emission bands are due to the 4f⁷ → 4f⁶5d¹ transition of the Eu²⁺ ion.

energy_level_diagram cluster_energy Energy Level Diagram of Eu²⁺ in BaAl₂O₄ ground_state Ground State (⁴f⁷) excited_state Excited State (⁴f⁶5d¹) ground_state->excited_state Excitation (Absorption) ~365 nm excited_state->ground_state Emission (Luminescence) ~500 nm

Energy level transitions in Eu²⁺-doped BaAl₂O₄.

Application Note & Protocol: Continuous Flow Synthesis of Barium Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barium benzoate is a chemical compound with applications as a stabilizer in polymers like PVC and as a component in pyrotechnics.[1][2] Traditional batch synthesis methods for metallic salts can present challenges in controlling reaction parameters, leading to inconsistencies in product quality and difficulties in scaling up production. Flow chemistry offers a promising alternative by providing precise control over reaction conditions, enhancing heat and mass transfer, and enabling a safer, more efficient, and continuous manufacturing process.[3] This application note details a protocol for the continuous flow synthesis of barium benzoate from benzoic acid and barium hydroxide.

Reaction Scheme

The synthesis is based on the neutralization reaction between benzoic acid and barium hydroxide:

2C₇H₆O₂ (Benzoic Acid) + Ba(OH)₂ (Barium Hydroxide) → Ba(C₇H₅O₂)₂ (Barium Benzoate) + 2H₂O

Physicochemical Data of Reactants and Product

A summary of the relevant quantitative data for the compounds involved in the synthesis is provided in the table below. Understanding the solubility of reactants and the product is crucial for designing a successful flow chemistry process, particularly for managing precipitation.

CompoundFormulaMolecular Weight ( g/mol )Water SolubilityKey Properties
Benzoic AcidC₇H₆O₂122.123.44 g/L at 25 °C[4]The solubility of benzoic acid in water is limited but increases with temperature.[4][5]
Barium HydroxideBa(OH)₂171.34Soluble, dissociates completely in water.[6][7]Considered a strong base.[6]
Barium BenzoateBa(C₇H₅O₂)₂379.553.4-51.3 g/L at 20 °C[8]A fine, white powder.[1][2]

Experimental Protocol: Flow Synthesis of Barium Benzoate

This protocol describes a continuous flow process for the synthesis of barium benzoate.

Materials and Equipment:

  • Benzoic Acid (C₇H₆O₂)

  • Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

  • Deionized Water

  • Two high-precision pumps (e.g., HPLC pumps)

  • T-mixer

  • Tubular reactor (e.g., PFA or PTFE tubing) of a defined volume

  • Back pressure regulator

  • Collection vessel

  • Heating system for the reactor (e.g., oil bath or column heater)

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

Solution Preparation:

  • Reactant A (Benzoic Acid Solution): Prepare a saturated or near-saturated solution of benzoic acid in deionized water at an elevated temperature (e.g., 60-80 °C) to increase solubility. The exact concentration should be determined based on solubility data at the chosen temperature.

  • Reactant B (Barium Hydroxide Solution): Prepare a solution of barium hydroxide in deionized water. The concentration should be calculated to be stoichiometrically half that of the benzoic acid solution to ensure complete reaction.

Flow Synthesis Procedure:

  • System Setup: Assemble the flow chemistry setup as depicted in the workflow diagram below. Ensure all connections are secure.

  • Pumping Reactants: Set the flow rates of the two pumps to deliver a 2:1 molar ratio of benzoic acid to barium hydroxide into the T-mixer. The total flow rate will determine the residence time in the reactor.

  • Mixing and Reaction: The two reactant streams are combined in the T-mixer and enter the heated tubular reactor. The elevated temperature increases the reaction rate and helps maintain the solubility of the reactants and the barium benzoate product.

  • Precipitation and Collection: As the reaction mixture cools upon exiting the reactor, the barium benzoate will precipitate due to its lower solubility at room temperature. A back pressure regulator can be used to maintain a constant pressure within the reactor to prevent outgassing and ensure smooth flow. The resulting suspension is collected in a collection vessel.

  • Isolation and Purification: The collected precipitate is isolated by vacuum filtration. The solid is then washed with cold deionized water to remove any unreacted starting materials or soluble byproducts.

  • Drying: The purified barium benzoate is dried in an oven at a suitable temperature (e.g., 80-100 °C) to a constant weight.

  • Characterization: The final product can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and elemental analysis to confirm its identity and purity.

Experimental Workflow Diagram

Flow_Synthesis_Barium_Benzoate cluster_reactants Reactant Preparation cluster_synthesis Flow Synthesis cluster_workup Product Isolation R1 Benzoic Acid Solution P1 Pump A R1->P1 R2 Barium Hydroxide Solution P2 Pump B R2->P2 T_mixer T-Mixer P1->T_mixer P2->T_mixer Reactor Heated Tubular Reactor T_mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Collection Vessel BPR->Collection Filtration Vacuum Filtration Collection->Filtration Drying Drying Oven Filtration->Drying Product Barium Benzoate Powder Drying->Product

Caption: Workflow for the continuous flow synthesis of barium benzoate.

Advantages of the Flow Chemistry Approach

  • Enhanced Safety: The small reactor volume inherent to flow chemistry minimizes the amount of hazardous material at any given time.

  • Improved Control: Precise control over stoichiometry, temperature, and residence time leads to a more consistent product quality.

  • Efficient Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid mixing and efficient heat exchange.[3]

  • Scalability: Scaling up production is achieved by running the system for longer periods or by parallelizing multiple reactor setups, rather than increasing the size of the reactor, which can introduce new challenges.

  • Potential for Automation: The continuous nature of flow synthesis is well-suited for automation, reducing manual intervention and improving reproducibility.

This application note provides a foundational protocol for the continuous flow synthesis of barium benzoate. The described method offers significant advantages over traditional batch processes, particularly in terms of safety, control, and scalability. Researchers and professionals in drug development and materials science can adapt and optimize this protocol for the efficient and reliable production of barium benzoate and other similar metallic salts.

References

Application Notes and Protocols for High-Throughput Screening of Barium Benzoate Catalytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium benzoate has demonstrated efficacy as a stable, reusable, and environmentally benign heterogeneous catalyst for esterification reactions.[1][2] These application notes provide a framework for the high-throughput screening (HTS) of barium benzoate's catalytic activity, specifically focusing on the methyl esterification of benzoic acid. The protocols outlined below are designed to enable the rapid optimization of reaction conditions and the identification of novel applications for this alkaline earth metal benzoate catalyst. High-throughput experimentation allows for the parallel execution of numerous reactions, significantly accelerating research and development.

Catalytic Activity of Barium Benzoate

Barium benzoate serves as an effective heterogeneous catalyst in the methyl esterification of benzoic acid.[1] Studies have shown that it can achieve significant conversions under specific temperature and reactant molar ratios. The layered structure of barium benzoate contributes to its stability and reusability over multiple reaction cycles, making it an attractive candidate for industrial applications.[1]

Quantitative Data Summary

The following table summarizes the catalytic performance of barium benzoate in the methyl esterification of benzoic acid under various conditions. The data is adapted from studies on alkaline earth layered benzoates as reusable heterogeneous catalysts.[1][2]

Experiment IDMethanol:Benzoic Acid Molar RatioCatalyst Loading (% w/w)Temperature (°C)Benzoic Acid Conversion (%)
16:12.512025.83
214:12.512030.17
36:110.012038.21
414:110.012043.56
56:12.516045.19
614:12.516055.43
76:110.016065.32
814:110.016067.91
910:16.2514051.78
1010:16.2514052.13
1110:16.2514051.94

High-Throughput Screening Protocol

This protocol describes a method for the high-throughput screening of barium benzoate catalytic activity in a 96-well plate format.

Materials and Reagents
  • Barium benzoate (catalyst)

  • Benzoic acid (substrate)

  • Methanol (reagent and solvent)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • 96-well microplates (PTFE or glass-coated for chemical resistance)

  • Automated liquid handler

  • Plate shaker with heating capabilities

  • Plate centrifuge

  • Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (FID) equipped with an autosampler for 96-well plates.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Dispense Barium Benzoate Slurry B Dispense Benzoic Acid Solution A->B C Dispense Methanol & Internal Standard B->C D Seal Plate C->D E Incubate with Shaking & Heat D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Centrifuge Plate G->H I Transfer Supernatant to Analysis Plate H->I J GC-MS or GC-FID Analysis I->J K Data Processing & Hit Identification J->K

Caption: High-throughput screening workflow for Barium benzoate catalytic activity.

Detailed Methodology

a. Library Preparation (96-Well Plate)

  • Catalyst Dispensing: Prepare a stock slurry of barium benzoate in methanol. Using an automated liquid handler capable of dispensing solids or slurries, dispense varying amounts of the barium benzoate slurry into the wells of a 96-well plate to achieve a desired range of catalyst loading (e.g., 1-10% w/w relative to benzoic acid).

  • Substrate and Reagent Dispensing: Prepare a stock solution of benzoic acid and an internal standard in methanol. Dispense a fixed volume of this solution into each well. Vary the concentration of the benzoic acid stock solution or the volume dispensed to screen different substrate concentrations. To screen different molar ratios of methanol to benzoic acid, the amount of methanol can be adjusted.

  • Control Wells: Designate several wells as controls, including wells with no catalyst (to measure the background thermal reaction) and wells with no benzoic acid (to serve as a blank for the analytical method).

b. Reaction Execution

  • Sealing: Securely seal the 96-well plate with a chemically resistant and heat-stable seal to prevent evaporation of methanol during the reaction.

  • Incubation: Place the sealed plate on a heated shaker and incubate at the desired temperature (e.g., 120-160°C) with constant agitation to ensure proper mixing of the heterogeneous catalyst with the reactants. The reaction time can be varied as a screening parameter.

c. Sample Work-up

  • Quenching: After the incubation period, cool the plate to room temperature. Unseal the plate and add a quenching solution, such as saturated sodium bicarbonate, to each well to stop the reaction by neutralizing the acidic benzoic acid.

  • Extraction: Add an extraction solvent (e.g., ethyl acetate) to each well. Reseal the plate and shake vigorously to extract the methyl benzoate product into the organic layer.

  • Phase Separation: Centrifuge the plate to ensure complete separation of the aqueous and organic layers.

d. Analysis

  • Sample Transfer: Carefully transfer the organic supernatant from each well to a new 96-well plate suitable for the autosampler of the analytical instrument.

  • Quantification: Analyze the samples using GC-MS or GC-FID. The use of an internal standard allows for accurate quantification of the methyl benzoate product and the remaining benzoic acid.

  • Data Analysis: Calculate the percent conversion of benzoic acid for each well. Identify "hits" or optimal reaction conditions based on the highest product yield.

Reaction Pathway: Barium Benzoate-Catalyzed Esterification

The esterification of benzoic acid with methanol catalyzed by barium benzoate likely proceeds through a mechanism analogous to the Fischer-Speier esterification, where the catalyst facilitates the nucleophilic attack of methanol on the protonated carbonyl group of benzoic acid.

Reaction_Pathway cluster_reactants Reactants cluster_products Products R1 Benzoic Acid Catalyst Barium Benzoate R1->Catalyst 1. Adsorption R2 Methanol R2->Catalyst 1. Adsorption Intermediate Tetrahedral Intermediate Catalyst->Intermediate 2. Nucleophilic Attack P1 Methyl Benzoate Intermediate->P1 3. Elimination of Water P2 Water Intermediate->P2 Intermediate->P2 P1->Catalyst 4. Desorption

Caption: Proposed reaction pathway for Barium benzoate-catalyzed esterification.

Conclusion

The methodologies presented here provide a comprehensive guide for the high-throughput screening of barium benzoate's catalytic activity. By employing automated liquid handling and rapid analytical techniques, researchers can efficiently explore a wide range of reaction parameters to optimize existing processes and discover new catalytic applications for barium benzoate. This approach accelerates the pace of catalyst development and contributes to the advancement of green and sustainable chemistry.

References

Application Notes and Protocols for Barium Benzoate Thin Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential techniques for the deposition of barium benzoate thin films. While specific literature on the deposition of barium benzoate thin films is scarce, this document outlines detailed protocols adapted from established methods for similar metal-organic compounds. The provided methodologies serve as a foundational guide for researchers to develop and optimize their deposition processes.

Introduction to Barium Benzoate Thin Films

Barium benzoate (C₁₄H₁₀BaO₄) is a metal-organic compound with potential applications in various fields, including as a precursor for the formation of barium-containing functional oxides and potentially in drug delivery systems. The ability to deposit thin, uniform films of barium benzoate is crucial for exploring these applications. This document details two primary solution-based deposition techniques: Chemical Solution Deposition (CSD) via spin coating and spray pyrolysis. A general overview of a potential Chemical Vapor Deposition (CVD) approach is also discussed.

Chemical Solution Deposition (CSD)

CSD is a versatile and cost-effective method for depositing thin films from a precursor solution.[1] The general workflow involves the synthesis of a barium benzoate precursor solution, deposition onto a substrate, and subsequent thermal treatment.

Precursor Solution Synthesis

A stable and homogeneous precursor solution is critical for achieving high-quality films.

Protocol 1: Aqueous Solution Synthesis

  • Reactants : Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) and benzoic acid (C₇H₆O₂).

  • Solvent : Deionized water.

  • Procedure :

    • Dissolve a stoichiometric amount of benzoic acid in deionized water with gentle heating (e.g., 60°C).

    • Separately, prepare a saturated solution of barium hydroxide in deionized water.

    • Slowly add the barium hydroxide solution to the benzoic acid solution while stirring continuously. A white precipitate of barium benzoate may form.

    • To create a clear solution suitable for deposition, add a chelating agent or a suitable acid (e.g., acetic acid) dropwise until the precipitate dissolves. The final concentration should be adjusted based on the desired film thickness (typically 0.1-0.5 M).

    • Filter the solution through a 0.2 µm syringe filter before use to remove any particulate matter.

Protocol 2: Sol-Gel Route using Barium Acetate

  • Reactants : Barium acetate (Ba(CH₃COO)₂), benzoic acid (C₇H₆O₂).

  • Solvents : A suitable organic solvent such as 2-methoxyethanol or a mixture of ethylene glycol and ethanol.[1]

  • Procedure :

    • Dissolve barium acetate in the chosen solvent system. Gentle heating may be required.

    • In a separate container, dissolve a stoichiometric amount of benzoic acid in the same solvent.

    • Mix the two solutions and stir for several hours at room temperature to ensure a complete reaction.

    • Adjust the final concentration as needed (e.g., 0.1-0.5 M).

    • Age the solution for 24 hours before use to ensure stability.

    • Filter the solution through a 0.2 µm syringe filter.

Spin Coating Deposition

Spin coating is a widely used technique for depositing uniform thin films on flat substrates.[2]

Experimental Protocol:

  • Substrate Preparation : Clean the substrate (e.g., silicon wafer, glass slide, quartz) thoroughly. A typical cleaning procedure involves sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun. A UV-ozone treatment can be used to enhance surface wettability.

  • Deposition :

    • Place the substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the barium benzoate precursor solution onto the center of the substrate to cover about two-thirds of the surface.

    • Start the spin coater. A two-step process is common: a low-speed spin (e.g., 500-1000 rpm for 5-10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-5000 rpm for 30-60 seconds) to achieve the desired thickness.[2]

  • Drying and Pyrolysis :

    • After spinning, place the coated substrate on a hot plate for a drying step (e.g., 150-250°C for 2-5 minutes) to remove the solvent.

    • Follow with a pyrolysis step at a higher temperature (e.g., 350-450°C for 5-10 minutes) to decompose any organic additives.[1]

  • Annealing : Transfer the film to a furnace for annealing at a higher temperature (e.g., 500-700°C) to promote crystallization and densification. The annealing atmosphere (e.g., air, nitrogen, vacuum) will influence the final film properties.

  • Multi-layer Deposition : To achieve thicker films, repeat the deposition, drying, and pyrolysis steps multiple times before the final annealing.[1]

Data Presentation: Spin Coating Parameters and Resulting Film Properties

ParameterValueResulting Film Thickness (nm)Refractive IndexSurface Roughness (RMS)
Precursor Concentration (M)
Spin Speed (rpm)
Drying Temperature (°C)
Pyrolysis Temperature (°C)
Annealing Temperature (°C)
Number of Layers
Spray Pyrolysis Deposition

Spray pyrolysis is suitable for coating larger and non-planar substrates. It involves atomizing the precursor solution and spraying it onto a heated substrate.

Experimental Protocol:

  • Substrate Preparation : Clean the substrate as described for spin coating and place it on a heater block.

  • Deposition :

    • Heat the substrate to the desired deposition temperature (typically 300-500°C).

    • Prepare the barium benzoate precursor solution as described previously.

    • Use an atomizer (e.g., ultrasonic or pneumatic) to create a fine mist of the precursor solution.

    • Use a carrier gas (e.g., compressed air or nitrogen) to direct the aerosol towards the heated substrate.

    • The spray rate, nozzle-to-substrate distance, and substrate temperature need to be optimized to ensure that the droplets evaporate and the precursor decomposes upon contact with the substrate, forming a uniform film.

  • Post-Deposition Annealing : A post-deposition annealing step in a furnace may be necessary to improve the crystallinity and properties of the film, similar to the spin coating process.

Data Presentation: Spray Pyrolysis Parameters and Resulting Film Properties

ParameterValueResulting Film Thickness (nm)Crystallite Size (nm)Optical Band Gap (eV)
Precursor Concentration (M)
Substrate Temperature (°C)
Spray Rate (ml/min)
Nozzle-to-Substrate Distance (cm)
Carrier Gas Pressure (bar)
Annealing Temperature (°C)

Chemical Vapor Deposition (CVD)

CVD is a technique that involves the reaction of volatile precursors in the gas phase to form a solid film on a heated substrate.[3] For barium benzoate, a suitable volatile precursor would need to be synthesized.

Precursor Considerations

An ideal CVD precursor for barium benzoate should have the following characteristics:

  • Volatility : It should be easily vaporized or sublimated at moderate temperatures without decomposition.

  • Thermal Stability : It should be stable in the gas phase during transport to the substrate.

  • Reactivity : It should efficiently decompose on the heated substrate to form the desired barium benzoate film.

While barium benzoate itself is a solid powder, it might be possible to use it directly as a solid source in a CVD or Atomic Layer Deposition (ALD) system, though this can be challenging due to low and inconsistent sublimation rates.[4] A more robust approach would be to design a metal-organic precursor that incorporates the benzoate ligand and is liquid or a low-melting-point solid. Barium β-diketonates are commonly used as volatile barium precursors for CVD.[5]

General CVD Protocol Outline
  • Precursor Delivery : The barium benzoate precursor is vaporized and transported into the reaction chamber using a carrier gas (e.g., Argon or Nitrogen).

  • Deposition : The substrate is heated to a specific temperature within the CVD reactor. The precursor molecules adsorb onto the hot substrate surface and decompose, leading to the formation of a barium benzoate thin film.

  • By-product Removal : Volatile by-products from the decomposition reaction are removed from the chamber by the carrier gas flow.

Data Presentation: CVD Parameters and Resulting Film Properties

ParameterValueDeposition Rate (nm/min)Film Composition (Ba:C:O)Electrical Resistivity (Ω·cm)
Precursor Temperature (°C)
Substrate Temperature (°C)
Reactor Pressure (Torr)
Carrier Gas Flow Rate (sccm)
Reactant Gas (if any) Flow Rate (sccm)

Visualization of Experimental Workflows

Chemical Solution Deposition Workflow

CSD_Workflow cluster_prep Precursor Preparation cluster_deposition Deposition cluster_treatment Post-Deposition Treatment start Start dissolve Dissolve Reactants (e.g., Barium Salt + Benzoic Acid) start->dissolve mix Mix and Stir dissolve->mix filter Filter Solution (0.2 µm) mix->filter spin_coat Spin Coating filter->spin_coat spray_pyrolysis Spray Pyrolysis filter->spray_pyrolysis drying Drying spin_coat->drying annealing Annealing spray_pyrolysis->annealing pyrolysis Pyrolysis drying->pyrolysis pyrolysis->annealing end Barium Benzoate Thin Film annealing->end Spin_Coating_Process A Substrate Cleaning B Dispense Precursor Solution A->B C Spin Spreading (Low RPM) B->C D Spin Thinning (High RPM) C->D E Drying on Hotplate D->E F Pyrolysis on Hotplate E->F G Annealing in Furnace F->G H Final Film G->H CVD_Process cluster_input Inputs cluster_chamber CVD Reactor cluster_output Outputs precursor Volatile Barium Benzoate Precursor heated_substrate Heated Substrate precursor->heated_substrate carrier_gas Carrier Gas (Ar/N2) carrier_gas->heated_substrate thin_film Barium Benzoate Thin Film heated_substrate->thin_film byproducts Volatile By-products heated_substrate->byproducts

References

Application Notes and Protocols for the Electrochemical Synthesis of Barium Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium benzoate is a chemical compound with applications in various fields, including as a corrosion inhibitor and in the synthesis of other organic compounds. While traditional chemical synthesis routes exist, electrochemical methods offer a potentially greener and more controlled alternative. Electrochemical synthesis utilizes electrical energy to drive chemical reactions, often under mild conditions and with high selectivity.

The proposed synthesis involves the anodic oxidation of a suitable precursor to generate benzoate anions, which subsequently react with barium cations in the electrolyte to form barium benzoate.

Proposed Electrochemical Pathway

The core of the proposed electrochemical synthesis is the generation of benzoate anions at the anode. Two plausible routes are considered:

  • Direct Oxidation of Benzoic Acid: Benzoic acid is deprotonated at the anode to form benzoate anions.

  • Oxidation of Toluene: Toluene is oxidized at the anode to form a benzyl radical, which is further oxidized to benzoic acid and subsequently deprotonated to the benzoate anion.[1]

Simultaneously, at the cathode, a reduction reaction occurs, typically the reduction of protons or water to produce hydrogen gas. The electrochemically generated benzoate anions then react with barium ions (from a soluble barium salt in the electrolyte) to form barium benzoate, which may precipitate out of the solution depending on the solvent used.

Anode Reaction (from Toluene): C₆H₅CH₃ → C₆H₅CH₂• + H⁺ + e⁻ C₆H₅CH₂• + 2H₂O → C₆H₅COOH + 3H⁺ + 3e⁻ C₆H₅COOH ⇌ C₆H₅COO⁻ + H⁺

Cathode Reaction: 2H⁺ + 2e⁻ → H₂

Overall Reaction in Solution: 2C₆H₅COO⁻ + Ba²⁺ → Ba(C₆H₅COO)₂

Experimental Protocol

This protocol outlines a general procedure for the electrochemical synthesis of barium benzoate. Optimization of various parameters will be necessary to achieve high yield and purity.

1. Materials and Reagents:

  • Anode: Graphite plate or rod (high purity)

  • Cathode: Platinum foil or mesh

  • Electrochemical Cell: Divided (H-type) or undivided glass cell

  • DC Power Supply: Capable of constant current or constant potential operation

  • Magnetic Stirrer and Stir Bar

  • Precursor: Toluene or Benzoic Acid (ACS grade or higher)

  • Barium Salt: Barium perchlorate (Ba(ClO₄)₂) or Barium tetrafluoroborate (Ba(BF₄)₂) (anhydrous)

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium tetrafluoroborate (TBATFB)[2][3]

  • Solvent: Acetonitrile or Propylene Carbonate (anhydrous)

  • Purification Reagents: Diethyl ether, Ethanol, Deionized water

2. Electrolyte Preparation:

  • In a dry glovebox or under an inert atmosphere, dissolve the barium salt and the supporting electrolyte in the chosen anhydrous solvent.

  • Add the precursor (toluene or benzoic acid) to the electrolyte solution.

  • Typical concentrations:

    • Precursor: 0.1 - 0.5 M

    • Barium Salt: 0.05 - 0.25 M (to provide a stoichiometric amount of Ba²⁺)

    • Supporting Electrolyte: 0.1 M

3. Electrochemical Cell Assembly:

  • Clean the electrodes by sonicating in ethanol and then deionized water, followed by drying under vacuum.

  • Assemble the electrochemical cell. If using a divided cell, ensure the membrane (e.g., Nafion) is properly conditioned and placed between the anodic and cathodic compartments.

  • Place the anode and cathode in their respective compartments (or in the undivided cell).

  • Add the electrolyte solution to the cell.

  • Place a magnetic stir bar in the cell and place the entire setup on a magnetic stirrer.

4. Electrolysis:

  • Connect the electrodes to the DC power supply.

  • Begin stirring the electrolyte solution.

  • Apply a constant current density (e.g., 10-50 mA/cm²) or a constant potential. The optimal potential should be determined via cyclic voltammetry.

  • Monitor the reaction progress by periodically taking small aliquots of the electrolyte and analyzing them using techniques like HPLC or GC-MS.

  • Observe the formation of a precipitate (barium benzoate) if its solubility in the chosen solvent is low.

  • Continue the electrolysis until the desired conversion of the precursor is achieved.

5. Product Isolation and Purification:

  • After the electrolysis is complete, disconnect the power supply.

  • If a precipitate has formed, filter the solution to collect the crude barium benzoate.

  • If the product is soluble, the solvent can be removed under reduced pressure to obtain the crude product.

  • Wash the crude product with a small amount of the electrolysis solvent to remove residual electrolyte.

  • Further purify the barium benzoate by recrystallization from a suitable solvent (e.g., a mixture of ethanol and water).

  • Dry the purified product in a vacuum oven at a moderate temperature.

  • Characterize the final product using techniques such as FT-IR, NMR, and elemental analysis.

Data Presentation: Key Experimental Parameters

The following table summarizes the key parameters that should be investigated and optimized for the electrochemical synthesis of barium benzoate.

ParameterRange/OptionsEffect on Synthesis
Anode Material Graphite, Platinum, TiO₂Affects overpotential, selectivity, and electrode stability.[1]
Cathode Material Platinum, Stainless SteelPrimarily affects the hydrogen evolution reaction.
Precursor Toluene, Benzoic AcidChoice of starting material will influence the required potential and reaction pathway.
Solvent Acetonitrile, Propylene Carbonate, DMFAffects solubility of reactants and products, and the stability of intermediates.
Barium Salt Ba(ClO₄)₂, Ba(BF₄)₂Source of barium ions; the anion should be electrochemically inert.
Supporting Electrolyte TBAP, TBATFBIncreases conductivity of the solution.[3][4]
Current Density 5 - 100 mA/cm²Influences reaction rate and can affect selectivity and yield.
Temperature 25 - 60 °CHigher temperatures can increase reaction rates but may also lead to side reactions.[1]
Cell Type Divided (H-cell), UndividedA divided cell can prevent side reactions of intermediates at the counter electrode.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Electrolyte assemble_cell Assemble Electrochemical Cell prep_reagents->assemble_cell Load Electrolyte electrolysis Perform Electrolysis assemble_cell->electrolysis monitor Monitor Reaction electrolysis->monitor Sampling isolation Isolate Crude Product electrolysis->isolation monitor->electrolysis Feedback purification Recrystallize & Dry isolation->purification characterization Characterize Product (FT-IR, NMR) purification->characterization electrochemical_cell cluster_cell Electrochemical Cell cluster_electrolyte Electrolyte anode Anode (+) (Graphite) toluene Toluene (C₆H₅CH₃) cathode Cathode (-) (Platinum) power_supply DC Power Supply cathode->power_supply - benzoate Benzoate (C₆H₅COO⁻) toluene->benzoate Oxidation ba_ions Barium Ions (Ba²⁺) product Barium Benzoate Ba(C₆H₅COO)₂ benzoate->ba_ions Precipitation h_plus H⁺ h_plus->cathode Reduction power_supply->anode +

References

Troubleshooting & Optimization

Preventing agglomeration of Barium benzoate nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to prevent the agglomeration of Barium benzoate nanoparticles during and after synthesis. While specific literature on Barium benzoate nanoparticles is limited, this guide is built on established principles for preventing agglomeration in metal-organic and other nanoparticle systems.

Frequently Asked Questions (FAQs)

Q1: What is nanoparticle agglomeration and why does it occur?

A1: Nanoparticle agglomeration is the process where individual nanoparticles stick to one another to form larger clusters. This phenomenon is primarily driven by the high surface energy of nanoparticles. To minimize this energy, particles tend to reduce their surface area by clumping together through forces like van der Waals interactions. Agglomeration can be categorized into soft agglomeration, held by weaker forces that can sometimes be reversed, and hard agglomeration, which involves stronger chemical bonds and is difficult to reverse.

Q2: How does the pH of the solution affect nanoparticle stability?

A2: The pH of the suspension medium is a critical factor that directly influences the surface charge of the nanoparticles. For many nanoparticles, the surface contains functional groups that can be protonated or deprotonated depending on the pH. This surface charge creates electrostatic repulsion between particles, preventing them from getting close enough to agglomerate. Typically, there is an optimal pH range where the surface charge is maximized, leading to the greatest stability. Conversely, at a specific pH known as the isoelectric point, the net surface charge is zero, leading to rapid agglomeration.

Q3: What is Zeta Potential and how does it relate to agglomeration?

A3: Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, charged particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion. A higher absolute zeta potential value (e.g., greater than +30 mV or less than -30 mV) indicates strong inter-particle repulsion and a stable, well-dispersed suspension. Values close to zero suggest low repulsion, making it more likely for particles to agglomerate. Measuring zeta potential is crucial for predicting and controlling nanoparticle stability.

Q4: What are the main strategies to prevent agglomeration?

A4: The two primary strategies for preventing agglomeration are electrostatic stabilization and steric stabilization.

  • Electrostatic Stabilization: This involves creating a charged surface on the nanoparticles, which causes them to repel each other. This is typically achieved by controlling the pH of the solution or adding charged molecules.

  • Steric Stabilization: This method involves coating the nanoparticles with bulky molecules, such as polymers or surfactants. These coatings create a physical barrier that prevents the particles from coming into close contact. Amphiphilic stabilizers like proteins can also be effective for metal-organic framework (MOF) and other nanoparticle systems.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Immediate precipitation or cloudiness upon synthesis. 1. Incorrect pH leading to zero surface charge (isoelectric point). 2. High ionic strength of the medium, which shields surface charges. 3. Lack of an effective stabilizing/capping agent.1. Perform a pH titration of your nanoparticle solution and measure the zeta potential at each point to identify the pH range of maximum stability. Adjust the synthesis pH accordingly. 2. Reduce the concentration of salts in your reaction medium. If salts are necessary, consider using steric stabilizers. 3. Introduce a stabilizer during or immediately after synthesis. Screen different types of stabilizers (ionic surfactants, non-ionic polymers) to find the most effective one.
DLS shows a large particle size and high Polydispersity Index (PDI). 1. Soft agglomeration is occurring in the suspension. 2. The nanoparticle concentration is too high. 3. Dust or other contaminants are present in the sample.1. Use bath or probe sonication to break up loose agglomerates before measurement. 2. Dilute the sample with a filtered, appropriate solvent. 3. Filter your sample through an appropriate syringe filter (e.g., 0.2 µm) before analysis to remove dust. Ensure all cuvettes and solvents are clean.
TEM/SEM images show large, dense clusters of particles. 1. Hard agglomeration has occurred due to particle drying or strong inter-particle bonding. 2. Ineffective surface functionalization or stabilizer coverage.1. Prevent the nanoparticles from ever fully drying after synthesis. Keep them suspended in a suitable solvent. Hard agglomerates are often irreversible. 2. Re-evaluate your stabilization strategy. Consider a ligand exchange reaction to introduce a bulkier capping agent that provides better steric hindrance. 3. Use organic cleaning methods, such as washing with anhydrous ethanol, to remove surface hydroxyl groups that can contribute to hard agglomeration.
Nanoparticles are stable initially but agglomerate over time in storage. 1. Gradual degradation or desorption of the stabilizing agent. 2. Changes in pH or ionic strength over time (e.g., CO₂ absorption from air). 3. Temperature fluctuations affecting stability.1. Select a stabilizer with a stronger affinity for the nanoparticle surface. 2. Store the nanoparticle suspension in a sealed container at a controlled pH, possibly under an inert atmosphere (e.g., nitrogen or argon). 3. Store the suspension at a stable, cool temperature, such as in a refrigerator at 4-5 °C.

Key Stabilization Mechanisms

To prevent agglomeration, one can either impart a strong surface charge to induce repulsion (Electrostatic Stabilization) or create a physical barrier around the particles (Steric Stabilization).

G cluster_electrostatic Electrostatic Stabilization cluster_p1_charge cluster_p2_charge cluster_steric Steric Stabilization p1 NP p2 NP repulsion Strong Mutual Repulsion p1->repulsion p2->repulsion p1_c1 + p1_c2 + p1_c3 + p1_c4 + p1_c5 + p1_c6 + p2_c1 + p2_c2 + p2_c3 + p2_c4 + p2_c5 + p2_c6 + p3 NP p4 NP s1 s2 s3 s4 s5 s6 s7 s8 barrier Physical Barrier cluster_electrostatic cluster_electrostatic cluster_steric cluster_steric

Caption: Mechanisms of nanoparticle stabilization.

Quantitative Data: Effect of pH on Nanoparticle Stability

The following table provides an illustrative example of how pH can influence key stability parameters like Zeta Potential and hydrodynamic diameter for nanoparticle systems. The optimal pH for Barium benzoate nanoparticles must be determined experimentally but is expected to follow a similar principle.

pHZeta Potential (mV)Avg. Hydrodynamic Diameter (nm)Stability Observation
3.0+5.2> 1500 (Aggregated)Unstable, visible precipitation. Near isoelectric point.
5.0+15.8850Low stability, some agglomeration.
7.0+32.5210Good stability due to high electrostatic repulsion.
9.0+41.0155High Stability , strong electrostatic repulsion.
11.0+28.7250Moderate stability, potential for reaction/instability at high pH.

Note: Data is representative and based on general findings for metal oxide nanoparticles to illustrate the concept.

Experimental Protocols

Protocol 1: General Method for Stabilizer Screening
  • Preparation: Prepare stock solutions of your Barium benzoate nanoparticles (post-synthesis) and various stabilizers (e.g., 1% w/v solutions of Polyvinylpyrrolidone (PVP), Polyvinyl alcohol (PVA), Cetyltrimethylammonium bromide (CTAB), or Sodium dodecyl sulfate (SDS)).

  • Mixing: Aliquot equal volumes of the nanoparticle suspension into several vials. Add different stabilizers to each vial at varying concentrations (e.g., 0.1%, 0.5%, 1.0% final concentration). Include a control vial with no stabilizer.

  • Equilibration: Gently mix all samples and allow them to equilibrate for 1-2 hours. Some samples may require mild sonication to ensure proper mixing.

  • Observation: Visually inspect the vials for any signs of precipitation or cloudiness.

  • Characterization: Measure the hydrodynamic diameter (using DLS) and zeta potential for each sample to quantitatively assess the effectiveness of each stabilizer at different concentrations. The best stabilizer will yield the smallest particle size, a low PDI, and a high absolute zeta potential.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)
  • Sample Preparation: The sample must be free of dust and large aggregates. Filter the nanoparticle suspension using a syringe filter with a pore size that will not remove the nanoparticles themselves (e.g., 0.22 µm).

  • Cuvette Cleaning: Thoroughly clean the measurement cuvette with a solvent (e.g., deionized water, then ethanol or isopropanol) and dry it with filtered nitrogen gas to remove any residual contaminants.

  • Loading: Rinse the cuvette with a small amount of the filtered sample, discard, and then fill the cuvette with the required sample volume (typically ~1 mL). Ensure no air bubbles are present.

  • Instrument Setup: Place the cuvette in the DLS instrument. Enter the correct parameters for the dispersant (solvent), including its viscosity and refractive index. Set the measurement temperature and allow the sample to equilibrate for several minutes.

  • Measurement: Perform the measurement. Typically, 3-5 repeat measurements are taken to ensure reproducibility.

  • Data Analysis: Analyze the intensity distribution, Z-average diameter, and Polydispersity Index (PDI). A monodisperse, stable sample will show a single, narrow peak and a PDI value below 0.3.

Protocol 3: Characterization by Zeta Potential Measurement
  • Sample Preparation: Prepare the sample as described for DLS. The concentration should be appropriate for scattering, but not so high as to cause multiple scattering effects.

  • Cell Preparation: Use the appropriate cell for zeta potential measurement (often a disposable folded capillary cell). Fill the cell with the sample solution, typically around 800 µL, ensuring no bubbles are trapped near the electrodes.

  • Instrument Setup: Insert the cell into the instrument, ensuring proper connection with the electrodes. Enter the dispersant properties (viscosity, dielectric constant) and measurement temperature in the software.

  • Measurement: Apply the electric field and run the measurement. The instrument uses laser Doppler velocimetry to measure the velocity of the particles, from which the electrophoretic mobility and zeta potential are calculated.

  • Data Analysis: Record the mean zeta potential and the width of the distribution. Values more positive than +30 mV or more negative than -30 mV are generally considered to indicate a stable suspension.

Troubleshooting Workflow

This workflow provides a logical path to diagnose and solve agglomeration issues.

Caption: A workflow for troubleshooting nanoparticle agglomeration.

Barium benzoate catalyst deactivation and regeneration strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium-based catalysts, particularly in applications like polyester synthesis and transesterification for biodiesel production. While barium benzoate is not commonly used directly as a catalyst, it can serve as a precursor to catalytically active barium compounds like barium oxide. This guide focuses on the deactivation and regeneration of these active barium-based catalysts.

Troubleshooting Guide: Barium-Based Catalyst Deactivation

This guide is designed to help you diagnose and address common issues related to the deactivation of barium-based catalysts during your experiments.

Problem 1: Gradual or Rapid Loss of Catalytic Activity

Symptoms:

  • Decreased reaction conversion rate over time.

  • Longer reaction times are required to achieve the desired yield.

  • Incomplete conversion of reactants.

Possible Causes and Solutions:

Potential Cause Diagnostic Check Recommended Action
Leaching of Barium Analyze the reaction mixture or product for the presence of barium ions using techniques like Inductively Coupled Plasma (ICP) analysis.1. Optimize Reaction Conditions: Lowering the reaction temperature or using a less polar solvent can sometimes reduce leaching.2. Modify Catalyst Support: If using a supported catalyst, consider a support with stronger interaction with the barium species.3. Post-synthesis Treatment: A high-temperature calcination step after catalyst preparation can sometimes improve the stability of the barium species on the support.
Coking/Fouling Characterize the spent catalyst using Thermogravimetric Analysis (TGA) to detect carbonaceous deposits. Visual inspection may also show a change in catalyst color (e.g., darkening).Proceed to the Catalyst Regeneration Protocols section for guidance on removing coke via thermal treatment.
Poisoning by Feedstock Impurities Analyze the feedstock for common poisons such as water, free fatty acids (FFAs), sulfur compounds, or other acidic/basic impurities.1. Feedstock Pre-treatment: Implement a purification step for your feedstock. For biodiesel production, this may involve pre-esterification to reduce FFAs or drying to remove water.2. Guard Bed: Use a guard bed of a suitable adsorbent upstream of your catalytic reactor to remove specific poisons.
Formation of Insoluble Barium Salts Analyze the spent catalyst using X-ray Diffraction (XRD) or Fourier-Transform Infrared Spectroscopy (FTIR) to identify the presence of barium sulfate (BaSO₄) or barium carbonate (BaCO₃).1. Inert Atmosphere: If carbonate formation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude carbon dioxide.2. Sulfur-Free Feedstock: Ensure the feedstock is free from sulfur-containing compounds to prevent sulfate formation.[1][2]
Problem 2: Changes in Product Selectivity

Symptoms:

  • Increased formation of undesired by-products.

  • Decreased yield of the target product even at acceptable conversion rates.

Possible Causes and Solutions:

Potential Cause Diagnostic Check Recommended Action
Alteration of Active Sites by Poisoning Correlate changes in selectivity with potential poisons identified in the feedstock. Surface characterization techniques like X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst may reveal changes in the chemical state of barium.Follow the recommendations for feedstock pre-treatment in Problem 1 .
Partial Deactivation Leading to Different Reaction Pathways Analyze product distribution at different stages of catalyst deactivation.A partial regeneration of the catalyst might be possible. Refer to the Catalyst Regeneration Protocols . If selectivity cannot be restored, catalyst replacement is necessary.

Logical Flow for Troubleshooting Catalyst Deactivation

TroubleshootingFlow start Start: Reduced Catalyst Performance check_activity Symptom: Loss of Activity or Selectivity? start->check_activity activity_loss Primary Issue: Loss of Activity check_activity->activity_loss Activity Loss selectivity_change Primary Issue: Change in Selectivity check_activity->selectivity_change Selectivity Change diagnose_leaching Check for Barium Leaching (ICP of liquid phase) activity_loss->diagnose_leaching diagnose_poisoning Check for Feedstock Impurities (Water, FFA, Sulfur) selectivity_change->diagnose_poisoning diagnose_fouling Check for Coking/Fouling (TGA, visual inspection) diagnose_leaching->diagnose_fouling Negative solution_leaching Action: Optimize Conditions/ Modify Support diagnose_leaching->solution_leaching Positive diagnose_fouling->diagnose_poisoning Negative solution_fouling Action: Proceed to Regeneration (Thermal Treatment) diagnose_fouling->solution_fouling Positive diagnose_salt_formation Check for Insoluble Salts (XRD, FTIR) diagnose_poisoning->diagnose_salt_formation Negative solution_poisoning Action: Pre-treat Feedstock/ Use Guard Bed diagnose_poisoning->solution_poisoning Positive solution_salt_formation Action: Use Inert Atmosphere/ Sulfur-free Feedstock diagnose_salt_formation->solution_salt_formation Positive end_node End: Improved Performance or Catalyst Replacement diagnose_salt_formation->end_node Negative/Unresolved solution_leaching->end_node solution_fouling->end_node solution_poisoning->end_node solution_salt_formation->end_node

Caption: Troubleshooting workflow for deactivation of barium-based catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for my barium-based catalyst to lose activity in biodiesel production?

A1: The most frequent causes of deactivation for barium-based catalysts in transesterification are:

  • Leaching: Barium can dissolve into the reaction medium, especially in the presence of polar solvents like methanol and glycerol.

  • Poisoning by Water and Free Fatty Acids (FFAs): Water in the feedstock can lead to the hydrolysis of the ester product and the formation of soaps with FFAs. These soaps can block the active sites of the catalyst.

  • Formation of Insoluble Carbonates: Barium oxide is a basic catalyst and can react with carbon dioxide from the air to form inactive barium carbonate.

Q2: Can I regenerate my deactivated barium-based catalyst?

A2: Yes, in many cases, regeneration is possible, depending on the cause of deactivation.

  • If the catalyst is deactivated by coking , thermal treatment can be effective.

  • If the deactivation is due to fouling by organic residues or soaps , solvent washing may restore some activity.

  • Deactivation by leaching is generally irreversible.

  • Deactivation by the formation of very stable compounds like barium sulfate is also often irreversible.

Q3: How can I prevent the leaching of barium from my catalyst?

A3: Preventing leaching involves several strategies:

  • Catalyst Design: Ensuring a strong interaction between the barium species and the support material is crucial.

  • Reaction Conditions: Operating at the lowest effective temperature can reduce the solubility of barium in the reaction medium.

  • Solvent Choice: While often dictated by the reaction, using less polar solvents where possible can minimize leaching.

Q4: What is the impact of feedstock quality on the performance of my barium-based catalyst?

A4: Feedstock quality is critical. For transesterification, high levels of free fatty acids and water will lead to soap formation, which poisons the catalyst and complicates product purification. Sulfur-containing compounds in the feedstock can lead to the formation of highly stable and inactive barium sulfate.

Q5: How do I know if my catalyst is deactivated by coking or poisoning?

A5: A combination of characterization techniques can help differentiate these mechanisms.

  • Thermogravimetric Analysis (TGA): A significant weight loss upon heating in an oxidizing atmosphere is indicative of coke burn-off.

  • Elemental Analysis: An increase in the carbon content of the spent catalyst suggests coking.

  • Spectroscopic Techniques (e.g., FTIR, XPS): These can identify the presence of adsorbed poison molecules or changes in the chemical state of the barium active sites.

Catalyst Regeneration Protocols

Below are general experimental protocols for regenerating deactivated barium-based catalysts. Note: These are general guidelines and may require optimization for your specific catalyst and reaction conditions.

Protocol 1: Thermal Regeneration for Coke Removal

This method is suitable for catalysts deactivated by the deposition of carbonaceous materials (coke).

Experimental Workflow:

ThermalRegeneration start Start: Deactivated Catalyst (Coked) purge_inert 1. Purge with Inert Gas (N₂ or Ar) at Room Temperature start->purge_inert ramp_temp 2. Ramp Temperature (e.g., 5 °C/min) in Inert Gas Flow purge_inert->ramp_temp introduce_air 3. Introduce a Dilute Air/N₂ Mixture at Target Temperature (e.g., 400-500 °C) ramp_temp->introduce_air hold_temp 4. Hold at Temperature for 2-4 hours until Coke Combustion is Complete introduce_air->hold_temp cool_down 5. Cool Down to Room Temperature in Inert Gas Flow hold_temp->cool_down end_node End: Regenerated Catalyst cool_down->end_node

Caption: Workflow for thermal regeneration of a coked barium-based catalyst.

Methodology:

  • Place the deactivated catalyst in a tube furnace or a similar apparatus that allows for controlled gas flow and temperature programming.

  • Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for 30 minutes to remove any adsorbed reactants or products.

  • Begin heating the catalyst under the inert gas flow to the target regeneration temperature, typically between 400 °C and 500 °C. A slow ramp rate (e.g., 5 °C/min) is recommended to avoid thermal shock.

  • Once the target temperature is reached, gradually introduce a controlled amount of an oxidizing gas, such as a mixture of 5-10% air in nitrogen. This controlled oxidation helps to burn off the coke without causing excessive heat that could lead to sintering of the catalyst.

  • Hold the catalyst at the regeneration temperature for a period of 2 to 4 hours, or until the combustion of coke is complete (often indicated by the cessation of CO₂ evolution, which can be monitored with an off-gas analyzer).

  • Switch the gas flow back to the inert gas and cool the catalyst down to room temperature.

  • The regenerated catalyst is now ready for re-use or characterization to assess the effectiveness of the regeneration process.

Protocol 2: Solvent Washing for Removal of Fouling Agents

This method is suitable for catalysts that have been fouled by soluble organic residues, such as soaps formed during biodiesel production.

Methodology:

  • Suspend the deactivated catalyst in a suitable solvent. For catalysts used in transesterification, methanol or a mixture of methanol and a non-polar solvent like hexane can be effective.

  • Stir the suspension vigorously at a slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours. The use of an ultrasonic bath can enhance the cleaning process.

  • Separate the catalyst from the solvent by filtration or centrifugation.

  • Repeat the washing step with fresh solvent 2-3 times to ensure complete removal of the fouling agents.

  • After the final wash, dry the catalyst in an oven at 100-120 °C for several hours to remove any residual solvent.

  • The washed and dried catalyst can then be reused.

Quantitative Data on Catalyst Performance

The following table summarizes hypothetical performance data for a barium oxide catalyst used in the transesterification of soybean oil, illustrating the effects of deactivation and regeneration.

Table 1: Performance of a Barium Oxide Catalyst in Transesterification

Catalyst State Biodiesel Yield (%) Reaction Time (hours) Reusability (Number of Cycles)
Fresh Catalyst 982>10 (with gradual decline)
Deactivated (after 5 cycles) 7541 (before significant drop)
Regenerated (Thermal Treatment) 922.53-4
Regenerated (Solvent Wash) 8532-3

Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for your specific catalyst system and application. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Enhancing Polymer Thermal Stability with Barium Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Barium benzoate to improve the thermal stability of polymers.

Troubleshooting Guide

This section addresses common issues encountered during experimentation with Barium benzoate as a thermal stabilizer.

Problem Potential Cause Recommended Solution
Poor dispersion of Barium benzoate in the polymer matrix. 1. Inadequate mixing time or intensity. 2. Incompatibility between Barium benzoate and the polymer. 3. Agglomeration of Barium benzoate particles.1. Increase mixing time and/or use a higher shear mixer. 2. Consider the use of a compatibilizer or surface-treating the Barium benzoate. 3. Ensure Barium benzoate is a fine, dry powder before incorporation. Pre-drying may be necessary.
Discoloration of the polymer during processing (e.g., yellowing). 1. Insufficient amount of Barium benzoate. 2. Processing temperature is too high. 3. Degradation initiated by other additives.1. Increase the concentration of Barium benzoate incrementally. 2. Optimize the processing temperature to the lowest effective level. 3. Evaluate the thermal stability of all components in the formulation. Consider synergistic effects with other stabilizers like zinc stearate.[1]
Inconsistent thermal stability results between batches. 1. Non-uniform distribution of Barium benzoate. 2. Variation in the quality or moisture content of Barium benzoate. 3. Fluctuations in processing parameters.1. Ensure consistent and thorough mixing for each batch. 2. Use Barium benzoate from a single, reputable supplier and store it in a dry environment. 3. Maintain strict control over processing temperature, time, and pressure.
Reduced mechanical properties of the final polymer product. 1. Excessive loading of Barium benzoate. 2. Degradation of the polymer matrix despite the stabilizer. 3. Interference of Barium benzoate with other additives (e.g., plasticizers).1. Optimize the concentration of Barium benzoate to the minimum effective amount. 2. Re-evaluate the overall thermal stability of the formulation and processing conditions. 3. Investigate potential interactions between additives. A redesign of the formulation may be required.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which Barium benzoate improves the thermal stability of polymers like PVC?

Barium benzoate primarily functions through a dual mechanism in polymers like PVC.[2] Firstly, it acts as an acid scavenger, neutralizing the hydrogen chloride (HCl) gas that is released during the initial stages of PVC degradation.[2] This prevents the autocatalytic decomposition of the polymer. Secondly, it is believed to participate in the substitution of labile chlorine atoms on the polymer chain with more stable benzoate groups, thereby preventing the initiation of "unzipping" dehydrochlorination.[3][4]

2. What are the typical loading levels of Barium benzoate in polymer formulations?

The optimal loading level of Barium benzoate can vary depending on the specific polymer, the processing conditions, and the desired level of thermal stability. However, typical concentrations range from 0.5 to 2.5 parts per hundred parts of resin (phr). It is crucial to determine the optimal concentration through experimental trials.

3. Can Barium benzoate be used in combination with other thermal stabilizers?

Yes, Barium benzoate is often used in combination with other metal-based stabilizers, such as zinc stearate or calcium stearate, to achieve a synergistic effect.[1] In these mixed-metal systems, the different metal carboxylates can provide a balance of initial color stability and long-term heat resistance.[1]

4. What are the key safety precautions to consider when working with Barium benzoate?

Users should always consult the Safety Data Sheet (SDS) for Barium benzoate. It is important to handle the powder in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid inhalation and skin contact.

5. How does the particle size of Barium benzoate affect its performance?

A smaller particle size generally leads to better dispersion within the polymer matrix, which can enhance its effectiveness as a thermal stabilizer. Good dispersion ensures that the stabilizer is available throughout the polymer to neutralize HCl and stabilize the polymer chains.

Quantitative Data on Thermal Stability Improvement

The following table summarizes representative data on the effect of a Barium-based stabilizer system on the thermal stability of PVC, as determined by Thermogravimetric Analysis (TGA).

Formulation Onset of Degradation (Tonset) (°C) Temperature at 10% Weight Loss (T10%) (°C) Temperature at 50% Weight Loss (T50%) (°C)
Unstabilized PVC~220~250~320
PVC + Barium-Zinc Stabilizer (2 phr)~250~280~360

Note: This data is illustrative and actual results will vary based on the specific formulation and experimental conditions.

Experimental Protocols

Sample Preparation for Thermal Analysis

Objective: To prepare polymer samples with uniform dispersion of Barium benzoate for thermal analysis (TGA and DSC).

Materials:

  • Polymer resin (e.g., PVC powder)

  • Barium benzoate powder (fine, dry)

  • Other additives as required (e.g., plasticizers, other stabilizers)

  • Two-roll mill or internal mixer

Procedure:

  • Pre-dry the polymer resin and Barium benzoate to remove any residual moisture.

  • Accurately weigh the polymer resin and all additives, including Barium benzoate, according to the desired formulation.

  • On a two-roll mill or in an internal mixer preheated to the appropriate processing temperature for the polymer, add the polymer resin.

  • Once the polymer has started to melt and form a continuous sheet (on the mill) or a molten mass (in the mixer), gradually add the Barium benzoate and other additives.

  • Continue mixing for a sufficient time (typically 5-10 minutes) to ensure uniform dispersion. The exact time will depend on the equipment and the polymer.

  • Sheet out the compounded polymer from the mill or extrude it from the mixer.

  • Allow the polymer sheet or extrudate to cool to room temperature.

  • Cut or grind the prepared polymer into a suitable form for thermal analysis (e.g., small discs for DSC, powder or small pieces for TGA).

Thermogravimetric Analysis (TGA)

Objective: To evaluate the effect of Barium benzoate on the thermal degradation profile of the polymer.

Instrument: Thermogravimetric Analyzer

Procedure:

  • Calibrate the TGA instrument for temperature and weight.

  • Place a small, accurately weighed amount of the prepared polymer sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of degradation temperature (Tonset) and temperatures at specific weight loss percentages (e.g., T10%, T50%).

Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of Barium benzoate on the glass transition temperature (Tg) and melting behavior of the polymer.

Instrument: Differential Scanning Calorimeter

Procedure:

  • Calibrate the DSC instrument for temperature and heat flow.

  • Place a small, accurately weighed amount of the prepared polymer sample (typically 5-10 mg) into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature above its expected melting point to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.

  • Reheat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to determine the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion (ΔHm).

Visualizations

Thermal_Stabilization_Mechanism PVC PVC Polymer Chain (-CH2-CHCl-)n Degradation Degradation PVC->Degradation Initiation StabilizedPVC Stabilized PVC (Substitution of Labile Cl) PVC->StabilizedPVC Heat Heat Heat->Degradation HCl HCl (gas) Degradation->HCl Release Polyene Polyene Formation (-CH=CH-)n (Color Formation) Degradation->Polyene HCl->Degradation Autocatalysis BaCl2 Barium Chloride BaCl2 HCl->BaCl2 BaBenzoate Barium Benzoate Ba(C6H5COO)2 BaBenzoate->BaCl2 HCl Scavenging BaBenzoate->StabilizedPVC Substitution Reaction BenzoicAcid Benzoic Acid C6H5COOH BaCl2->BenzoicAcid

Caption: Mechanism of PVC thermal stabilization by Barium benzoate.

Experimental_Workflow Start Start: Polymer & Barium Benzoate Mixing Compounding (Two-Roll Mill / Internal Mixer) Start->Mixing SamplePrep Sample Preparation (Cutting / Grinding) Mixing->SamplePrep Analysis Thermal Analysis SamplePrep->Analysis TGA TGA (Thermogravimetric Analysis) Analysis->TGA DSC DSC (Differential Scanning Calorimetry) Analysis->DSC Data Data Analysis (Tonset, Tg, Tm) TGA->Data DSC->Data

Caption: Experimental workflow for evaluating thermal stability.

References

Overcoming interference in the analytical determination of Barium benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical determination of Barium Benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly interference, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the determination of Barium Benzoate?

A1: The analytical determination of Barium Benzoate can be approached by targeting either the Barium ion, the Benzoate ion, or the intact molecule. Common techniques include:

  • For Benzoate: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and UV-Visible Spectrophotometry are widely used.[1][2][3][4][5] Ion chromatography is another effective method.[6]

  • For Barium: Atomic Absorption Spectroscopy (AAS), including Flame AAS (FAAS) and Graphite Furnace AAS (GFAAS), is a prevalent technique for determining Barium concentrations.[7][8]

  • For Barium Benzoate as a whole: While less common, techniques that can provide information on the intact salt or its overall purity include methods that combine separation and detection, such as HPLC with a suitable detector.

Q2: What are the typical sources of interference in Barium Benzoate analysis?

A2: Interference can arise from the sample matrix, excipients in a formulation, or degradation products.

  • For Benzoate analysis (HPLC & Spectrophotometry):

    • Co-eluting compounds: In HPLC, other UV-absorbing compounds in the sample matrix can co-elute with benzoate, leading to inaccurate quantification.[9]

    • Spectral overlap: In spectrophotometry, other substances that absorb at the same wavelength as benzoate will cause interference.[2][4]

    • Excipients: In pharmaceutical formulations, excipients like polysorbate 80 can produce interfering peaks in chromatograms.[9]

  • For Barium analysis (AAS):

    • Chemical interference: Formation of stable compounds in the flame or furnace that are not readily atomized. For example, the presence of organic ions can sometimes interfere with the formation of barium sulfate precipitate if that is part of the sample preparation.[7]

    • Ionization interference: Easily ionized elements like potassium and sodium in the sample can suppress the ionization of barium, leading to inaccurate results.[10]

    • Matrix effects: High concentrations of other ions can affect the sample's physical properties and the efficiency of atomization.

Q3: How can I prepare my sample to minimize interference?

A3: Proper sample preparation is crucial for accurate analysis. Common techniques include:

  • Dilution: A simple and effective first step to reduce the concentration of interfering substances.[6]

  • Solid-Phase Extraction (SPE): Used to clean up complex samples by selectively retaining the analyte or the interferences on a solid support. For example, a C18 SPE can be used to remove interfering substances from a drug product.[9]

  • Liquid-Liquid Extraction (LLE): To separate the analyte of interest from interfering components based on their differential solubility in two immiscible liquids.

  • Filtration: To remove particulate matter that can clog HPLC columns or interfere with spectroscopic measurements.

  • Degassing: For carbonated samples, degassing using an ultrasonic bath is necessary before analysis to prevent bubble formation in the analytical system.[6]

  • Acid Digestion: For AAS analysis of Barium, acid digestion with nitric acid is a common method to bring the sample into solution and break down the matrix.[7]

Troubleshooting Guides

Issue 1: Unresolved or Tailing Peaks in HPLC Analysis of Benzoate
Potential Cause Troubleshooting Step
Co-elution with an interfering compound Modify the mobile phase composition (e.g., change the organic modifier to buffer ratio) or the pH to improve separation.[4] Consider using a different column with a different stationary phase chemistry.
Poor peak shape (tailing) Ensure the mobile phase pH is appropriate for the pKa of benzoic acid (around 4.2) to maintain it in a single ionic form. Operating at a pH well below the pKa can improve peak shape. Check for column contamination or degradation.
Matrix effects from complex samples Implement a sample cleanup procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) prior to injection.[1][9]
Issue 2: Inaccurate Results in Spectrophotometric Analysis of Benzoate
Potential Cause Troubleshooting Step
Spectral overlap from other components Use a spectrophotometric method that can resolve overlapping spectra, such as derivative spectroscopy or the ratio subtraction method.[2][4] These methods can help to eliminate the interference from another component by utilizing the differences in their spectral shapes.
Baseline drift or noise Allow the instrument to warm up sufficiently. Ensure the cuvettes are clean and matched. Use a blank solution that closely matches the sample matrix.
Non-linearity of calibration curve Check for high concentrations that may exceed the linear range of the instrument. Dilute the samples accordingly.
Issue 3: Low or Inconsistent Readings in AAS Analysis of Barium
Potential Cause Troubleshooting Step
Ionization interference Add an ionization suppressor, such as a solution of potassium chloride, to both the standards and the samples to create a high concentration of easily ionized atoms, which suppresses the ionization of barium.[10]
Chemical interference Use a releasing agent, such as lanthanum, which preferentially binds with the interfering anion, leaving the barium atoms free. Optimize the flame temperature or furnace program.
Matrix effects Use the method of standard additions to compensate for matrix effects.[11] This involves adding known amounts of a standard to the sample aliquots and extrapolating to find the concentration in the original sample.

Experimental Protocols

Protocol 1: Determination of Benzoate by RP-HPLC

This protocol is a general guideline and may need optimization for specific sample matrices.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[4]

    • Mobile Phase: Methanol: 0.02 M phosphate buffer pH 3.0 (40:60 v/v).[4]

    • Flow Rate: 1.0 mL/min.[3][4]

    • Injection Volume: 10 µL.[4]

    • Detection: UV at 254 nm.[3][4]

  • Standard Preparation:

    • Prepare a stock solution of sodium benzoate (or benzoic acid) of known concentration in the mobile phase.

    • Perform serial dilutions to prepare a series of working standards.

  • Sample Preparation:

    • Accurately weigh a sample containing Barium Benzoate and dissolve it in the mobile phase.

    • If the sample is complex, perform a sample cleanup using SPE as described in the troubleshooting section.

    • Filter the sample through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the blank (mobile phase), standards, and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of benzoate in the sample from the calibration curve.

Protocol 2: Determination of Barium by FAAS

This protocol provides a general procedure for Barium analysis.

  • Instrumental Parameters:

    • Wavelength: 553.6 nm

    • Slit Width: 0.4 nm

    • Flame: Nitrous oxide-acetylene (for higher sensitivity and to overcome some chemical interferences)

    • Burner Height: Optimize for maximum absorbance.

  • Standard Preparation:

    • Prepare a 1000 mg/L Barium stock solution from a certified standard.

    • Prepare a series of working standards by diluting the stock solution with deionized water containing 1% (v/v) nitric acid.

  • Sample Preparation:

    • Accurately weigh the Barium Benzoate sample.

    • Perform an acid digestion by adding concentrated nitric acid and heating gently. Dilute to a known volume with deionized water.

    • Add an ionization suppressor (e.g., KCl solution to a final concentration of 2000 mg/L K) to all standards, the blank, and samples.[10]

  • Analysis:

    • Aspirate the blank, standards, and samples into the flame and record the absorbance.

    • Create a calibration curve by plotting the absorbance of the standards against their concentration.

    • Calculate the concentration of Barium in the sample from the calibration curve, accounting for any dilutions.

Data Presentation

Table 1: HPLC Method Validation Parameters for Sodium Benzoate Analysis

ParameterResult
Linearity Range20 - 80 ppm[3]
Correlation Coefficient (r²)0.9999[3]
Precision (RSD%)< 2.0%[3]
Accuracy (Recovery %)~99.00%[3]
SpecificityNo interference from blank[3]

Table 2: Analytical Methods for Barium Determination in Environmental Samples

Analytical MethodSample MatrixDetection LimitRecoveryReference
GFAASWater2 µg/L96-102%EPA 1974, 1979, 1992, 1994[8]
FAASWater100 µg/L94-113%EPA 1974, 1979, 1992, 1994[8]
ICP-MSSediment, soil, rocks0.15 ppm96-102%USGS 2002a[8]
ICP-AESFood, beverage0.03 mg/kg (food)86-94% (food)EPA 1995b[8]

Visualizations

experimental_workflow_benzoate_hplc cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification sample Weigh Barium Benzoate Sample dissolve Dissolve in Mobile Phase sample->dissolve cleanup Sample Cleanup (e.g., SPE) dissolve->cleanup filter Filter (0.45 µm) cleanup->filter hplc Inject into HPLC System filter->hplc standard_prep Prepare Benzoate Working Standards standard_prep->hplc chromatogram Record Chromatogram hplc->chromatogram peak_area Measure Peak Area chromatogram->peak_area calibration Construct Calibration Curve peak_area->calibration concentration Determine Benzoate Concentration calibration->concentration troubleshooting_logic_aas start Inaccurate Barium Results (AAS Analysis) q1 Are results consistently low? start->q1 a1_yes Add Ionization Suppressor (e.g., KCl) q1->a1_yes Yes q3 Is the sample matrix complex? q1->q3 No q2 Are results still inaccurate? a1_yes->q2 a2_yes Use Releasing Agent (e.g., LaCl3) q2->a2_yes Yes end Accurate Barium Results q2->end No a2_yes->end a3_yes Use Method of Standard Additions q3->a3_yes Yes q3->end No a3_yes->end

References

Controlling particle size in Barium benzoate precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the precipitation of barium benzoate. The following information is based on established principles of crystallization and precipitation science. It should be noted that specific quantitative data for the precipitation of barium benzoate is limited in publicly available literature; therefore, much of the guidance is based on analogous systems, such as barium sulfate, and general principles of precipitation chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the particle size of barium benzoate during precipitation?

A1: The particle size of the precipitate is primarily influenced by the interplay between the rate of nucleation (the formation of new crystal nuclei) and the rate of crystal growth. Key experimental parameters that control these rates include:

  • Reactant Concentrations: Higher concentrations generally lead to a higher degree of supersaturation, which favors rapid nucleation and results in smaller particles.

  • Temperature: Temperature affects the solubility of barium benzoate. Precipitating from a hotter solution, where solubility is higher, can lead to slower nucleation and larger crystals.

  • pH of the Solution: The pH can influence the solubility of benzoic acid and its salt, thereby affecting the supersaturation level and particle size.

  • Rate of Reactant Mixing: Slow addition of reactants with vigorous stirring helps to maintain a low and uniform level of supersaturation, which promotes crystal growth over nucleation, leading to larger particles.

  • Presence of Additives or Impurities: Additives such as surfactants or polymers can adsorb to crystal surfaces, inhibiting or promoting growth on specific crystal faces and influencing the final particle size and morphology. Impurities can sometimes act as nucleation sites, leading to a larger number of smaller particles.[1]

Q2: How can I increase the average particle size of my barium benzoate precipitate?

A2: To obtain larger particles, you need to create conditions that favor crystal growth over nucleation.[2] This can be achieved by:

  • Lowering the Relative Supersaturation:

    • Use more dilute reactant solutions.[3]

    • Add the precipitating agent slowly and with constant, efficient stirring.[3]

  • Increasing the Solubility (S):

    • Precipitate from a hot solution.[4]

    • Adjust the pH to a range where barium benzoate has slightly higher solubility.

  • Promoting Secondary Nucleation and Growth:

    • Consider "seeding" the solution with a small amount of pre-existing barium benzoate crystals.

    • Implement a "digestion" or "aging" step, where the precipitate is held at an elevated temperature for a period. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger ones.[4]

Q3: Why is my barium benzoate precipitate forming very fine, colloidal particles that are difficult to filter?

A3: The formation of fine, colloidal particles is typically a result of high relative supersaturation, where the rate of nucleation far exceeds the rate of crystal growth.[2] This can be caused by:

  • Using highly concentrated reactant solutions.

  • Rapidly mixing the reactants without adequate agitation.

  • Precipitating at a low temperature where the solubility of barium benzoate is minimal.

To remedy this, you should adjust your experimental conditions to lower the supersaturation, as detailed in Q2.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Precipitate is too fine / Colloidal suspension forms High relative supersaturation (high reactant concentration, rapid mixing, low temperature).Decrease reactant concentrations. Add the precipitating agent more slowly with vigorous stirring. Increase the reaction temperature to increase solubility.
Wide particle size distribution Inhomogeneous mixing leading to localized areas of high supersaturation. Uncontrolled nucleation events.Improve stirring efficiency to ensure uniform mixing. Add reactants at a subsurface point near the impeller.[5] Control the temperature of the reaction vessel precisely.
Irregular crystal morphology Presence of impurities. High supersaturation. Inappropriate pH.Purify reactants before use. Lower the supersaturation by adjusting concentration or addition rate. Experimentally determine the optimal pH for the desired crystal habit.
Poor batch-to-batch reproducibility Inconsistent mixing speed, temperature, reactant addition rate, or reactant concentrations.Standardize all experimental parameters. Use automated reactors or pumps for precise control over addition rates and temperature. Ensure consistent quality of starting materials.
Precipitate agglomeration High particle concentration. Inadequate stirring. Interparticle attractive forces.Reduce reactant concentrations. Optimize stirring speed to keep particles suspended without causing excessive shear.[6] Consider adding a dispersing agent or a surfactant to modify particle surface charge.

Data Presentation: Influence of Key Parameters on Particle Size

The following tables summarize the expected qualitative and provide a template for quantitative effects of various experimental parameters on the particle size of barium benzoate. Note: The quantitative data presented is illustrative and should be determined experimentally for your specific system.

Table 1: Qualitative Effect of Experimental Parameters on Particle Size

ParameterEffect on Nucleation RateEffect on Growth RateResulting Particle Size
Increasing Reactant Concentration IncreasesIncreases (initially), then can be limited by mass transferGenerally Decreases
Increasing Temperature Decreases (due to increased solubility)Increases (due to faster kinetics)Generally Increases
Increasing Mixing Speed Increases (due to better micromixing)Increases (due to better mass transfer)Can increase or decrease depending on the dominant effect
Slowing Reactant Addition Rate Decreases (maintains low supersaturation)Favored over nucleationGenerally Increases
Adjusting pH towards higher solubility DecreasesFavored over nucleationGenerally Increases

Table 2: Illustrative Quantitative Data for Barium Benzoate Precipitation

Experiment IDBarium Chloride Conc. (M)Sodium Benzoate Conc. (M)Temperature (°C)Mixing Speed (RPM)Average Particle Size (D50, µm)
BB-010.10.2252005.2
BB-020.51.0252001.8
BB-030.10.26020012.5
BB-040.10.2255008.7

Experimental Protocols

Protocol 1: General Precipitation of Barium Benzoate

This protocol outlines a general method for the precipitation of barium benzoate. Researchers should optimize the specific parameters (concentrations, temperature, etc.) to achieve the desired particle size.

Materials:

  • Barium chloride (BaCl₂) solution of known concentration

  • Sodium benzoate (C₇H₅NaO₂) solution of known concentration

  • Deionized water

  • Reaction vessel with a magnetic stirrer and hotplate, or a jacketed reactor with overhead stirring and temperature control.

  • Burette or syringe pump for controlled addition of reactant.

Procedure:

  • Add a defined volume of the sodium benzoate solution to the reaction vessel.

  • Begin stirring at a controlled and consistent rate.

  • Heat the solution to the desired reaction temperature and allow it to equilibrate.

  • Slowly add the barium chloride solution from the burette or syringe pump at a predetermined rate.

  • After the addition is complete, continue stirring the suspension for a set period (e.g., 1 hour) to allow for crystal growth and stabilization (digestion).

  • Turn off the heat and allow the suspension to cool to room temperature while stirring.

  • Collect the precipitate by filtration (e.g., using a Buchner funnel).

  • Wash the precipitate with deionized water to remove any soluble impurities.

  • Dry the precipitate in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Characterize the particle size of the dried powder using an appropriate technique (e.g., laser diffraction, SEM, or DLS).

Protocol 2: Particle Size Analysis

A variety of techniques can be used to determine the particle size distribution of the resulting barium benzoate powder.[7] The choice of technique will depend on the expected size range and the available instrumentation.

  • Laser Diffraction (Static Light Scattering): Suitable for a wide range of particle sizes, typically from the sub-micron to millimeter range.[7]

  • Dynamic Light Scattering (DLS): Best for measuring nanoparticles and sub-micron particles, typically below 1 µm.[8]

  • Scanning Electron Microscopy (SEM): Provides direct visualization of the particles, allowing for the determination of size, shape, and morphology.[8]

  • Sieve Analysis: A traditional method for separating and sizing larger particles, generally above 25 µm.[9]

Visualizations

Logical Relationships in Particle Size Control

The following diagram illustrates the key relationships between experimental parameters and the resulting particle characteristics.

Particle_Size_Control cluster_params Controllable Parameters cluster_process Underlying Processes cluster_output Resulting Properties Concentration Reactant Concentration Supersaturation Supersaturation Concentration->Supersaturation Directly affects Temperature Temperature Solubility Solubility Temperature->Solubility Increases Mixing Mixing Speed & Addition Rate Mixing->Supersaturation Controls local variations pH pH pH->Solubility Can modify Additives Additives Nucleation Nucleation Additives->Nucleation Can inhibit/ promote Growth Crystal Growth Additives->Growth Can inhibit/ promote Morphology Morphology Additives->Morphology Supersaturation->Nucleation Primary driver Supersaturation->Growth Primary driver Solubility->Supersaturation Inversely affects ParticleSize Particle Size Nucleation->ParticleSize High rate -> Small size PSD Particle Size Distribution (PSD) Nucleation->PSD Affects width Growth->ParticleSize High rate -> Large size Growth->PSD Affects width

Caption: Factors influencing particle size in precipitation.

Experimental Workflow for Barium Benzoate Precipitation

This diagram outlines the typical workflow for a precipitation experiment aimed at controlling particle size.

Precipitation_Workflow start Start prep Prepare Reactant Solutions (Barium Chloride & Sodium Benzoate) start->prep setup Set up Reaction Vessel (Control Temperature & Stirring) prep->setup addition Controlled Addition of Precipitant setup->addition digestion Digestion/Aging (Stirring at Temp) addition->digestion cooling Cool to Room Temperature digestion->cooling filtration Filtration & Washing cooling->filtration drying Drying of Precipitate filtration->drying analysis Particle Size Analysis (SEM, DLS, etc.) drying->analysis end End analysis->end

Caption: A typical experimental workflow for precipitation.

References

Technical Support Center: Enhancing the Catalytic Selectivity of Barium Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium benzoate in catalytic applications. The following sections address common issues encountered during experiments aimed at enhancing its catalytic selectivity.

Troubleshooting Guide

This guide is designed to help you troubleshoot and resolve specific issues you may encounter during your experiments with barium benzoate.

Question 1: Why am I observing low selectivity for my desired product?

Answer:

Low selectivity in reactions potentially catalyzed or promoted by barium benzoate can be attributed to several factors, including reaction temperature, catalyst deactivation, and the formation of byproducts.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in catalytic selectivity. Experimental results from related catalytic systems show that maintaining a specific temperature range is crucial for minimizing byproduct formation. For instance, in the oxidation of toluene to benzoic acid, maintaining temperatures between 135°C and 145°C was effective in reducing the formation of benzyl benzoate.[1]

    • Troubleshooting Steps:

      • Conduct a temperature screening study to identify the optimal temperature for your specific reaction.

      • Ensure precise temperature control throughout the reaction vessel.

      • Calibrate temperature monitoring equipment regularly.

  • Byproduct Formation: The formation of unwanted byproducts, such as esters like benzyl benzoate in oxidation reactions, can significantly reduce the selectivity for the desired product.[1] The presence of alcohol and acid functionalities in the reaction mixture can lead to esterification.

    • Troubleshooting Steps:

      • Analyze your product mixture using techniques like GC-MS or HPLC to identify the major byproducts.

      • Consider the addition of additives that can inhibit side reactions. For example, sodium benzoate has been used to effectively reduce the formation of benzyl benzoate.[1]

      • Adjust the stoichiometric ratio of your reactants to disfavor the formation of byproducts.

  • Catalyst Deactivation: The catalytic activity and selectivity can decrease over time due to deactivation. Mechanisms of deactivation include poisoning, fouling (coke formation), sintering (agglomeration of active particles), and phase changes.[2][3] While barium is often added to catalysts to enhance thermal stability, deactivation can still occur.[4][5]

    • Troubleshooting Steps:

      • Characterize the spent catalyst to identify the cause of deactivation (e.g., using techniques like BET for surface area analysis, XRD for phase changes, or TGA for coke deposition).

      • If deactivation is due to poisoning, consider purification of reactants and solvents.

      • For deactivation by coking, a regeneration step involving controlled oxidation might be necessary.

Logical Diagram for Troubleshooting Low Selectivity

Troubleshooting_Low_Selectivity start Low Selectivity Observed check_temp Is Reaction Temperature Optimal? start->check_temp adjust_temp Adjust Temperature (e.g., 135°C - 145°C) check_temp->adjust_temp No check_byproducts Are Byproducts Identified? check_temp->check_byproducts Yes adjust_temp->check_byproducts analyze_byproducts Analyze Byproducts (GC-MS, HPLC) add_inhibitor Add Inhibitor (e.g., Sodium Benzoate) analyze_byproducts->add_inhibitor check_byproducts->analyze_byproducts Yes check_deactivation Is Catalyst Deactivation Suspected? check_byproducts->check_deactivation No add_inhibitor->check_deactivation characterize_catalyst Characterize Spent Catalyst (BET, XRD, TGA) check_deactivation->characterize_catalyst Yes end Selectivity Improved check_deactivation->end No regenerate_catalyst Regenerate or Replace Catalyst characterize_catalyst->regenerate_catalyst regenerate_catalyst->end

Caption: Troubleshooting workflow for low catalytic selectivity.

Question 2: My catalyst seems to have lost activity over time. What could be the cause and how can I regenerate it?

Answer:

Loss of catalytic activity, or deactivation, is a common issue in catalytic processes.[3] The primary causes are thermal degradation, poisoning, and fouling.[2]

Possible Causes and Solutions:

  • Thermal Degradation (Sintering): High reaction temperatures can lead to the agglomeration of catalyst particles, resulting in a loss of active surface area.[4] Barium is often used as a stabilizer to mitigate this, but at very high temperatures, its effectiveness can diminish.[5]

    • Troubleshooting Steps:

      • Operate at the lowest possible temperature that still provides a reasonable reaction rate and selectivity.

      • Characterize the catalyst's surface area (BET) and particle size (TEM) before and after the reaction to confirm sintering.

  • Poisoning: Certain impurities in the reactants or solvent can strongly adsorb to the active sites of the catalyst, rendering them inactive.[2] Sulfur compounds are common poisons for many catalysts.

    • Troubleshooting Steps:

      • Ensure the purity of all reactants and the solvent.

      • If poisoning is suspected, a regeneration procedure may be possible. For example, acid washing (e.g., with acetic acid) has been shown to be effective in removing poisons like lead, arsenic, and alkali metals from other types of catalysts.[6]

  • Fouling (Coking): The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[2][3]

    • Troubleshooting Steps:

      • Perform a thermogravimetric analysis (TGA) of the used catalyst to quantify the amount of coke.

      • Regeneration can often be achieved by a controlled burn-off of the coke in a dilute stream of air or oxygen. The temperature of this process must be carefully controlled to avoid sintering the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the role of barium in a catalyst system?

A1: Barium can have several positive effects on a catalyst. It can act as a structural promoter, enhancing thermal stability and helping to maintain a high surface area by preventing the sintering of the support material (like alumina) and the active metal particles.[4][5] It can also have an electronic effect on the active components, potentially increasing their catalytic activity.[4] For example, the addition of barium to a Pd-based catalyst was found to improve the conversion of CO and NO at lower temperatures.[4]

Q2: Can barium benzoate be used for selective oxidation reactions?

A2: While direct evidence for barium benzoate as a selective oxidation catalyst is limited in the provided search results, other barium compounds, such as barium permanganate, have been shown to be effective for the selective oxidation of benzylic oximes to their corresponding carbonyl compounds.[7] Furthermore, in the catalytic oxidation of toluene, the addition of sodium benzoate (a related salt) was shown to improve the selectivity towards benzoic acid by inhibiting the formation of benzyl benzoate.[1] This suggests that the benzoate moiety can play a role in directing the selectivity of oxidation reactions.

Q3: What are the typical byproducts to expect when using a benzoate-containing system for oxidation of alcohols or hydrocarbons?

A3: In the oxidation of toluene to benzoic acid, common byproducts include benzyl alcohol, benzaldehyde, and benzyl benzoate.[1] Benzyl benzoate is an ester formed from the reaction of benzoic acid and benzyl alcohol, which can be an intermediate in the oxidation process.[1] Therefore, in similar oxidation reactions, one might expect to see partially oxidized intermediates and products of side reactions like esterification.

Quantitative Data Summary

Catalyst SystemReactantsTemperature (°C)Conversion (%)Selectivity (%)ProductReference
Cobalt octoate with sodium benzoate additiveToluene, O₂135 - 145~50>80Benzoic acid[1]
Pd-Ba-OSC/Al₂O₃ (fresh)NO, CO500High100N₂[4]
Pd-Ba-OSC/Al₂O₃ (aged)NO, CO500Lower than freshHighN₂[4]
Barium permanganateBenzylic oximesRefluxing acetonitrileGood yieldsHighCarbonyl compounds[7]

Experimental Protocols

Protocol 1: Hypothetical Screening of Barium Benzoate as a Catalyst for the Selective Oxidation of Benzyl Alcohol

This protocol describes a general procedure for evaluating the catalytic activity and selectivity of barium benzoate for the oxidation of benzyl alcohol to benzaldehyde.

Materials:

  • Barium benzoate (C₁₄H₁₀BaO₄)

  • Benzyl alcohol

  • Toluene (solvent)

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC analysis

  • Oxygen or air supply

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and gas inlet

Procedure:

  • To a 100 mL round-bottom flask, add barium benzoate (e.g., 5 mol% relative to the substrate), benzyl alcohol (10 mmol), toluene (20 mL), and the internal standard.

  • Heat the mixture to the desired reaction temperature (e.g., start with a screening range of 100-140°C) with vigorous stirring.

  • Once the temperature has stabilized, start bubbling oxygen or air through the mixture at a controlled flow rate.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour).

  • Quench the reaction in the aliquot by cooling it in an ice bath.

  • Dry the aliquot with anhydrous magnesium sulfate and analyze it by gas chromatography (GC) to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde and other products like benzoic acid and benzyl benzoate.

  • After the reaction is complete (e.g., after 24 hours or when conversion plateaus), cool the mixture to room temperature.

  • Recover the catalyst by filtration, wash it with fresh solvent, and dry it for potential reuse and characterization.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_workup Workup prep1 Add Reactants: Barium Benzoate, Benzyl Alcohol, Solvent, Int. Std. prep2 Assemble Glassware: Flask, Condenser, Stirrer, Gas Inlet prep1->prep2 react1 Heat to Desired Temp. prep2->react1 react2 Introduce Oxygen/Air react1->react2 react3 Monitor Progress (Take Aliquots) react2->react3 analysis1 Quench & Dry Aliquots react3->analysis1 workup1 Cool Reaction react3->workup1 analysis2 GC Analysis: Conversion & Selectivity analysis1->analysis2 analysis2->react3 workup2 Filter to Recover Catalyst workup1->workup2

Caption: Workflow for catalyst screening experiment.

References

Technical Support Center: Barium Benzoate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium benzoate solutions.

Troubleshooting Guides

This section addresses common stability issues encountered during experiments involving barium benzoate solutions.

Issue 1: Precipitation or Cloudiness in Barium Benzoate Solution

Question: My barium benzoate solution has become cloudy or has formed a precipitate. What is the likely cause and how can I resolve it?

Answer:

Precipitation in a barium benzoate solution is most commonly due to a decrease in the pH of the solution. Barium benzoate is the salt of a weak acid (benzoic acid) and a strong base (barium hydroxide). In solution, it exists in equilibrium with benzoic acid.

  • The Role of pH: The solubility of benzoate is highly pH-dependent. In acidic conditions (pH below 4.0), the benzoate ions (C₆H₅COO⁻) are protonated to form benzoic acid (C₆H₅COOH)[1][2]. Benzoic acid is significantly less soluble in water than barium benzoate, leading to its precipitation.

  • Troubleshooting Steps:

    • Measure the pH of your solution. This is the most critical first step.

    • Adjust the pH. If the pH is acidic, carefully add a dilute solution of a suitable base (e.g., sodium hydroxide) dropwise while monitoring the pH until the precipitate redissolves. The target pH should be neutral to slightly alkaline to maintain the benzoate in its more soluble salt form.

    • Consider your formulation components. If your solution contains acidic excipients, they may be lowering the pH. It may be necessary to buffer the solution or add the components in a specific order, dissolving the barium benzoate first in a neutral or slightly alkaline solvent before adding acidic components[1].

Issue 2: Inconsistent or Lower-than-Expected Concentrations of Barium Benzoate

Question: I've prepared a barium benzoate solution, but analytical testing shows a lower concentration than expected. What could be the reason?

Answer:

This issue can arise from several factors related to solubility, preparation, and storage.

  • Incomplete Dissolution: Barium benzoate has a limited and variable water solubility, reported to be in the range of 3.4-51.3 g/L at 20°C[3][4][5]. This wide range suggests that factors like pH and temperature significantly impact how much will dissolve. Ensure you are not attempting to prepare a solution that exceeds its solubility under your specific experimental conditions.

  • pH-Related Precipitation: As discussed in Issue 1, a low pH can cause the precipitation of benzoic acid, thereby reducing the concentration of dissolved benzoate.

  • Temperature Effects: The solubility of benzoic acid, and likely barium benzoate, increases with temperature[6][7]. If the solution was prepared at an elevated temperature and then cooled, precipitation may occur.

  • Troubleshooting Steps:

    • Verify the solubility of barium benzoate under your experimental conditions (pH, temperature, co-solvents).

    • Ensure complete dissolution during preparation. Use adequate mixing and consider gentle warming if appropriate, but be mindful of potential precipitation upon cooling.

    • Control the pH of the solution. Maintain a neutral to slightly alkaline pH to ensure the benzoate remains in its soluble salt form.

    • Re-evaluate your analytical method. Ensure your analytical method is validated for the quantification of benzoate and barium in your specific sample matrix.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of a barium benzoate solution?

A1: To prevent the precipitation of benzoic acid, it is recommended to maintain the pH of your barium benzoate solution in the neutral to slightly alkaline range (pH 7.0 or above). The antimicrobial efficacy of benzoates is highest at an acidic pH (2.5-4.0), where the undissociated benzoic acid is the active form[1][2]. However, this is also the pH range where precipitation is most likely to occur. Therefore, a trade-off must be considered based on the intended application. For applications where antimicrobial activity is key, a carefully formulated buffered system in the acidic range might be necessary, potentially with the inclusion of co-solvents to improve the solubility of benzoic acid.

Q2: How does temperature affect the stability of barium benzoate solutions?

A2: The solubility of benzoic acid, and by extension barium benzoate, generally increases with temperature[6][7]. Therefore, preparing a saturated solution at an elevated temperature can lead to supersaturation and precipitation upon cooling to room temperature. For long-term storage, it is advisable to store solutions at a constant, controlled room temperature and to visually inspect for any precipitation before use. At very high temperatures (above 200°C), benzoic acid can undergo thermal degradation through decarboxylation to form benzene, a known carcinogen[8]. However, this is not a concern under typical laboratory and storage conditions.

Q3: Are there any known incompatibilities between barium benzoate and common pharmaceutical excipients?

A3: While specific studies on barium benzoate are limited, general knowledge of benzoate preservatives suggests potential interactions:

  • Acidic Excipients: As mentioned, acidic compounds can lower the pH and cause the precipitation of benzoic acid[1].

  • Non-ionic Surfactants: Some non-ionic surfactants can encapsulate the benzoate molecule, reducing its availability and antimicrobial effectiveness.

It is always recommended to perform compatibility studies with your specific formulation to identify any potential interactions.

Q4: What are the recommended storage conditions for a barium benzoate solution?

A4: To ensure the stability of a barium benzoate solution, it should be stored in a well-sealed container at a controlled room temperature, protected from light. It is also crucial to ensure the pH of the solution is in a range that prevents precipitation (typically neutral to slightly alkaline). Regular visual inspection for any signs of precipitation or microbial growth is recommended. The shelf-life of the solution should be determined through a formal stability study[9][10].

Data Presentation

Table 1: Solubility of Barium Benzoate in Water

Temperature (°C)Solubility (g/L)Reference
203.4 - 51.3[3][4][5]

Note: The wide range in reported solubility at 20°C highlights the significant influence of other factors, most notably pH.

Experimental Protocols

Protocol 1: Preparation of a Buffered Barium Benzoate Solution for Stability Testing

  • Objective: To prepare a barium benzoate solution at a specific concentration and pH for subsequent stability analysis.

  • Materials:

    • Barium benzoate powder

    • Deionized water

    • Appropriate buffer salts (e.g., phosphate buffer for neutral pH)

    • pH meter

    • Volumetric flasks and pipettes

    • Magnetic stirrer and stir bar

  • Procedure:

    • Calculate the required amount of barium benzoate and buffer salts to achieve the target concentration and pH.

    • Dissolve the buffer salts in a portion of the deionized water in a volumetric flask.

    • Slowly add the barium benzoate powder to the buffer solution while stirring continuously.

    • Continue stirring until the barium benzoate is completely dissolved. Gentle warming may be applied if necessary, but the solution must be cooled to room temperature before final volume adjustment.

    • Once dissolved and at room temperature, add deionized water to the final volume.

    • Verify the final pH of the solution using a calibrated pH meter and adjust if necessary with a dilute acid or base.

    • Filter the solution through a suitable filter (e.g., 0.45 µm) to remove any particulate matter.

    • Store the solution in a well-sealed, appropriate container (e.g., amber glass bottle) at the desired storage condition for the stability study.

Protocol 2: Forced Degradation Study of a Barium Benzoate Solution

  • Objective: To investigate the stability of a barium benzoate solution under various stress conditions to identify potential degradation products and pathways.

  • Materials:

    • Prepared barium benzoate solution (from Protocol 1)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Temperature-controlled oven

    • Photostability chamber

    • HPLC and ICP-AES instrumentation

  • Procedure:

    • Acid Hydrolysis: Mix the barium benzoate solution with an equal volume of 1N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Cool, neutralize, and dilute to the initial concentration for analysis[11].

    • Base Hydrolysis: Mix the barium benzoate solution with an equal volume of 1N NaOH. Heat at 60°C for a specified period. Cool, neutralize, and dilute to the initial concentration for analysis[11].

    • Oxidative Degradation: Mix the barium benzoate solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified period[11]. Dilute to the initial concentration for analysis.

    • Thermal Degradation: Store the barium benzoate solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a specified period[12].

    • Photostability: Expose the barium benzoate solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber[12].

    • Analysis: At each time point, analyze the stressed samples, along with a control sample stored under normal conditions, for the concentration of benzoate (using HPLC) and barium (using ICP-AES). Analyze for the appearance of any new peaks in the HPLC chromatogram, which would indicate degradation products.

Protocol 3: Analytical Methods

  • Quantification of Benzoate by High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method with UV detection is suitable for quantifying the benzoate concentration.

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A mixture of a suitable buffer (e.g., acetate or phosphate buffer, pH adjusted to around 4-5) and an organic solvent like acetonitrile or methanol[13][14].

    • Flow Rate: 1.0 mL/min

    • Detection: UV at approximately 225-230 nm

    • Quantification: Based on a calibration curve prepared from standard solutions of sodium benzoate or benzoic acid[13][14][15].

  • Quantification of Barium by Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES):

    • Sample Preparation: Samples of the barium benzoate solution should be appropriately diluted with deionized water or a suitable acidic matrix.

    • Wavelength: Barium is typically measured at an emission wavelength of 455.403 nm or 233.527 nm[16][17].

    • Quantification: Based on a calibration curve prepared from certified barium standard solutions[16][18].

Visualizations

Caption: Troubleshooting workflow for precipitation in barium benzoate solutions.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prep_Solution Prepare Buffered Barium Benzoate Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep_Solution->Stress_Conditions Analyze_Samples Analyze Samples at Time Points Stress_Conditions->Analyze_Samples HPLC HPLC for Benzoate (Quantification & Degradation Products) Analyze_Samples->HPLC ICP_AES ICP-AES for Barium (Quantification) Analyze_Samples->ICP_AES Interpret_Data Interpret Data & Determine Stability HPLC->Interpret_Data ICP_AES->Interpret_Data

Caption: Experimental workflow for a stability study of a barium benzoate solution.

References

Optimization of reaction parameters for Barium benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of barium benzoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of barium benzoate?

A1: The most common method for synthesizing barium benzoate is through the reaction of benzoic acid with barium hydroxide in an aqueous solution. The balanced chemical equation for this reaction is:

2C₇H₅OOH + Ba(OH)₂ → Ba(C₇H₅O₂)₂ + 2H₂O

This reaction is a neutralization reaction that results in the formation of the barium benzoate salt, which then precipitates from the solution.

Q2: What are the recommended starting materials and their stoichiometry?

A2: The recommended starting materials are benzoic acid (C₇H₅OOH) and barium hydroxide octahydrate (Ba(OH)₂·8H₂O). A stoichiometric ratio of 2 moles of benzoic acid to 1 mole of barium hydroxide should be used to ensure complete reaction.

Q3: What is the typical solvent used for this synthesis?

A3: Deionized or distilled water is the most common solvent for the synthesis of barium benzoate. The solubility of the reactants and the insolubility of the product in water drive the precipitation process.

Q4: How can the purity of the synthesized barium benzoate be assessed?

A4: The purity of barium benzoate can be determined using various analytical techniques, including:

  • Titration: Acid-base titration can be used to determine the benzoate content.

  • Gravimetric Analysis: The barium content can be determined by precipitating it as barium sulfate and measuring its mass.

  • Spectroscopic Methods: Techniques like Infrared (IR) spectroscopy can be used to identify the characteristic functional groups of barium benzoate and to check for the presence of unreacted benzoic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Barium Benzoate Incomplete reaction due to incorrect stoichiometry.Ensure a 2:1 molar ratio of benzoic acid to barium hydroxide.
Loss of product during washing.Minimize the volume of wash water used. Use cold water to reduce the solubility of barium benzoate.
Sub-optimal reaction temperature.See Table 1 for the effect of temperature on yield.
Product Contamination (Cloudy Filtrate) Co-precipitation of unreacted starting materials or side products.Control the rate of addition of reactants. Allow for a sufficient digestion time for the precipitate to mature.
Presence of very fine particles that pass through the filter paper.Use a finer grade of filter paper or a membrane filter. Allow the precipitate to settle completely before filtration.
Discolored (e.g., yellow) Product Impurities in the starting materials.Use high-purity benzoic acid and barium hydroxide.
Decomposition of the product due to excessive heating during drying.Dry the product at a moderate temperature (e.g., 80-100 °C) under vacuum.

Optimization of Reaction Parameters

Optimizing reaction parameters is crucial for maximizing the yield and purity of barium benzoate. The following tables summarize the impact of key parameters. (Note: The quantitative data presented in these tables is illustrative and may not represent actual experimental results.)

Table 1: Effect of Reaction Temperature on Yield

Temperature (°C)Yield (%)Observations
2585Slower reaction rate, smaller crystal size.
5092Faster reaction, larger crystals, easier to filter.
8095Optimal temperature for high yield and good crystal morphology.
10093Increased solubility of barium benzoate, leading to a slight decrease in yield.

Table 2: Effect of Reactant Concentration on Yield and Purity

Concentration of Benzoic Acid (M)Concentration of Barium Hydroxide (M)Yield (%)Purity (%)
0.10.059099.5
0.50.259499.0
1.00.59698.5
2.01.09597.0

Table 3: Effect of Reactant Addition Rate on Crystal Size

Addition Rate of Barium Hydroxide (mL/min)Average Crystal Size (µm)
150
525
1010

Experimental Protocols

Detailed Methodology for Barium Benzoate Synthesis
  • Dissolution of Reactants:

    • Dissolve two molar equivalents of benzoic acid in a suitable volume of deionized water in a reaction vessel. Heat the solution to the desired reaction temperature (e.g., 80 °C) with continuous stirring to ensure complete dissolution.

    • In a separate beaker, dissolve one molar equivalent of barium hydroxide octahydrate in deionized water.

  • Precipitation:

    • Slowly add the barium hydroxide solution to the benzoic acid solution with vigorous stirring. The rate of addition should be controlled to promote the formation of uniform crystals.

    • Upon mixing, a white precipitate of barium benzoate will form.

  • Digestion:

    • After the addition is complete, continue stirring the mixture at the reaction temperature for a specified period (e.g., 1-2 hours). This "digestion" step allows for the growth of larger crystals and can improve the purity of the precipitate.

  • Filtration and Washing:

    • Cool the reaction mixture to room temperature.

    • Collect the barium benzoate precipitate by vacuum filtration using a Buchner funnel and an appropriate grade of filter paper.

    • Wash the precipitate with small portions of cold deionized water to remove any soluble impurities.

    • Finally, wash the precipitate with a small amount of a volatile organic solvent, such as ethanol, to facilitate drying.

  • Drying:

    • Dry the purified barium benzoate in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.

Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Benzoic_Acid Dissolve Benzoic Acid in Water (Heated) Precipitation Slowly Add Ba(OH)₂ Solution to Benzoic Acid Solution (Vigorous Stirring) Benzoic_Acid->Precipitation Barium_Hydroxide Dissolve Barium Hydroxide in Water Barium_Hydroxide->Precipitation Digestion Stir at Reaction Temperature (1-2 hours) Precipitation->Digestion Filtration Vacuum Filtration Digestion->Filtration Washing Wash with Cold Water & Ethanol Filtration->Washing Drying Dry under Vacuum (80-100 °C) Washing->Drying Final_Product Pure Barium Benzoate Drying->Final_Product

Caption: Experimental workflow for the synthesis of barium benzoate.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Check_Stoichiometry Verify 2:1 Molar Ratio (Benzoic Acid:Ba(OH)₂) Low_Yield->Check_Stoichiometry Possible Cause Optimize_Temp Adjust Reaction Temperature (See Table 1) Low_Yield->Optimize_Temp Possible Cause Washing_Technique Review Washing Procedure (Use Cold Water) Low_Yield->Washing_Technique Possible Cause Control_Addition_Rate Slow Down Reactant Addition Impure_Product->Control_Addition_Rate Possible Cause Increase_Digestion Increase Digestion Time Impure_Product->Increase_Digestion Possible Cause Check_Purity Analyze Starting Material Purity Impure_Product->Check_Purity Possible Cause Drying_Conditions Check Drying Temperature Impure_Product->Drying_Conditions Possible Cause Solution Problem Resolved Check_Stoichiometry->Solution Action Taken Optimize_Temp->Solution Action Taken Washing_Technique->Solution Action Taken Control_Addition_Rate->Solution Action Taken Increase_Digestion->Solution Action Taken Check_Purity->Solution Action Taken Drying_Conditions->Solution Action Taken

Caption: Troubleshooting logic for barium benzoate synthesis.

Troubleshooting Barium benzoate clumping during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barium benzoate. The following information addresses common issues, with a focus on the causes and solutions for the clumping of Barium benzoate during storage.

Frequently Asked Questions (FAQs)

Q1: What is Barium benzoate and what are its common applications?

Barium benzoate (C₁₄H₁₀BaO₄) is the barium salt of benzoic acid.[1][2] It typically presents as a white, crystalline powder.[3] In industrial applications, it is used as a stabilizer in PVC and as a catalyst in various chemical reactions.[3] Within the scope of drug development, its properties may be explored in various formulation studies.

Q2: Why is my Barium benzoate powder clumping during storage?

Clumping, or caking, of powdered substances like Barium benzoate is often an indication of moisture absorption.[2] Powders with a tendency to absorb moisture from the atmosphere are known as hygroscopic.[4] When particles absorb water, it can lead to the formation of liquid bridges between them, causing them to stick together and form larger agglomerates.[2] Improper storage in environments with high humidity is a primary cause of this issue.[2][5] Mechanical compression during storage can also contribute to clumping.

Q3: How does clumping of Barium benzoate affect its use in experiments?

The clumping of Barium benzoate can have several negative impacts on experimental work:

  • Inaccurate Measurements: Clumped material can make it difficult to weigh precise amounts, leading to errors in concentration and dosage.[6]

  • Reduced Dissolution Rate: Agglomerated particles have a smaller effective surface area, which can significantly slow down the rate at which the compound dissolves in a solvent.[7] This can impact the bioavailability and performance of a drug formulation.[7][8]

  • Inconsistent Results: The non-uniformity of a clumped powder can lead to variability in experimental outcomes, affecting the reproducibility of your results.

Q4: What are the ideal storage conditions for Barium benzoate to prevent clumping?

To minimize clumping, Barium benzoate should be stored in a tightly sealed container to protect it from atmospheric moisture.[9][10] The storage area should be cool and dry.[9][10] For highly sensitive applications, storing the container within a desiccator containing a drying agent like silica gel is recommended.[11]

Troubleshooting Guide: Handling Clumped Barium Benzoate

Problem: My Barium benzoate powder has formed clumps or aggregates.

This guide provides a step-by-step approach to assess and handle clumped Barium benzoate for laboratory use.

Step 1: Assess the Severity of Clumping

Visually inspect the powder. Are the clumps soft and easily broken with a spatula, or are they hard aggregates? Soft clumps may be salvageable with simple mechanical de-clumping, while hard clumps may require more rigorous treatment.

Step 2: De-clumping Procedure

For soft clumps, gentle mechanical de-aggregation is often sufficient. This can be achieved by:

  • Sieving: Passing the powder through a fine-mesh sieve can break up soft clumps and restore a more uniform particle size.

  • Mortar and Pestle: Gentle grinding with a mortar and pestle can effectively break down agglomerates. Be cautious not to apply excessive force, which could alter the particle size distribution of the primary crystals.

For hard clumps, the material has likely absorbed a significant amount of moisture. In this case, a drying step is necessary before de-clumping.

Step 3: Drying of Clumped Barium Benzoate

If significant moisture absorption is suspected, the powder should be dried.

  • Oven Drying: A common method is to dry the powder in a laboratory oven.[1] The temperature should be set well below the melting point of Barium benzoate (249.3 °C) to avoid decomposition.[12] A temperature range of 60-80 °C is generally a safe starting point. The powder should be spread in a thin layer on a watch glass or in a shallow dish to maximize surface area for efficient drying.

  • Vacuum Oven: For more sensitive applications, a vacuum oven can be used at a lower temperature to remove moisture without the risk of thermal degradation.

  • Desiccator: For less severe cases, placing the clumped powder in a desiccator with a fresh desiccant for an extended period may be sufficient to remove excess moisture.[11]

Step 4: Post-Drying De-clumping

After drying, the now-brittle clumps can be broken down using the methods described in Step 2 (sieving or gentle grinding).

Step 5: Characterization of De-clumped Powder (Optional but Recommended)

For applications in drug development, it is crucial to ensure that the de-clumping process has not altered the critical properties of the Barium benzoate. The following characterization techniques are recommended:

  • Moisture Content Analysis: Use Karl Fischer titration or a moisture analyzer to quantify the residual moisture content and ensure it is within an acceptable range.[1][12][13][14]

  • Particle Size Analysis: Techniques such as laser diffraction can be used to determine if the particle size distribution has been altered by the de-clumping process.

  • Dissolution Testing: Compare the dissolution profile of the de-clumped powder to a reference sample to ensure that this critical performance attribute has not been compromised.[15]

Data Presentation

Table 1: Physical and Chemical Properties of Barium Benzoate

PropertyValueSource
Molecular Formula C₁₄H₁₀BaO₄[1]
Molecular Weight 379.55 g/mol [1]
Appearance White Powder[3]
Melting Point 249.3 °C[12]
Water Solubility 3.4 - 51.3 g/L at 20 °C[1]

Experimental Protocols

Protocol for De-clumping and Characterization of Barium Benzoate

This protocol outlines a detailed methodology for handling clumped Barium benzoate and verifying its properties post-treatment.

1. Materials and Equipment:

  • Clumped Barium benzoate
  • Spatula
  • Mortar and pestle
  • Set of stainless-steel sieves (e.g., 100, 200 mesh)
  • Drying oven or vacuum oven
  • Watch glass or shallow glass dish
  • Desiccator with fresh desiccant (e.g., silica gel)
  • Analytical balance
  • Karl Fischer titrator or moisture analyzer
  • Laser diffraction particle size analyzer
  • Dissolution testing apparatus

2. Procedure:

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Clumped Barium Benzoate start Barium Benzoate Clumping Observed assessment Assess Clump Hardness start->assessment soft_clumps Soft, Breakable Clumps assessment->soft_clumps Soft hard_clumps Hard, Firm Clumps assessment->hard_clumps Hard mechanical_declump Mechanical De-clumping (Sieving, Gentle Grinding) soft_clumps->mechanical_declump drying Drying Step (Oven, Vacuum Oven, or Desiccator) hard_clumps->drying characterization Optional but Recommended: Characterize Powder (Moisture Content, Particle Size, Dissolution) mechanical_declump->characterization post_drying_declump Mechanical De-clumping (Sieving, Gentle Grinding) drying->post_drying_declump post_drying_declump->characterization usable Powder Usable for Experiments characterization->usable Properties Acceptable not_usable Discard if Properties are Unacceptable characterization->not_usable Properties Unacceptable

Troubleshooting workflow for clumped Barium benzoate.

References

Technical Support Center: Barium Benzoate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Barium benzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Barium benzoate, primarily focusing on the recrystallization method.

Issue IDQuestionPossible CausesSuggested Solutions
BB-P01 Low yield of purified Barium benzoate after recrystallization. - Excessive solvent usage: Using too much solvent will keep a significant portion of the product dissolved even at low temperatures. - Premature crystallization: Crystals forming too quickly in the hot solution can trap impurities. - Incomplete precipitation: Not allowing sufficient time or low enough temperature for crystallization. - Loss during transfer: Product loss when transferring between flasks or during filtration.- Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer, larger crystals. - Sufficient cooling time: Ensure the flask is left in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize crystal formation. - Careful handling: Rinse all glassware with a small amount of the cold recrystallization solvent to recover any adhering product.
BB-P02 The purified Barium benzoate is still impure. - Inappropriate solvent: The chosen solvent may not effectively differentiate between the product and impurities in terms of solubility at different temperatures. - Rapid cooling: Cooling the solution too quickly can lead to the co-precipitation of impurities. - Inadequate washing: Insufficient washing of the filtered crystals may leave behind mother liquor containing dissolved impurities. - Presence of highly insoluble impurities: Some impurities may have very low solubility in the chosen solvent.- Solvent selection: While water is a common solvent for benzoate salts, consider a mixed solvent system if impurities are problematic.[1][2] - Controlled cooling: Allow the solution to cool gradually to promote selective crystallization. - Thorough washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor. - Hot filtration: If insoluble impurities are present, perform a hot filtration of the dissolved crude product before cooling.
BB-P03 Oily precipitate forms instead of crystals. - Supersaturation: The solution is too concentrated, leading to the product "oiling out" instead of crystallizing. - Melting point depression: Significant impurities can lower the melting point of the product, causing it to melt in the hot solvent.- Dilute the solution: Add a small amount of hot solvent to the oily mixture and reheat until the oil dissolves, then cool slowly. - Seed crystals: Introduce a small, pure crystal of Barium benzoate to the cooled solution to induce crystallization. - Scratching: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth.
BB-P04 No crystals form upon cooling. - Insufficient concentration: The solution may be too dilute for crystals to form. - Supersaturation: The solution is supersaturated and requires a nucleation point to initiate crystallization.- Evaporate excess solvent: Gently heat the solution to evaporate some of the solvent and increase the concentration. - Induce crystallization: Use seed crystals or the scratching technique as described in BB-P03. - Extended cooling: Leave the solution in a cold environment (e.g., refrigerator) for a longer period.
BB-P05 The product is discolored. - Presence of colored impurities: These may be carried over from the starting materials or formed as by-products.- Activated charcoal: Add a small amount of activated charcoal to the hot, dissolved solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying synthesized Barium benzoate?

A1: The most common and effective method for purifying crude Barium benzoate is recrystallization. This technique relies on the difference in solubility of Barium benzoate and its impurities in a suitable solvent at different temperatures.

Q2: What is a good starting solvent for the recrystallization of Barium benzoate?

A2: Water is a good initial choice for the recrystallization of Barium benzoate. Like other benzoate salts, its solubility in water is expected to increase significantly with temperature. For instance, the solubility of Barium benzoate in water at 20°C is in the range of 3.4-51.3 g/L. This temperature-dependent solubility is the key to successful recrystallization.

Q3: What are the likely impurities in my synthesized Barium benzoate?

A3: The primary impurities are likely to be unreacted starting materials, such as benzoic acid and the barium source (e.g., barium hydroxide or barium carbonate). Side products are less common in this straightforward acid-base reaction, but their presence would depend on the purity of the initial reagents.

Q4: How can I assess the purity of my Barium benzoate?

A4: Several analytical techniques can be used to determine the purity of your product:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: By comparing the FTIR spectrum of your sample to that of a known pure standard, you can identify the presence of characteristic impurity peaks.

  • Titration: The purity of Barium benzoate can be determined by titration. For example, a complexometric titration can be used to quantify the barium content.

  • Gravimetric Analysis: The barium content can be determined by precipitating it as barium sulfate and measuring the mass.

Q5: My purified Barium benzoate crystals are very fine. How can I obtain larger crystals?

A5: The formation of larger crystals is favored by slow cooling. After dissolving the crude product in a minimum of hot solvent, allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Using a slightly larger volume of solvent than the absolute minimum can also promote the growth of larger, more well-defined crystals.

Experimental Protocols

Protocol 1: Recrystallization of Barium Benzoate from Aqueous Solution

This protocol outlines the general steps for purifying crude Barium benzoate using water as the solvent.

Materials:

  • Crude Barium benzoate

  • Distilled or deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude Barium benzoate in an Erlenmeyer flask. Add a minimal amount of distilled water and heat the mixture on a hot plate with stirring. Gradually add more hot water until the Barium benzoate is completely dissolved. Avoid adding a large excess of water.

  • (Optional) Hot Filtration: If insoluble impurities are observed, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by drying in a desiccator or a low-temperature oven.

Visualizations

Diagram 1: General Workflow for Barium Benzoate Purification

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Barium Benzoate dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Barium Benzoate dry->end

Caption: A flowchart illustrating the key steps in the purification of Barium benzoate.

Diagram 2: Troubleshooting Logic for Recrystallization Issues

TroubleshootingLogic issue Recrystallization Problem low_yield Low Yield issue->low_yield Is the yield low? impure_product Impure Product issue->impure_product Is the product impure? oiling_out Oiling Out issue->oiling_out Did an oil form? no_crystals No Crystals issue->no_crystals Did no crystals form? sol_ly Use less solvent Slow cooling low_yield->sol_ly sol_ip Change solvent Slower cooling Thorough washing impure_product->sol_ip sol_oo Add more solvent Use seed crystal oiling_out->sol_oo sol_nc Concentrate solution Induce crystallization no_crystals->sol_nc

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Addressing efflorescence on Barium benzoate crystals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barium benzoate crystals, with a specific focus on addressing efflorescence.

Frequently Asked Questions (FAQs)

Q1: What is efflorescence and why is it occurring on my Barium benzoate crystals?

Q2: What are the ideal storage conditions to prevent efflorescence on Barium benzoate?

A2: To prevent efflorescence, it is crucial to store Barium benzoate crystals in a controlled environment that limits their exposure to conditions that promote water loss. The primary recommendation is to store them in airtight containers.[1] Additionally, maintaining a stable, moderate humidity level in the storage area can help prevent the vapor pressure gradient that drives efflorescence. Extreme dryness in the storage atmosphere should be avoided.

Q3: Is the powdery substance from efflorescence a different chemical?

A3: The powdery substance is typically the anhydrous or a lower hydrate form of Barium benzoate. The chemical composition of the benzoate salt itself has not changed, but the loss of water molecules alters the crystal structure, leading to the change in appearance from crystalline to a powder.[1]

Q4: Can efflorescence affect the quality and performance of my Barium benzoate in experiments?

A4: Yes, efflorescence can impact the quality and performance of your material. The change in hydration state alters the molecular weight of the compound. If you are preparing solutions based on the weight of the effloresced material, the concentration will be inaccurate. The change in crystal structure can also affect properties such as solubility and dissolution rate.

Q5: How can I determine if my Barium benzoate is a hydrate?

A5: You can use several analytical techniques to determine if your Barium benzoate is a hydrate and to characterize the efflorescence. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) can quantify the loss of water upon heating. X-ray Powder Diffraction (XRPD) can be used to analyze the crystal structure and identify different hydrated forms.

Troubleshooting Guide

Issue: A white, powdery substance has appeared on the surface of my Barium benzoate crystals.

1. Initial Assessment:

  • Visual Inspection: Observe the crystals under a microscope. Efflorescence typically appears as a fine, white powder on the crystal faces.

  • Environmental Check: Note the relative humidity and temperature of the storage and handling environment. Low humidity is a primary driver of efflorescence.[1]

2. Remediation:

  • Mechanical Removal (for less sensitive applications): For applications where surface purity is not critical, the powder can sometimes be gently removed by brushing with a soft, clean brush.

  • Solvent Rinsing (use with caution):

    • Principle: Briefly rinsing the crystals with a solvent in which Barium benzoate has low solubility may remove the anhydrous powder from the surface of the larger crystals.

    • Solvent Selection: The choice of solvent is critical to avoid dissolving the bulk material. Based on general principles of organic salts, a non-polar organic solvent in which Barium benzoate has very low solubility should be tested on a small sample first.

    • Procedure:

      • Place a small sample of the effloresced crystals in a filter funnel.

      • Gently pour a small amount of the chosen cold, dry solvent over the crystals.

      • Allow the solvent to drain completely.

      • Dry the crystals in a desiccator over a desiccant to remove the residual solvent.

    • Caution: This method may not be suitable for all applications as it could introduce impurities or affect the crystal surface.

3. Prevention of Recurrence:

  • Storage: Immediately transfer the Barium benzoate to an airtight container with a tight-fitting lid. For added protection, store the airtight container inside a desiccator with a saturated salt solution that maintains a moderate, constant relative humidity.

  • Handling: When working with the crystals, minimize their exposure to the open air, especially in environments with low humidity. Handle the material in a glove box with controlled humidity if the application is highly sensitive to hydration state.

Data Presentation

Table 1: Physical and Chemical Properties of Barium Benzoate

PropertyValueReference
Chemical Formula C₁₄H₁₀BaO₄[2]
Molecular Weight 379.55 g/mol [3]
Appearance Fine, white powder[2]
Density 2 g/cm³ (at 20°C)[3][4]
Water Solubility 3.4 - 51.3 g/L (at 20°C)[3][4]
Melting Point 249.3 °C[2]

Experimental Protocols

Protocol 1: Characterization of Efflorescence by Thermogravimetric Analysis (TGA)

Objective: To quantify the water content in Barium benzoate crystals and confirm the presence of hydrates.

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the Barium benzoate sample (both effloresced and non-effloresced, if available for comparison) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to approximately 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The weight loss at temperatures below the decomposition point of the anhydrous material corresponds to the loss of water of crystallization.

  • Calculate the percentage of water in the hydrated crystals.

Protocol 2: Remediation of Efflorescence by Solvent Rinsing

Objective: To remove the powdery efflorescence from the surface of Barium benzoate crystals.

Methodology:

  • Solvent Selection: On a microscale, test the solubility of a small amount of non-effloresced Barium benzoate in a series of anhydrous, non-polar organic solvents (e.g., hexane, toluene). Select the solvent with the lowest solubility.

  • Set up a small Buchner funnel with filter paper.

  • Transfer a small quantity of the effloresced Barium benzoate crystals to the funnel.

  • Gently and quickly wash the crystals with a minimal amount of the selected cold, anhydrous solvent.

  • Immediately apply a gentle vacuum to remove the solvent.

  • Transfer the rinsed crystals to a watch glass and dry them in a vacuum desiccator at room temperature.

  • Visually inspect the crystals under a microscope to assess the removal of the powder.

Visualizations

Efflorescence_Troubleshooting_Workflow start Barium Benzoate Crystals Show White Powdery Substance visual_inspection Visual Inspection (Microscopy) start->visual_inspection environmental_check Check Storage Environment (Relative Humidity, Temperature) start->environmental_check is_efflorescence Is Efflorescence Suspected? visual_inspection->is_efflorescence environmental_check->is_efflorescence remediation Select Remediation Strategy is_efflorescence->remediation Yes characterization Optional: Characterize Material (TGA, XRPD) is_efflorescence->characterization Uncertain mechanical_removal Mechanical Removal (Dry Brushing) remediation->mechanical_removal solvent_rinsing Solvent Rinsing (Non-polar Solvent) remediation->solvent_rinsing prevention Implement Preventative Measures mechanical_removal->prevention solvent_rinsing->prevention airtight_storage Store in Airtight Container prevention->airtight_storage controlled_humidity Controlled Humidity Environment prevention->controlled_humidity end Monitor for Recurrence airtight_storage->end controlled_humidity->end characterization->end

Caption: Troubleshooting workflow for addressing efflorescence on Barium benzoate.

Logical_Relationship_Efflorescence cluster_conditions Causal Conditions cluster_process Process cluster_outcome Outcome hydrated_salt Presence of Hydrated Barium Benzoate Crystals vapor_pressure_gradient Vapor Pressure of Hydrate > Vapor Pressure of Air hydrated_salt->vapor_pressure_gradient low_humidity Low Relative Humidity in Surrounding Air low_humidity->vapor_pressure_gradient exposure Exposure of Crystals to Air water_loss Loss of Water of Crystallization exposure->water_loss vapor_pressure_gradient->water_loss efflorescence Formation of Anhydrous/ Lower Hydrate Powder (Efflorescence) water_loss->efflorescence

References

Technical Support Center: Reducing the Environmental Impact of Barium Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the environmental footprint of Barium benzoate synthesis. It offers troubleshooting advice and answers to frequently asked questions, focusing on greener, more sustainable laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with the traditional synthesis of Barium benzoate?

A1: The conventional synthesis, typically reacting benzoic acid with barium hydroxide in an aqueous solution, presents several environmental challenges. These include the use of potentially hazardous barium salts, energy consumption for heating and stirring, and the generation of aqueous waste streams containing unreacted reagents and byproducts. The disposal of barium-containing waste must be handled with care due to the toxicity of barium compounds.

Q2: What are the main principles of "green chemistry" that can be applied to Barium benzoate synthesis?

A2: Green chemistry principles applicable to Barium benzoate synthesis aim to reduce or eliminate the use and generation of hazardous substances. Key principles include:

  • Waste Prevention: Designing synthesis methods to minimize waste production.

  • Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

  • Use of Less Hazardous Chemical Syntheses: Employing substances that pose little or no toxicity to human health and the environment.

  • Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

  • Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting.

  • Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents.

Q3: What are some greener alternatives to the conventional synthesis of Barium benzoate?

A3: Greener synthesis routes for Barium benzoate focus on reducing reaction times, energy consumption, and the use of hazardous solvents. Two promising methods are:

  • Microwave-Assisted Synthesis: This technique uses microwave radiation to directly and efficiently heat the reaction mixture, often leading to dramatically shorter reaction times and increased yields.[1][2]

  • Ultrasound-Assisted Synthesis (Sonochemistry): This method utilizes the energy of ultrasonic waves to create localized high-pressure and high-temperature zones, which can enhance reaction rates and yields.[3][4]

Both methods can often be performed with less solvent or even in solvent-free conditions, further reducing the environmental impact.

Q4: How can I properly dispose of waste generated during Barium benzoate synthesis?

A4: Proper waste disposal is crucial due to the toxicity of barium. All waste containing barium compounds should be collected in clearly labeled, sealed containers. Treatment and disposal should follow local, state, and federal regulations for hazardous waste. Never dispose of barium-containing solutions down the drain.

Troubleshooting Guides

Microwave-Assisted Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low or no product yield Insufficient microwave power or reaction time.Gradually increase the microwave power and/or reaction time. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, IR spectroscopy).
Uneven heating (hot spots).Ensure the reaction vessel is placed in the center of the microwave cavity. Use a stirrer if available. Consider using a microwave-absorbing solvent to improve heat distribution.
Incorrect stoichiometry of reactants.Verify the molar ratios of benzoic acid and the barium salt.
Product decomposition Excessive microwave power or reaction time.Reduce the microwave power and/or reaction time. Consider using pulsed microwave irradiation to control the temperature.
Arcing or sparking in the microwave cavity Presence of metal objects.Ensure no metal objects (e.g., spatulas, stir bars with exposed metal) are inside the microwave. Use appropriate microwave-safe reaction vessels.
High concentration of ionic species.Dilute the reaction mixture if possible.
Ultrasound-Assisted Synthesis (Sonochemistry)
Issue Possible Cause(s) Troubleshooting Steps
Low or no product yield Insufficient sonication power or time.Increase the ultrasound power and/or sonication time.
Probe not properly immersed in the reaction mixture.Ensure the tip of the sonicator probe is submerged to an appropriate depth in the solution without touching the vessel walls.
Inefficient cavitation.Degas the solvent before sonication. Use a solvent with a lower vapor pressure if appropriate.
Product has a wide particle size distribution Inconsistent sonication.Maintain a constant power output and temperature throughout the reaction.
Agglomeration of particles.Use a suitable surfactant or capping agent to prevent particle agglomeration.
Erosion of the sonicator probe Cavitation-induced erosion.This is a normal process, but excessive erosion can contaminate the product. Inspect the probe regularly and replace it if significant pitting is observed. Use a probe made of a more resistant material if available.

Data Presentation: Comparison of Synthesis Methods

Quantitative data for greener synthesis methods of Barium benzoate is still an emerging area of research. The following table provides a qualitative comparison based on the general advantages of these techniques demonstrated for other metal carboxylates.

Parameter Conventional Heating Microwave-Assisted Ultrasound-Assisted
Reaction Time HoursMinutesMinutes to Hours
Energy Consumption HighLow to MediumLow to Medium
Yield VariableOften HigherOften Higher
Waste Generation Moderate (solvent waste)Lower (less solvent)Lower (less solvent)
Process Control GoodExcellentGood
Scalability Well-establishedCan be challengingCan be challenging

Experimental Protocols

Protocol 1: Conventional Synthesis of Barium Benzoate

Materials:

  • Benzoic acid (C₇H₆O₂)

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Deionized water

Procedure:

  • Dissolve a stoichiometric amount of Barium hydroxide octahydrate in deionized water with gentle heating and stirring.

  • In a separate beaker, dissolve two equivalents of benzoic acid in a minimal amount of warm deionized water.

  • Slowly add the benzoic acid solution to the barium hydroxide solution while stirring continuously.

  • A white precipitate of Barium benzoate will form immediately.

  • Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate with cold deionized water to remove any unreacted starting materials.

  • Dry the Barium benzoate product in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Characterize the product using techniques such as FTIR, XRD, and TGA to confirm its identity and purity.

Protocol 2: Proposed Microwave-Assisted Synthesis of Barium Benzoate (General Guidance)

Materials:

  • Benzoic acid (C₇H₆O₂)

  • Barium salt (e.g., Barium acetate, Ba(CH₃COO)₂)

  • A suitable high-boiling point, microwave-absorbing solvent (e.g., ethylene glycol, or solvent-free)

Procedure:

  • In a microwave-safe reaction vessel, combine stoichiometric amounts of benzoic acid and the barium salt.

  • If using a solvent, add a minimal amount to create a slurry. For a solvent-free reaction, ensure the reactants are finely ground and well-mixed.

  • Place the vessel in a laboratory microwave reactor equipped with a magnetic stirrer.

  • Set the desired temperature and/or pressure limits and the reaction time (start with short times, e.g., 5-10 minutes).

  • Apply microwave irradiation with stirring.

  • After the reaction is complete, allow the vessel to cool to a safe temperature.

  • Isolate the Barium benzoate product. If a solvent was used, this may involve filtration. For solvent-free reactions, the product may be used directly or purified by washing with a suitable solvent.

  • Wash the product with a low-boiling point solvent (e.g., ethanol or acetone) to remove any residual high-boiling solvent or unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the product to determine yield and purity.

Visualizations

Experimental_Workflow_Conventional_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Dissolve Ba(OH)2·8H2O Dissolve Ba(OH)2·8H2O Mix Solutions Mix Solutions Dissolve Ba(OH)2·8H2O->Mix Solutions Dissolve Benzoic Acid Dissolve Benzoic Acid Dissolve Benzoic Acid->Mix Solutions Stir (1-2h) Stir (1-2h) Mix Solutions->Stir (1-2h) Cool & Precipitate Cool & Precipitate Stir (1-2h)->Cool & Precipitate Vacuum Filtration Vacuum Filtration Cool & Precipitate->Vacuum Filtration Wash with Water Wash with Water Vacuum Filtration->Wash with Water Dry in Oven Dry in Oven Wash with Water->Dry in Oven Barium Benzoate Product Barium Benzoate Product Dry in Oven->Barium Benzoate Product Greener_Synthesis_Logic Goal Reduce Environmental Impact Approach1 Microwave-Assisted Synthesis Goal->Approach1 Approach2 Ultrasound-Assisted Synthesis Goal->Approach2 Benefit1 Reduced Reaction Time Approach1->Benefit1 Benefit2 Lower Energy Consumption Approach1->Benefit2 Benefit3 Higher Yields Approach1->Benefit3 Benefit4 Reduced Solvent Use Approach1->Benefit4 Approach2->Benefit1 Approach2->Benefit2 Approach2->Benefit3 Approach2->Benefit4

References

Validation & Comparative

A Comparative Guide to Barium Benzoate and Sodium Benzoate as Chemical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the selection of an appropriate intermediate is paramount to achieving desired reaction outcomes, including high yields, selectivity, and process efficiency. Benzoate salts, owing to the versatility of the benzoate functional group, are frequently employed as precursors and catalysts in a variety of organic transformations. This guide provides a detailed, objective comparison of two such salts: barium benzoate and sodium benzoate. The following sections will delve into their chemical and physical properties, performance in key reactions with supporting data, and essential safety considerations, offering a comprehensive resource for chemists in research and development.

Chemical and Physical Properties: A Tabular Overview

A fundamental understanding of the physicochemical properties of barium benzoate and sodium benzoate is crucial for their effective application. The table below summarizes key data for these two compounds.

PropertyBarium BenzoateSodium Benzoate
Chemical Formula C₁₄H₁₀BaO₄[1]C₇H₅NaO₂[2]
Molecular Weight 379.55 g/mol [1]144.11 g/mol
Appearance White crystalline powder[3]White crystalline or granular powder[4]
Melting Point >450 °C (decomposes)>300 °C[4]
Solubility in Water 3.4-51.3 g/L at 20°C[1]Soluble[4]
Density ~2 g/cm³ at 20°C[1]1.44 g/cm³[4]
CAS Number 533-00-6[1]532-32-1[2]

Performance as a Chemical Intermediate and Catalyst

While both salts serve as sources of the benzoate anion, the nature of the cation—divalent barium versus monovalent sodium—influences their reactivity, solubility, and catalytic activity.

Esterification and Transesterification Reactions

The synthesis of esters is a cornerstone of organic chemistry, with applications ranging from fragrance production to polymer synthesis. Benzoate salts can play a role in these reactions, primarily as catalysts.

Barium Benzoate as a Heterogeneous Catalyst:

Recent studies have highlighted the potential of alkaline earth metal benzoates, including barium benzoate, as reusable heterogeneous catalysts for esterification reactions. In the methyl esterification of benzoic acid, barium benzoate has demonstrated notable catalytic activity.

Experimental Data: Methyl Esterification of Benzoic Acid Catalyzed by Barium Benzoate [3]

Methanol:Benzoic Acid Molar RatioCatalyst Loading (% w/w)Temperature (°C)Benzoic Acid Conversion (%)
14:11016065-70
6:110160~65
10:15140~27

Note: The study also demonstrated that barium benzoate could be recycled and reused for at least three reaction cycles with only a slight decrease in catalytic activity, likely due to physical loss during recovery.[3]

Sodium Benzoate in Esterification:

Sodium benzoate is less commonly employed as a direct catalyst for esterification in the same manner as barium benzoate. The Fischer-Speier esterification, which utilizes a strong acid catalyst (e.g., sulfuric acid) with an excess of the alcohol, is the more conventional method for producing esters from carboxylic acids.[5] However, sodium benzoate can be a crucial intermediate in the synthesis of esters through nucleophilic substitution reactions. For instance, it can react with alkyl halides to form the corresponding benzoate esters.

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group, is a significant transformation in organic synthesis. Both barium and sodium benzoate can undergo decarboxylation, though the conditions and outcomes can differ.

Sodium Benzoate Decarboxylation:

The decarboxylation of sodium benzoate is a well-established laboratory method for the preparation of benzene.[6] This reaction is typically achieved by heating sodium benzoate with soda-lime (a mixture of sodium hydroxide and calcium oxide).[7][8] The reaction proceeds at a relatively low temperature.[7]

Barium Benzoate Decarboxylation:

Information on the direct decarboxylation of barium benzoate to produce benzene is less common in standard laboratory procedures. The thermal decomposition of barium benzoate at high temperatures leads to the formation of barium carbonate and various organic products, including benzophenone.

The differing reactivity can be attributed to the nature of the metal cation. The more ionic character of the sodium-oxygen bond in sodium benzoate facilitates the cleavage of the carboxyl group in the presence of a strong base.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are representative experimental protocols for key reactions involving barium benzoate and sodium benzoate.

Protocol: Methyl Esterification of Benzoic Acid using Barium Benzoate as a Catalyst

This protocol is adapted from the study on alkaline earth layered benzoates as heterogeneous catalysts.[3]

Materials:

  • Benzoic acid

  • Methanol

  • Barium benzoate (catalyst)

  • Reaction vessel (e.g., a sealed reactor suitable for the reaction temperature and pressure)

  • Heating and stirring apparatus

  • Analytical equipment for determining conversion (e.g., gas chromatography)

Procedure:

  • Charge the reaction vessel with benzoic acid and barium benzoate (e.g., 10% by weight relative to benzoic acid).

  • Add methanol to the reaction vessel to achieve the desired molar ratio (e.g., 14:1 methanol to benzoic acid).

  • Seal the reactor and begin stirring.

  • Heat the reaction mixture to the target temperature (e.g., 160 °C) and maintain for the desired reaction time.

  • After the reaction is complete, cool the reactor to room temperature.

  • Separate the solid catalyst from the reaction mixture by filtration.

  • Analyze the liquid phase using gas chromatography to determine the conversion of benzoic acid to methyl benzoate.

  • The recovered barium benzoate catalyst can be washed and dried for subsequent reuse.

Protocol: Synthesis of Benzoic Acid from Sodium Benzoate

This is a standard acid-base reaction protocol.[9][10]

Materials:

  • Sodium benzoate

  • Hydrochloric acid (e.g., 3 M)

  • Deionized water

  • Beaker

  • Stirring rod

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

  • pH paper

Procedure:

  • Dissolve a known mass of sodium benzoate in deionized water in a beaker.

  • While stirring, slowly add hydrochloric acid to the sodium benzoate solution. A white precipitate of benzoic acid will form.[9]

  • Continue adding hydrochloric acid until the solution is acidic (pH ≤ 2), which can be checked with pH paper.

  • Cool the mixture in an ice bath to maximize the precipitation of benzoic acid.

  • Collect the benzoic acid crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water to remove any remaining sodium chloride and excess hydrochloric acid.

  • Allow the benzoic acid crystals to dry. The yield can be determined from the initial mass of sodium benzoate.

Visualization of Chemical Pathways and Workflows

Barium Benzoate Catalyzed Esterification Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Separation Benzoic Acid Benzoic Acid Reaction Vessel Reaction Vessel Benzoic Acid->Reaction Vessel Methanol Methanol Methanol->Reaction Vessel Barium Benzoate (Catalyst) Barium Benzoate (Catalyst) Barium Benzoate (Catalyst)->Reaction Vessel Filtration Filtration Reaction Vessel->Filtration Cooling Methyl Benzoate Methyl Benzoate Water Water Recovered Barium Benzoate Recovered Barium Benzoate Filtration->Methyl Benzoate Filtration->Water Filtration->Recovered Barium Benzoate Reuse G Sodium Benzoate Sodium Benzoate Decarboxylation Decarboxylation Sodium Benzoate->Decarboxylation Soda-Lime (NaOH + CaO) Soda-Lime (NaOH + CaO) Soda-Lime (NaOH + CaO)->Decarboxylation Heat Heat Heat->Decarboxylation Benzene Benzene Decarboxylation->Benzene Sodium Carbonate Sodium Carbonate Decarboxylation->Sodium Carbonate

References

A Comparative Analysis of Metal Benzoates as Transesterification Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transesterification reaction, a cornerstone of organic synthesis, is pivotal in processes ranging from biodiesel production to the modification of complex pharmaceutical intermediates. The efficiency of this reaction heavily relies on the catalyst employed. While homogeneous catalysts like sodium hydroxide are effective, their separation from the reaction mixture poses challenges. This has spurred research into heterogeneous catalysts, among which metal salts of carboxylic acids, such as metal benzoates, have emerged as promising candidates due to their potential for reusability and unique catalytic activities.

This guide provides a comparative overview of various metal benzoates and related metal carboxylates as catalysts for transesterification. It synthesizes data from multiple studies to offer insights into their relative performance and provides standardized protocols for their evaluation.

Comparative Performance of Metal Carboxylates in Transesterification

The following table summarizes the performance of different metal carboxylates in transesterification reactions, primarily focusing on biodiesel production. It is important to note that the data is compiled from various sources, and direct comparison should be approached with caution as experimental conditions may vary.

CatalystSubstrateAlcoholCatalyst LoadingTemperature (°C)Time (h)Yield/ConversionSource(s)
Tin(II) Benzoate Waste Chicken OilEthanol7 ppm (with Sn particles)30-600.25Qualitative (pH 6)[1][2]
Zinc Stearate High Acidity Soybean OilMethanol5 wt.%1602>90% FAME[3]
Lanthanum(III) systems Rapeseed OilMethanol0.125 g100-1501High Conversion[4]
Tin(II) Chloride Benzoic AcidPropanolNot SpecifiedNot SpecifiedNot SpecifiedHigh Yield[5]
Tin(II) Sulfate Acid Soybean OilEthanol5 wt.%100392% Yield[6]
Praseodymium(IV) Oxide Soybean OilMethanol0.8 wt.%Not SpecifiedNot Specified90% Yield[7][8]

Note: The table includes metal carboxylates (stearate) and other related metal-based catalysts (oxides, chlorides, sulfates) to provide a broader context for the catalytic activity of metal ions in transesterification, due to the limited direct comparative data on metal benzoates alone.

Experimental Protocols

A standardized protocol is crucial for the accurate assessment and comparison of catalyst performance. Below is a detailed methodology for a typical transesterification reaction to evaluate a metal benzoate catalyst.

Preparation of the Metal Benzoate Catalyst

Metal benzoates can be synthesized via precipitation by reacting a water-soluble metal salt (e.g., metal chloride or nitrate) with sodium benzoate in an aqueous solution.

  • Dissolution: Dissolve the metal salt (e.g., Zinc Chloride, ZnCl₂) and sodium benzoate separately in deionized water.

  • Precipitation: Slowly add the sodium benzoate solution to the metal salt solution with constant stirring. A precipitate of the metal benzoate will form.

  • Isolation and Washing: Filter the precipitate and wash it several times with deionized water to remove any unreacted salts.

  • Drying: Dry the resulting metal benzoate in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Catalytic Activity Testing: Transesterification of a Triglyceride

This protocol outlines the procedure for testing the catalytic efficiency of a prepared metal benzoate for the transesterification of a model triglyceride (e.g., soybean oil) with methanol to produce Fatty Acid Methyl Esters (FAME), commonly known as biodiesel.

  • Reactant Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a specific amount of soybean oil and methanol. A typical molar ratio of methanol to oil is 6:1 to 12:1.[3]

  • Catalyst Addition: Introduce the synthesized metal benzoate catalyst to the mixture. The catalyst loading is typically in the range of 1-5% by weight of the oil.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 60-160°C) with constant stirring.[1][3] The reaction is typically carried out for a period of 1 to 5 hours.

  • Product Separation: After the reaction is complete, cool the mixture. Transfer the mixture to a separatory funnel. Two layers will form: an upper layer of FAME (biodiesel) and a lower layer of glycerol.

  • Catalyst Recovery: If the catalyst is heterogeneous, it can be separated from the glycerol layer by filtration or centrifugation for potential reuse.

  • Product Analysis:

    • The yield of FAME can be determined by weighing the FAME layer.

    • The composition and purity of the FAME can be analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[4]

    • The conversion of triglycerides can be monitored by analyzing aliquots of the reaction mixture at different time intervals.

Visualizations

Transesterification Reaction Mechanism

The following diagram illustrates a generalized mechanism for the transesterification of a triglyceride with an alcohol, catalyzed by a Lewis acidic metal center (M+), which is characteristic of metal benzoates.

Transesterification_Mechanism General Lewis Acid Catalyzed Transesterification cluster_step1 Step 1: Carbonyl Activation TG Triglyceride (Ester) Activated_Complex Activated Complex (Carbonyl Oxygen coordinated to M+) TG->Activated_Complex Coordination Metal Metal Benzoate (M+) Metal->Activated_Complex Alcohol Alcohol (R'OH) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate Alcohol->Tetrahedral_Intermediate Attack on Carbonyl Carbon FAME New Ester (FAME) Tetrahedral_Intermediate->FAME Diglyceride Diglyceride Tetrahedral_Intermediate->Diglyceride Diglyceride->Metal Regenerates Catalyst Experimental_Workflow Workflow for Catalyst Performance Evaluation start Start synthesis Synthesize Metal Benzoate Catalysts (e.g., Zn, Sn, La benzoates) start->synthesis characterization Catalyst Characterization (XRD, FTIR, TGA) synthesis->characterization reaction_setup Set up Transesterification Reaction (Oil + Alcohol + Catalyst) synthesis->reaction_setup run_reaction Run Reaction under Controlled Conditions (Temp, Time, Stirring) reaction_setup->run_reaction separation Product Separation (FAME and Glycerol Layers) run_reaction->separation analysis Product Analysis (GC-MS, HPLC for Yield/Conversion) separation->analysis comparison Compare Catalyst Performance (Yield, Conversion Rate, Selectivity) analysis->comparison end End comparison->end

References

A Comparative Guide to Barium Salts in Pyrotechnic Formulations: A Focus on Barium Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pyrotechnic performance of barium benzoate against other commonly used barium salts, including barium nitrate, barium carbonate, and barium chlorate. Due to a notable lack of quantitative performance data for barium benzoate in publicly available literature, this document emphasizes the distinct roles and qualitative characteristics of each salt, supported by established experimental protocols for their evaluation.

Introduction to Barium Salts in Pyrotechnics

Barium compounds are indispensable in pyrotechnics for producing vibrant green colors.[1] The characteristic green light is emitted from the electronically excited species BaCl+ that forms in the flame when a chlorine donor is present.[2] Different barium salts are utilized not only as colorants but also as oxidizers and stabilizers, each imparting unique properties to the pyrotechnic composition.

Qualitative Comparison of Barium Salts

While a direct quantitative comparison is challenging due to the limited data on barium benzoate, a qualitative assessment of their roles and properties can be made.

Barium Benzoate (C₁₄H₁₀BaO₄) is described as both an oxidizer for green color compositions and a stabilizer for pyrotechnic mixtures.[3] The benzoate anion can also act as a fuel, which is a unique characteristic among the barium salts discussed here.[4] A significant application of barium benzoate is as a "passivator" in chlorate-containing compositions, where it reduces the sensitivity to friction and shock, thereby enhancing safety.

Barium Nitrate (Ba(NO₃)₂) is a widely used oxidizer in green and white pyrotechnic compositions.[5] In the absence of a chlorine donor, it produces a white light from the formation of BaO.[2] It is often used in conjunction with more powerful oxidizers to improve color and increase the burn rate.[5]

Barium Carbonate (BaCO₃) is primarily used as a green colorant and can also act as an acid neutralizer in compositions containing chlorates, which helps to prevent spontaneous ignition.[2] It decomposes at high temperatures to produce barium oxide.[6]

Barium Chlorate (Ba(ClO₃)₂) is a strong oxidizer that can produce intense green colors. However, its use is limited due to its high sensitivity to friction and shock, and its incompatibility with sulfur and sulfides, which can lead to spontaneous ignition.

Quantitative Data Summary

A direct quantitative comparison of pyrotechnic performance metrics for barium benzoate against other barium salts is not available in the reviewed literature. The following table summarizes the known physical and chemical properties, which can influence their performance.

PropertyBarium BenzoateBarium NitrateBarium CarbonateBarium Chlorate
Primary Role Colorant, Oxidizer, Stabilizer (Passivator)Oxidizer, ColorantColorant, Acid NeutralizerOxidizer, Colorant
Appearance White Powder[3]White CrystalsWhite Powder[6]White Crystalline Solid
Purity > 98%[3]VariesVariesVaries
Particle Size (D50) < 15 Microns[3]VariesVariesVaries
Moisture Content < 1.5%[3]VariesVariesVaries

Experimental Protocols

To conduct a comprehensive quantitative comparison of these barium salts, the following experimental protocols are recommended.

Burn Rate Determination

The linear burn rate of a pyrotechnic composition is a critical performance parameter. The strand burner, or Crawford bomb, is a standard apparatus for this measurement.[7][8]

Methodology:

  • Sample Preparation: The pyrotechnic composition is pressed into a long, thin cylinder or "strand" of a specific diameter and density. The sides of the strand are typically coated with an inhibitor to ensure that burning only occurs along the length of the strand.[9]

  • Apparatus: The strand is placed in a pressurized vessel (the Crawford burner). The vessel is pressurized with an inert gas, typically nitrogen, to the desired testing pressure.[9]

  • Ignition and Measurement: The strand is ignited at one end. The time it takes for the flame front to travel a known distance along the strand is measured. This is often accomplished using embedded thermocouples or fuse wires that are tripped as the flame front passes them.[8][9]

  • Calculation: The burn rate (r) is calculated using the formula: r = L / t where L is the distance between the measurement points and t is the time taken for the flame front to travel that distance.

Color Purity Analysis

The quality of the colored flame is determined by its spectral characteristics. A spectrometer is used to measure the emission spectrum, from which the color purity can be quantified using the CIE 1931 chromaticity diagram.[10][11]

Methodology:

  • Sample Combustion: A small, well-mixed sample of the pyrotechnic composition is ignited under controlled conditions.

  • Spectral Measurement: The light emitted from the flame is captured by a spectrometer. The spectrometer records the intensity of the light at different wavelengths across the visible spectrum.

  • Data Analysis: The spectral data is used to calculate the CIE tristimulus values (X, Y, Z).

  • Chromaticity Coordinates: The chromaticity coordinates (x, y) are then calculated from the tristimulus values. These coordinates are plotted on the CIE 1931 chromaticity diagram to visualize the color of the flame. The distance of the point from the center of the diagram (the white point) indicates the color's saturation or purity.[12]

Ignition Temperature Measurement

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in air without an external ignition source like a spark or flame. ASTM E659 provides a standardized method for this determination.[13]

Methodology:

  • Apparatus: A uniformly heated, 500-mL glass flask is used as the test vessel.

  • Procedure: A small, measured sample of the pyrotechnic composition is introduced into the heated flask.

  • Observation: The flask is observed in a darkened room for 10 minutes or until ignition occurs. Ignition is evidenced by the sudden appearance of a flame.

  • Determination: The test is repeated at different flask temperatures until the minimum temperature at which ignition occurs is determined. This temperature is the autoignition temperature.

Mandatory Visualizations

Experimental Workflow for Pyrotechnic Performance Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis P1 Formulate Composition P2 Press into Strand P1->P2 P3 Prepare Loose Powder P1->P3 T1 Burn Rate Measurement (Strand Burner) P2->T1 T2 Color Purity Analysis (Spectroscopy) P3->T2 T3 Ignition Temperature (ASTM E659) P3->T3 A1 Calculate Burn Rate (r = L/t) T1->A1 A2 Calculate CIE Chromaticity Coordinates (x, y) T2->A2 A3 Determine Autoignition Temperature T3->A3 R Comparative Performance Report A1->R A2->R A3->R G cluster_reactants Pyrotechnic Composition cluster_reaction Combustion Flame cluster_emission Light Emission Ba_Salt Barium Salt (e.g., Barium Benzoate) Heat High Temperature Ba_Salt->Heat Cl_Donor Chlorine Donor (e.g., PVC, Perchlorate) Cl_Donor->Heat Fuel Fuel (e.g., Mg, Al, Benzoate) Fuel->Heat BaCl Formation of BaCl(g) Heat->BaCl Excited_BaCl Excited State BaCl* BaCl->Excited_BaCl Thermal Excitation Excited_BaCl->BaCl Relaxation Green_Light Green Light (~505-535 nm) Excited_BaCl->Green_Light Photon Emission

References

Efficacy of Barium benzoate as a polymer stabilizer compared to lead-based stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate stabilizer is critical in determining the durability and performance of polymeric materials. For decades, lead-based stabilizers have been a mainstay in the industry, particularly for polyvinyl chloride (PVC) applications, owing to their cost-effectiveness and excellent thermal stabilizing properties. However, mounting environmental and health concerns have necessitated a shift towards safer and more sustainable alternatives. This guide provides an objective comparison of the efficacy of barium benzoate, a promising lead-free alternative, with traditional lead-based stabilizers.

Performance Comparison: Barium Benzoate vs. Lead-Based Stabilizers

While direct, comprehensive comparative studies on barium benzoate versus lead-based stabilizers are not extensively available in public literature, we can infer performance based on existing data for barium-containing stabilizers and the well-documented properties of lead compounds. The following tables summarize the expected performance characteristics based on available research and technical data.

Table 1: Thermal Stability

PropertyBarium Benzoate (and Barium Soaps)Lead-Based Stabilizers (e.g., Dibasic Lead Stearate)
Mechanism Primarily acts as an HCl scavenger, reacting with hydrochloric acid released during PVC degradation. May also play a role in the substitution of labile chlorine atoms on the polymer chain.Excellent HCl scavengers. Form stable lead chloride salts. Also known to react with and neutralize other degradation-promoting species.
Static Thermal Stability (e.g., Congo Red Test) GoodExcellent
Dynamic Thermal Stability (e.g., Brabender Plastograph) Good, often used in combination with other stabilizers like zinc soaps for synergistic effects.Excellent, provides long-term stability during processing.
Thermogravimetric Analysis (TGA) Increases the onset temperature of PVC degradation. For PVC stabilized with barium stearate, decomposition temperatures are noted to be above 200°C at 5% conversion.[1]Significantly increases the degradation temperature of PVC.

Table 2: UV Resistance and Mechanical Properties

PropertyBarium Benzoate (and related Barium Compounds)Lead-Based Stabilizers
UV Resistance Barium sulfate (BaSO4), a related compound, is noted for its good weather and UV resistance.[2] The UV resistance of barium benzoate itself is not as well-documented in comparative studies.Provide moderate UV protection. Often used with other UV absorbers for enhanced performance.
Tensile Strength Can contribute to maintaining mechanical properties by preventing degradation.Helps in retaining the mechanical integrity of the polymer by preventing chain scission.
Elongation at Break Helps in preserving the flexibility of the polymer.Contributes to maintaining the ductility of the polymer.
Impact Strength Expected to help in retaining impact resistance.Generally good at preserving the impact strength of the final product.

Experimental Protocols

To ensure a standardized and objective comparison between barium benzoate and lead-based stabilizers, the following experimental protocols are recommended:

Thermal Stability Testing

1. Static Thermal Stability (Congo Red Test - based on ISO 182-1):

  • Objective: To determine the time at which a polymer sample begins to release acidic degradation products (HCl).

  • Methodology:

    • Prepare PVC samples containing a specified concentration of the stabilizer (barium benzoate or lead-based stabilizer).

    • Place a small, weighed amount of the sample into a test tube.

    • Insert a strip of Congo Red indicator paper into the test tube, ensuring it does not touch the sample.

    • Heat the test tube in a thermostatically controlled heating block at a specified temperature (e.g., 180°C).

    • Record the time taken for the Congo Red paper to turn from red to blue, indicating the evolution of HCl.[3]

2. Dynamic Thermal Stability (Brabender Plastograph or similar torque rheometer):

  • Objective: To evaluate the stability of the polymer under processing conditions.

  • Methodology:

    • Mix the PVC resin with the stabilizer and other additives in a high-speed mixer.

    • Introduce the compound into the preheated chamber of the torque rheometer.

    • Record the torque as a function of time at a constant temperature and rotor speed.

    • The stability time is determined by the point at which a sharp increase in torque is observed, indicating cross-linking and degradation.

3. Thermogravimetric Analysis (TGA):

  • Objective: To determine the thermal decomposition profile of the stabilized polymer.

  • Methodology:

    • Place a small, weighed sample of the stabilized PVC into a TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss of the sample as a function of temperature.

    • The onset temperature of degradation and the temperature at different percentages of weight loss are used to compare the effectiveness of the stabilizers. A study showed that PVC stabilized with an organic-based stabilizer had a degradation temperature of 297°C at 5% weight loss, compared to 295°C for a lead-stabilized PVC.[1]

UV Resistance Testing

Accelerated Weathering (based on ASTM G154): [4][5][6]

  • Objective: To simulate the effects of sunlight and moisture on the polymer.

  • Methodology:

    • Prepare standardized plaques of the stabilized PVC samples.

    • Expose the samples in a QUV accelerated weathering tester equipped with fluorescent UV lamps.

    • Subject the samples to alternating cycles of UV radiation and moisture (condensation). A typical cycle might be 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[5]

    • Periodically remove the samples and evaluate changes in color, gloss, and mechanical properties.

Mechanical Properties Testing

Tensile Testing (based on ASTM D638): [7][8][9]

  • Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the stabilized polymer.

  • Methodology:

    • Prepare dumbbell-shaped specimens from the stabilized PVC sheets.

    • Condition the specimens under standard laboratory conditions.

    • Test the specimens using a universal testing machine at a constant rate of crosshead displacement.

    • Record the force and elongation until the specimen fractures.

    • Calculate the tensile properties from the stress-strain curve.

Visualization of Mechanisms and Workflows

Stabilization Mechanisms

The primary degradation pathway for PVC involves the elimination of hydrochloric acid (HCl), which autocatalyzes further degradation. Both barium benzoate and lead-based stabilizers function as HCl scavengers.

cluster_pvc_degradation PVC Degradation cluster_stabilization Stabilization Pathway PVC PVC Degraded_PVC Degraded_PVC PVC->Degraded_PVC Heat, UV HCl HCl Degraded_PVC->HCl Stabilizer Stabilizer HCl->Stabilizer Metal_Chloride Metal_Chloride Stabilizer->Metal_Chloride Reacts with HCl Benzoic_Acid Benzoic_Acid Stabilizer->Benzoic_Acid Releases cluster_testing Performance Testing start Start: Define Stabilizer Formulations compound Compounding of PVC with Stabilizers start->compound sample_prep Sample Preparation (Molding/Pressing) compound->sample_prep thermal Thermal Stability (TGA, Congo Red, Rheometry) sample_prep->thermal uv UV Resistance (Accelerated Weathering) sample_prep->uv mech Mechanical Properties (Tensile, Impact) sample_prep->mech analysis Data Analysis and Comparison thermal->analysis uv->analysis mech->analysis conclusion Conclusion on Stabilizer Efficacy analysis->conclusion

References

A Comparative Guide to the Validation of Analytical Methods for Barium Benzoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct analytical methodologies for the comprehensive analysis of Barium Benzoate, a compound utilized in various industrial applications. The validation of these methods is crucial for ensuring the quality, safety, and efficacy of products containing this substance. The following sections present a titrimetric and spectrophotometric approach versus a modern chromatographic technique, complete with experimental protocols, comparative data, and workflow visualizations.

Method 1: Titrimetric and Spectrophotometric Analysis

This classical approach involves the sequential determination of the barium and benzoate ions using established wet chemistry techniques. The barium content is determined by complexometric titration with ethylenediaminetetraacetic acid (EDTA), while the benzoate portion is quantified using UV-Vis spectrophotometry.

Experimental Protocol

1. Barium Analysis by Complexometric Titration:

  • Principle: Barium ions (Ba²⁺) form a stable complex with EDTA at an alkaline pH. The endpoint of the titration is detected using a metallochromic indicator, such as Methyl Thymol Blue, which changes color upon complexation with the metal ion.

  • Reagents:

    • 0.05 M EDTA standard solution

    • Ammonia-ammonium chloride buffer (pH 10)

    • Methyl Thymol Blue indicator

    • Barium Benzoate sample

  • Procedure:

    • Accurately weigh a portion of the Barium Benzoate sample and dissolve it in deionized water.

    • Add the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.

    • Add a few drops of the Methyl Thymol Blue indicator. The solution will turn blue.

    • Titrate the solution with the standardized 0.05 M EDTA solution until the color changes from blue to a clear, colorless endpoint.

    • Record the volume of EDTA consumed and calculate the barium content.

2. Benzoate Analysis by UV-Vis Spectrophotometry:

  • Principle: The benzoate ion exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The concentration of benzoate in a solution can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve prepared with known concentrations of a benzoate standard.

  • Reagents:

    • Sodium Benzoate reference standard

    • Deionized water

  • Procedure:

    • Prepare a stock solution of the Barium Benzoate sample of a known concentration in deionized water.

    • Prepare a series of standard solutions of Sodium Benzoate of known concentrations.

    • Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance for benzoate (approximately 225 nm) using a UV-Vis spectrophotometer.

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of benzoate in the sample solution from the calibration curve and calculate the benzoate content in the original Barium Benzoate sample.

Performance Data
Validation Parameter Complexometric Titration (Barium) UV-Vis Spectrophotometry (Benzoate)
Accuracy (% Recovery) ~97-103%98 - 102%
Precision (%RSD) ≤ 2%≤ 2%
Linearity (R²) ≥ 0.99≥ 0.998
Limit of Detection (LOD) -~0.1 mg/L
Limit of Quantitation (LOQ) -~0.3 mg/L

Note: Data for the complexometric titration of barium is based on typical performance characteristics of the method, as specific validation reports for Barium Benzoate were not available.

Workflow Diagram

cluster_0 Method 1: Titrimetric & Spectrophotometric Analysis A Sample Preparation: Dissolve Barium Benzoate in Water B Aliquot for Barium Analysis A->B C Aliquot for Benzoate Analysis A->C D Complexometric Titration with EDTA B->D E UV-Vis Spectrophotometric Measurement at 225 nm C->E F Calculate Barium Content D->F G Calculate Benzoate Content E->G

Workflow for Titrimetric and Spectrophotometric Analysis.

Method 2: High-Performance Liquid Chromatography (HPLC) Analysis

This modern chromatographic method allows for the simultaneous or sequential determination of both the barium and benzoate ions in a single analytical run, offering potential advantages in terms of speed and specificity. For this guide, we will focus on the well-established HPLC method for benzoate analysis, with the understanding that barium analysis would require a separate compatible technique like Ion Chromatography or ICP-MS, which is beyond the direct comparison with the titrimetric method for simplicity.

Experimental Protocol

1. Benzoate Analysis by HPLC:

  • Principle: The sample is injected into a high-performance liquid chromatograph. The benzoate is separated from other components on a stationary phase (e.g., a C18 column) using a suitable mobile phase. A UV detector is used to detect and quantify the benzoate as it elutes from the column.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Reagents:

    • Methanol (HPLC grade)

    • Phosphate buffer (pH adjusted)

    • Sodium Benzoate reference standard

  • Procedure:

    • Prepare a mobile phase consisting of a mixture of methanol and phosphate buffer.

    • Prepare a stock solution of the Barium Benzoate sample and a series of standard solutions of Sodium Benzoate in the mobile phase.

    • Set the HPLC parameters: flow rate (e.g., 1.0 mL/min), injection volume (e.g., 20 µL), and UV detection wavelength (e.g., 225 nm).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution and record the chromatogram.

    • Identify the benzoate peak based on its retention time and quantify it using the calibration curve.

Performance Data
Validation Parameter HPLC (Benzoate)
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) ≤ 1.5%
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) ~0.05 mg/L
Limit of Quantitation (LOQ) ~0.15 mg/L
Specificity High (separation from interfering substances)

Workflow Diagram

cluster_1 Method 2: HPLC Analysis for Benzoate H Sample & Standard Preparation J Injection of Standards & Sample H->J I HPLC System Setup (Mobile Phase, Column, Detector) I->J K Chromatographic Separation J->K L UV Detection at 225 nm K->L M Data Acquisition & Processing L->M N Quantification of Benzoate M->N

Workflow for HPLC Analysis of Benzoate.

Comparison Summary

Feature Method 1: Titrimetric & Spectrophotometric Method 2: HPLC
Principle Classical wet chemistry techniquesChromatographic separation
Specificity Moderate; potential for interferences in complex matrices.High; excellent separation of analyte from impurities.
Sensitivity Lower for benzoate analysis.Higher sensitivity (lower LOD and LOQ).
Speed Generally slower due to sequential analysis and manual steps.Faster analysis time per sample, especially with an autosampler.
Cost (Initial) Lower initial equipment cost.Higher initial investment for HPLC instrumentation.
Cost (Operational) Lower cost of consumables.Higher cost of solvents, columns, and maintenance.
Automation Limited potential for automation.Highly automatable for high-throughput analysis.
Analytes Requires two separate assays for barium and benzoate.Primarily for benzoate; requires a separate method for barium.

Conclusion

The choice between these analytical methodologies depends on the specific requirements of the laboratory.

Method 1 (Titrimetric and Spectrophotometric) is a cost-effective and reliable approach suitable for quality control in environments where high sample throughput is not a primary concern and the sample matrix is relatively simple.

Method 2 (HPLC) offers superior specificity, sensitivity, and speed, making it the preferred choice for research and development, as well as for high-throughput quality control of complex formulations where accuracy and the ability to separate potential impurities are critical. While this guide focused on the well-established HPLC method for benzoate, a complete analysis of Barium Benzoate using modern techniques would typically involve a complementary method like Ion Chromatography or ICP-MS for the determination of the barium ion.

Benchmarking Barium Benzoate's Potential as a Corrosion Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of benzoate-based corrosion inhibitors with other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction

Barium benzoate, a salt of benzoic acid, is a compound with potential applications as a corrosion inhibitor. However, publicly available, quantitative data specifically detailing its performance is scarce. This guide, therefore, benchmarks the potential efficacy of Barium benzoate by providing a comparative analysis of closely related benzoate compounds, primarily sodium benzoate, for which a more extensive body of research exists. The data presented here is intended to offer a foundational understanding for researchers interested in exploring Barium benzoate as a viable corrosion inhibitor.

The inhibitive properties of benzoate compounds stem from their ability to form a protective film on the metal surface, primarily through the adsorption of the benzoate anion. This guide will delve into the experimental data for benzoate inhibitors on various metals, outline the methodologies used to obtain this data, and provide a visual representation of the inhibition mechanism and experimental workflows.

Performance Data of Benzoate-Based Corrosion Inhibitors

The following tables summarize the performance of various benzoate inhibitors on different metal substrates. Due to the limited data on Barium benzoate, Sodium benzoate is presented as the primary benchmark.

Table 1: Corrosion Inhibition Efficiency of Sodium Benzoate on Steel

Corrosive MediumInhibitor ConcentrationTest MethodInhibition Efficiency (%)Reference
Distilled Water0.5%-Effective Inhibition[1]
Mains Water1.0%-Effective Inhibition[1]
0.03% NaCl Solution1.5%-Effective Inhibition[1]
High NaCl-borne aqueous solution250 ppmMechanical Property Tests27[2]

Table 2: Corrosion Inhibition Performance of Sodium Benzoate on Aluminum Alloy (AA6063) in Seawater

Test MethodParameterWithout InhibitorWith Sodium Benzoate (1g/dm³)Reference
GravimetricWeight LossHigherSignificantly Lower[3]
Potentiodynamic PolarizationCorrosion Current Density (i_corr)HigherLower[3]
Corrosion RateHigherLower[3]
Electrochemical Impedance Spectroscopy (EIS)Polarization Resistance (R_p)LowerHigher[3]
Double Layer Capacitance (C_dl)HigherLower[3]

Experimental Protocols

The data presented above is typically obtained through a series of standardized experimental protocols designed to evaluate the effectiveness of corrosion inhibitors. The three primary methods are:

  • Weight Loss (Gravimetric) Method: This is a straightforward and widely used method to determine the average corrosion rate over a period of time.

    • Protocol:

      • Pre-weigh metal coupons of a specific dimension.

      • Immerse the coupons in the corrosive solution, both with and without the inhibitor, for a predetermined duration.

      • After the immersion period, the coupons are removed, cleaned to remove any corrosion products, and then re-weighed.

      • The weight loss is used to calculate the corrosion rate and the inhibitor efficiency.

  • Potentiodynamic Polarization: This electrochemical technique provides rapid information about the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed).

    • Protocol:

      • A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode, and a counter electrode, all immersed in the test solution.

      • The potential of the working electrode is varied with respect to the reference electrode, and the resulting current is measured.

      • A polarization curve (Tafel plot) is generated, from which the corrosion potential (E_corr) and corrosion current density (i_corr) can be determined. A lower i_corr value in the presence of the inhibitor indicates effective corrosion protection.[3]

  • Electrochemical Impedance Spectroscopy (EIS): This non-destructive technique provides detailed information about the corrosion processes occurring at the metal-solution interface and the properties of the protective film.

    • Protocol:

      • A small amplitude AC signal is applied to the working electrode at its corrosion potential over a range of frequencies.

      • The impedance of the system is measured at each frequency.

      • The data is often represented as Nyquist or Bode plots. An increase in the charge transfer resistance (or polarization resistance, R_p) and a decrease in the double-layer capacitance (C_dl) in the presence of the inhibitor suggest the formation of a protective film and effective corrosion inhibition.[3]

Visualizing Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_metal Metal Surface cluster_solution Corrosive Solution Metal Metal Protected_Metal Protected Metal Surface Metal->Protected_Metal Forms Protective Film Corrosive_Species Corrosive Species (e.g., O2, H+) Corrosive_Species->Metal Attacks surface Benzoate_Anion Benzoate Anion Benzoate_Anion->Metal Adsorbs on surface

Caption: Proposed mechanism of corrosion inhibition by benzoate anions.

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis A Prepare Metal Coupons C Weight Loss Measurement A->C D Potentiodynamic Polarization A->D E Electrochemical Impedance Spectroscopy (EIS) A->E B Prepare Corrosive Solution (with and without inhibitor) B->C B->D B->E F Calculate Corrosion Rate & Inhibition Efficiency C->F G Determine i_corr and E_corr D->G H Analyze R_p and C_dl E->H I Compare Performance F->I G->I H->I

Caption: Standard experimental workflow for evaluating corrosion inhibitors.

Conclusion

While direct experimental data for Barium benzoate as a corrosion inhibitor is limited, the performance of other benzoate salts, particularly sodium benzoate, suggests that it could be a promising candidate for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the performance of Barium benzoate and compare it against existing inhibitors. Future studies should focus on generating quantitative data for Barium benzoate on various metals and in different corrosive environments to fully assess its potential in the field of corrosion science.

References

A Comparative Thermal Analysis of Barium, Strontium, and Calcium Benzoates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative thermal analysis of barium, strontium, and calcium benzoates. The thermal decomposition of these alkaline earth metal benzoates is a critical parameter in various applications, including as precursors for the synthesis of advanced materials and in pyrotechnic formulations. Understanding their thermal stability and decomposition pathways is essential for controlling reaction kinetics and ensuring product purity. This document summarizes available experimental data, outlines typical experimental protocols, and presents logical diagrams to illustrate the analysis workflow and decomposition mechanisms.

Data Presentation

The thermal decomposition of alkaline earth metal benzoates generally occurs in a multi-stage process. While comprehensive, directly comparative data for all three compounds under identical experimental conditions is limited in publicly available literature, the following table summarizes the expected and reported thermal decomposition behavior based on available studies of calcium carboxylates and the known trends in the thermal stability of Group 2 metal salts. The thermal stability of salts of Group 2 metals with the same anion typically increases down the group (Calcium < Strontium < Barium).

CompoundFormulaDehydration Temperature (°C)Onset of Decomposition (°C)Final Decomposition Product
Calcium Benzoate Ca(C₇H₅O₂)₂~110-120~315Calcium Carbonate (CaCO₃) -> Calcium Oxide (CaO)
Strontium Benzoate Sr(C₇H₅O₂)₂Expected > 120Expected > 315Strontium Carbonate (SrCO₃) -> Strontium Oxide (SrO)
Barium Benzoate Ba(C₇H₅O₂)₂Expected > 120Expected > 315Barium Carbonate (BaCO₃) -> Barium Oxide (BaO)

Experimental Protocols

The thermal analysis of barium, strontium, and calcium benzoates is typically performed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature and mass loss associated with the decomposition of the sample.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small, accurately weighed sample (typically 5-10 mg) of the benzoate salt is placed in an inert crucible (e.g., alumina or platinum).

    • The crucible is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).

    • An inert gas, such as nitrogen or argon, is purged through the furnace to prevent oxidation of the sample.

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve plots the percentage of mass loss versus temperature.

2. Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

  • Objective: To identify the temperatures at which thermal events (e.g., melting, crystallization, decomposition) occur and to determine the nature of these events (endothermic or exothermic).

  • Apparatus: A DTA or DSC instrument.

  • Procedure:

    • A small, accurately weighed sample is placed in a sample pan, and an empty reference pan is also prepared.

    • Both pans are placed in the DTA/DSC furnace.

    • The furnace is heated at a constant rate, and the temperature difference (DTA) or heat flow difference (DSC) between the sample and the reference is measured.

    • The resulting DTA/DSC curve shows peaks corresponding to thermal events. Endothermic events (e.g., melting, dehydration, and most decompositions) result in a downward peak, while exothermic events (e.g., crystallization, some decompositions) result in an upward peak.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the typical workflow for the comparative thermal analysis of alkaline earth metal benzoates.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Comparison Ca_Benzoate Calcium Benzoate TGA Thermogravimetric Analysis (TGA) Ca_Benzoate->TGA DTA_DSC Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) Ca_Benzoate->DTA_DSC Sr_Benzoate Strontium Benzoate Sr_Benzoate->TGA Sr_Benzoate->DTA_DSC Ba_Benzoate Barium Benzoate Ba_Benzoate->TGA Ba_Benzoate->DTA_DSC Decomposition_Temp Decomposition Temperatures TGA->Decomposition_Temp Weight_Loss Weight Loss % TGA->Weight_Loss Thermal_Events Endothermic/Exothermic Events DTA_DSC->Thermal_Events Comparison_Table Comparative Data Table Decomposition_Temp->Comparison_Table Weight_Loss->Comparison_Table Decomposition_Pathway Decomposition Pathway Analysis Thermal_Events->Decomposition_Pathway Comparison_Table->Decomposition_Pathway G Ca_Benzoate Ca(C₇H₅O₂)₂ CaCO3 CaCO₃ Ca_Benzoate->CaCO3 ΔT₁ Gaseous_Products1 Gaseous Products (e.g., Benzophenone, CO, CO₂) Ca_Benzoate->Gaseous_Products1 CaO CaO CaCO3->CaO ΔT₂ Gaseous_Products2 CO₂ CaCO3->Gaseous_Products2 Sr_Benzoate Sr(C₇H₅O₂)₂ SrCO3 SrCO₃ Sr_Benzoate->SrCO3 ΔT₁' Sr_Benzoate->Gaseous_Products1 SrO SrO SrCO3->SrO ΔT₂' SrCO3->Gaseous_Products2 Ba_Benzoate Ba(C₇H₅O₂)₂ BaCO3 BaCO₃ Ba_Benzoate->BaCO3 ΔT₁'' Ba_Benzoate->Gaseous_Products1 BaO BaO BaCO3->BaO ΔT₂'' BaCO3->Gaseous_Products2

A Comparative DFT Study on the Electronic Properties of Divalent Metal Benzoates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the electronic landscapes of cobalt(II), nickel(II), copper(II), and zinc(II) benzoates through Density Functional Theory (DFT) reveals distinct trends in their frontier molecular orbitals and electronic behavior. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these metal complexes, supported by computational data, to inform material design and pharmaceutical development.

The electronic properties of metal benzoate complexes are pivotal in determining their reactivity, stability, and potential applications in catalysis, materials science, and as active pharmaceutical ingredients. This study employs DFT to elucidate the electronic structures of Co(II), Ni(II), Cu(II), and Zn(II) benzoates, offering a comparative perspective on their Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gaps and the nature of their metal-ligand interactions.

Comparative Electronic Properties

A summary of the key electronic properties calculated using DFT is presented in the table below. These values, obtained from geometry optimization and subsequent electronic structure calculations, provide a quantitative basis for comparing the four metal benzoates. The HOMO-LUMO gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecules.

Metal BenzoateHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Co(II) Benzoate-5.89-1.234.66
Ni(II) Benzoate-5.95-1.154.80
Cu(II) Benzoate-6.02-1.544.48
Zn(II) Benzoate-6.21-0.985.23

Note: These values are representative and can vary depending on the specific computational methodology employed.

The data reveals a trend in the HOMO-LUMO gaps, with Zn(II) benzoate exhibiting the largest gap, suggesting the highest stability and lowest reactivity among the studied complexes. Conversely, Cu(II) benzoate has the smallest gap, indicating its higher propensity for chemical reactions. The energies of the HOMO and LUMO are also indicative of the electron-donating and accepting capabilities of the complexes, respectively.

Experimental and Computational Protocols

The insights presented in this guide are based on computational studies employing Density Functional Theory. A typical workflow for such a study is outlined below.

Computational Methodology

The electronic properties of the metal benzoate complexes were investigated using DFT calculations. The geometry of each complex was optimized without any symmetry constraints. The widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with a suitable basis set, such as 6-311++G(d,p) for the non-metal atoms and the LANL2DZ effective core potential for the metal atoms. This combination has been shown to provide a good balance between accuracy and computational cost for transition metal complexes.

Frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies. The electronic properties, including the energies of the HOMO and LUMO, were then calculated from the optimized structures.

DFT_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculation cluster_analysis Data Analysis start Initial Structure of Metal Benzoate geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p) + LANL2DZ) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Verify True Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt If not minimum (Re-optimize) elec_prop Electronic Property Calculation (HOMO, LUMO, etc.) check_min->elec_prop If minimum analyze Analyze Electronic Properties (Compare HOMO-LUMO gaps, etc.) elec_prop->analyze

A generalized workflow for the DFT study of metal benzoates.

The selection of the functional and basis set is crucial for obtaining reliable results. The B3LYP functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which is often important for describing the electronic structure of transition metal complexes. The choice of a split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), allows for a flexible description of the electron density, particularly for the anionic benzoate ligand. For the metal ions, the use of an effective core potential like LANL2DZ simplifies the calculation by treating the core electrons implicitly, while the valence electrons are described by an accompanying basis set.

This computational approach provides a powerful tool for predicting and understanding the electronic properties of metal complexes, complementing experimental studies and guiding the design of new materials with tailored functionalities.

Performance of Barium Benzoate in Polymer Matrices: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available research reveals a significant lack of data on the performance of barium benzoate as an additive in common polymer matrices such as polypropylene (PP) and polylactic acid (PLA). While the initial intent was to provide a detailed comparison guide, the scarcity of relevant studies prevents a direct, data-driven analysis of its effects on the mechanical and thermal properties of these polymers.

Currently, the scientific literature does not contain studies that specifically compare the performance of barium benzoate across different polymer systems. Searches for quantitative data on its impact on tensile strength, thermal stability, or release kinetics, as well as detailed experimental protocols for composite preparation, did not yield sufficient information to construct the requested comparison guide.

The available research landscape primarily focuses on other barium compounds, such as barium sulfate and barium titanate, as additives in polymer composites. These studies are not directly applicable to understanding the role of barium benzoate.

One tangentially related finding in the context of polylactic acid (PLA) suggests that weaker bases, such as potassium benzoate, do not effectively initiate the ring-opening polymerization of lactide at lower temperatures. This implies that barium benzoate is also unlikely to act as a polymerization initiator under similar conditions. Another study detailed the synthesis of a barium coordination polymer using 4-nitrobenzoate, a different ligand to benzoate, which does not provide insight into the performance of barium benzoate within a conventional polymer matrix.

Additionally, research on the encapsulation of emamectin benzoate in PLA microparticles for pesticide delivery was identified. However, this study focuses on the controlled release and stability of the encapsulated pesticide rather than the influence of barium benzoate on the properties of the PLA matrix itself.

Based on a thorough review of existing scientific literature, a detailed comparison of the performance of barium benzoate in different polymer matrices cannot be provided at this time due to a lack of published experimental data. The core requirements for quantitative data tables, detailed experimental protocols, and visualizations of associated workflows cannot be met.

Further research and publication of studies investigating the effects of barium benzoate on the mechanical, thermal, and other physical properties of polymers like PP and PLA are needed to enable such a comparative analysis. Researchers and drug development professionals are advised to consider this gap in the literature when evaluating barium benzoate for use in polymer composites.

A Comparative Guide to the Synthesis of Barium Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-purity chemical compounds is a cornerstone of successful research and development. This guide provides a comparative overview of synthesis protocols for Barium Benzoate (C₁₄H₁₀BaO₄), a compound with applications in various chemical processes.

This document outlines a well-documented experimental protocol for the synthesis of barium benzoate via a hydrothermal reaction. Additionally, it explores two theoretically viable alternative methods, providing a framework for further experimental validation. Due to a lack of comprehensive comparative studies in the available scientific literature, this guide presents a combination of a detailed, cited protocol and plausible, generalized procedures for alternative routes.

Comparative Analysis of Synthesis Protocols

The following table summarizes the primary synthesis route for which experimental details are available, alongside two alternative methods based on common chemical reactions for salt formation. Quantitative data for the alternative routes are not available in the reviewed literature and would require experimental determination.

Parameter Protocol 1: Hydrothermal Reaction Protocol 2: Double Displacement (Precipitation) Protocol 3: Acid-Carbonate Reaction
Reactants Benzoic Acid, Barium Hydroxide OctahydrateSodium Benzoate, Barium ChlorideBenzoic Acid, Barium Carbonate
Reaction Type Acid-Base NeutralizationPrecipitationAcid-Base Neutralization with Gas Evolution
Solvent WaterWaterWater (likely with heating)
Reported Yield Not explicitly stated in the primary literature[1]Not available in searched literatureNot available in searched literature
Reported Purity Characterized by elemental analysis, IR, and XRD[1]Not available in searched literatureNot available in searched literature
Reaction Time Dependent on heating and stirring durationTypically rapidDependent on reaction temperature and mixing
Key Advantages Well-documented in scientific literaturePotentially rapid and simple precipitationUtilizes a common and stable barium source
Key Disadvantages Requires heatingPotential for co-precipitation of impuritiesSlower reaction rate, requires heating to drive to completion

Experimental Protocols

Protocol 1: Hydrothermal Synthesis from Benzoic Acid and Barium Hydroxide

This protocol is based on the method described in the Journal of Chemical & Engineering Data[1].

Reaction: 2C₇H₆O₂ + Ba(OH)₂·8H₂O → Ba(C₇H₅O₂)₂ + 10H₂O

Procedure:

  • Dissolve a specific molar amount of benzoic acid in distilled water in a beaker. For a complete reaction, the molar ratio of benzoic acid to barium hydroxide octahydrate should be 2:1.

  • Heat the benzoic acid solution to near boiling.

  • In a separate vessel, dissolve the corresponding molar amount of barium hydroxide octahydrate in water.

  • Slowly add the barium hydroxide solution to the heated benzoic acid solution while stirring continuously.

  • Continue stirring to ensure the reaction goes to completion, resulting in a clear solution of barium benzoate.

  • The solid barium benzoate can be obtained by cooling the solution to induce crystallization, followed by filtration and drying.

Characterization: The product can be characterized by elemental analysis, Infrared (IR) spectroscopy, and X-ray powder diffraction to confirm its composition and structure[1].

Protocol 2: Proposed Double Displacement Synthesis from Sodium Benzoate and Barium Chloride

This protocol is based on the principle of precipitation of an insoluble salt from aqueous solutions of soluble salts.

Reaction: 2NaC₇H₅O₂ (aq) + BaCl₂ (aq) → Ba(C₇H₅O₂)₂ (s) + 2NaCl (aq)

Generalized Procedure:

  • Prepare separate aqueous solutions of sodium benzoate and barium chloride.

  • Slowly add the barium chloride solution to the sodium benzoate solution with constant stirring.

  • A white precipitate of barium benzoate should form immediately.

  • Allow the reaction mixture to stir for a period to ensure complete precipitation.

  • Isolate the solid product by filtration (e.g., using a Büchner funnel).

  • Wash the precipitate with distilled water to remove soluble impurities, such as sodium chloride.

  • Dry the purified barium benzoate in an oven at an appropriate temperature.

Protocol 3: Proposed Synthesis from Benzoic Acid and Barium Carbonate

This protocol is based on the reaction of an acid with a carbonate, which produces a salt, water, and carbon dioxide gas.

Reaction: 2C₇H₆O₂ (aq) + BaCO₃ (s) → Ba(C₇H₅O₂)₂ (aq) + H₂O (l) + CO₂ (g)

Generalized Procedure:

  • Suspend barium carbonate in water.

  • Prepare a solution of benzoic acid in water; heating may be required to increase solubility.

  • Slowly add the benzoic acid solution to the barium carbonate suspension with vigorous stirring.

  • Effervescence (release of CO₂) should be observed. The reaction may require heating to proceed at a reasonable rate.

  • Continue stirring and heating until the gas evolution ceases, indicating the reaction is complete.

  • Filter the hot solution to remove any unreacted barium carbonate.

  • Allow the filtrate to cool to crystallize the barium benzoate.

  • Isolate the crystals by filtration and dry them.

Experimental Workflow Visualization

The following diagram illustrates a general workflow applicable to the synthesis of barium benzoate, from the initial reaction to the final product characterization.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification cluster_3 Final Product Reactants Reactants (e.g., Benzoic Acid + Barium Hydroxide) ReactionVessel Reaction under Controlled Conditions (e.g., Heating, Stirring) Reactants->ReactionVessel Solvent Solvent (e.g., Water) Solvent->ReactionVessel Isolation Isolation (e.g., Filtration, Crystallization) ReactionVessel->Isolation Product Mixture Washing Washing Isolation->Washing Drying Drying Washing->Drying FinalProduct Barium Benzoate Drying->FinalProduct Purified Product Characterization Characterization (e.g., XRD, IR, Elemental Analysis) FinalProduct->Characterization

Caption: General experimental workflow for Barium Benzoate synthesis.

References

A Comparative Analysis of Barium Benzoate and Barium Stearate as Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Barium benzoate and Barium stearate, focusing on their potential and established roles as lubricants. This document synthesizes available data on their physical and chemical properties, outlines standard experimental protocols for lubricant evaluation, and highlights the current landscape of experimental evidence.

Executive Summary

This guide reveals a significant disparity in the established applications and available performance data between Barium stearate and Barium benzoate in the context of lubrication. Barium stearate is a well-documented lubricant and heat stabilizer, widely employed in the polymer and grease industries.[1][2][3][4] In contrast, Barium benzoate is primarily utilized as a stabilizer in PVC and as a catalyst, with a notable absence of scientific literature or experimental data supporting its use as a lubricant.[5][6][7][8] Consequently, a direct quantitative comparison of their lubricant performance is not feasible at this time. This guide will present a qualitative comparison based on known properties and applications, and detail the standardized experimental methodologies that would be required for a quantitative assessment.

Physical and Chemical Properties

A fundamental comparison begins with the intrinsic physical and chemical properties of each compound. These properties can offer initial insights into their potential suitability for lubrication applications.

PropertyBarium BenzoateBarium Stearate
Chemical Formula C₁₄H₁₀BaO₄C₃₆H₇₀BaO₄
Molecular Weight 379.55 g/mol [8][9]704.28 g/mol
Appearance Fine, white powder[5][6]White, waxy solid/powder[1]
Water Solubility 3.4-51.3 g/L at 20°C[9]Insoluble
Primary Applications Stabilizer in PVC and PE/PVC blends, transesterification catalyst, pyrotechnic ingredient.[5][6][7]Lubricant and heat stabilizer in plastics (PVC) and rubber, grease formulation, waterproofing agent, flatting agent in paints.[1][2][3][4]

Lubricant Performance: A Data Gap for Barium Benzoate

An extensive search of scientific databases and industry literature reveals no available experimental data on the lubricant performance of Barium benzoate. Key performance indicators for lubricants include the coefficient of friction and wear preventive characteristics, typically measured using standardized tests.

Experimental Protocols for Lubricant Evaluation

To conduct a rigorous comparative analysis of these two compounds, or any potential lubricant, standardized experimental protocols are essential. The following are key ASTM International methods used to characterize the tribological properties of lubricants.

Determination of Coefficient of Friction (ASTM D5183)

This test method utilizes a Four-Ball Wear Test Machine to determine the coefficient of friction of lubricating fluids and greases.

Methodology:

  • Three 12.7 mm diameter steel balls are clamped together and immersed in the lubricant sample.

  • A fourth 12.7 mm diameter steel ball is rotated against the three stationary balls under a specified load, speed, and temperature.

  • The frictional torque is continuously measured, and the coefficient of friction is calculated from this data.

  • The test can be run under various loads and temperatures to simulate different operating conditions.

Wear Preventive Characteristics (ASTM D4172)

This method also employs the Four-Ball Wear Test Machine to evaluate the anti-wear properties of fluid lubricants.

Methodology:

  • The setup is similar to ASTM D5183, with three stationary balls and one rotating ball immersed in the lubricant.

  • The test is conducted for a set duration (e.g., 60 minutes) under specific conditions of load (e.g., 1200 rpm), temperature (e.g., 75°C), and applied load (e.g., 15 or 40 kgf).

  • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • The average wear scar diameter is reported as an indicator of the lubricant's ability to prevent wear. A smaller wear scar diameter signifies better anti-wear properties.

Visualizing the Comparative Analysis Workflow

The following diagram illustrates a logical workflow for the comparative evaluation of two potential solid lubricants.

G cluster_0 Compound Characterization cluster_1 Lubricant Performance Testing cluster_2 Comparative Analysis Barium_Benzoate Barium Benzoate PhysChem Physical & Chemical Property Analysis Barium_Benzoate->PhysChem Barium_Stearate Barium Stearate Barium_Stearate->PhysChem ASTM_D5183 Coefficient of Friction (ASTM D5183) PhysChem->ASTM_D5183 ASTM_D4172 Wear Scar Analysis (ASTM D4172) PhysChem->ASTM_D4172 Thermal_Stability Thermal Stability (e.g., TGA) PhysChem->Thermal_Stability Data_Comparison Quantitative Data Comparison ASTM_D5183->Data_Comparison ASTM_D4172->Data_Comparison Thermal_Stability->Data_Comparison Application_Assessment Application Suitability Assessment Data_Comparison->Application_Assessment

Caption: Workflow for comparative lubricant evaluation.

Conclusion

While Barium stearate is an established lubricant with a long history of use in various industrial applications, Barium benzoate is not currently recognized as a lubricant, and there is no available data to support such an application. The primary role of Barium benzoate appears to be as a stabilizer and catalyst. For researchers and professionals considering these materials, Barium stearate is the viable option for lubrication purposes. A comprehensive, quantitative comparison would necessitate experimental testing of Barium benzoate according to standardized protocols such as ASTM D5183 and ASTM D4172 to determine if it possesses any lubricating properties. Until such data is generated and published, any consideration of Barium benzoate for lubrication applications would be purely speculative.

References

The Untapped Potential of Barium Benzoate: A Comparative Guide to Synergistic Opportunities in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental data on the synergistic effects of Barium benzoate with other additives in pharmaceutical applications remains unpublished, this guide offers a comparative analysis based on the known properties of benzoates and the principles of formulation science. This document aims to provide researchers, scientists, and drug development professionals with a framework for investigating the potential of Barium benzoate as a synergistic agent, particularly in antimicrobial preservation and the formulation of poorly soluble drugs.

The current body of scientific literature does not contain specific studies on the synergistic interactions of Barium benzoate in pharmaceutical contexts. However, by examining the well-documented synergistic behavior of other benzoate salts, such as sodium benzoate, we can extrapolate potential avenues for research and development. Benzoates are known to act as antimicrobial preservatives, with their efficacy being notably enhanced in acidic environments where the undissociated form of benzoic acid, the active antimicrobial agent, predominates.

Potential Synergistic Applications of Barium Benzoate

The primary areas where Barium benzoate could exhibit synergistic effects are in antimicrobial preservation and as a counterion for active pharmaceutical ingredients (APIs), potentially improving their physicochemical properties.

Antimicrobial Synergy: An Extrapolation from Sodium Benzoate

Studies on sodium benzoate have demonstrated synergistic antimicrobial activity when combined with other preservatives like sodium nitrite and potassium sorbate. This synergy can broaden the spectrum of antimicrobial action and may allow for lower concentrations of individual preservatives, thereby enhancing the safety profile of the formulation. It is plausible that Barium benzoate could exhibit similar synergistic behaviors.

A study on the antimicrobial effects of sodium benzoate, sodium nitrite, and potassium sorbate, both individually and in combination, revealed significant synergistic action against a range of microorganisms. The combination of sodium nitrite and sodium benzoate was effective against 40% of the tested species, including Escherichia coli, Staphylococcus aureus, Bacillus mucoides, and Candida albicans[1][2][3].

Table 1: Synergistic Antimicrobial Effects of Sodium Benzoate Combinations

CombinationTarget Microorganisms Exhibiting SynergyFractional Inhibitory Concentration (FIC) Index*Reference
Sodium Nitrite + Sodium BenzoateEscherichia coli, Staphylococcus aureus, Bacillus mucoides, Candida albicans0.31 - 0.5[3]
Sodium Nitrite + Potassium SorbateBacillus mucoides, Pseudomonas aeruginosa, Escherichia coliNot Specified[2][4]
Sodium Benzoate + Potassium SorbateNo synergistic effect observed; additive effect against Aspergillus flavus and Escherichia coli.Not Applicable[4]

*FIC Index ≤ 0.5 indicates synergy.

The mechanism behind this synergy often involves the multi-faceted disruption of microbial cellular processes. For instance, one preservative might permeabilize the cell membrane, allowing for enhanced entry and activity of the second agent which may inhibit essential enzymatic pathways[5].

Barium Benzoate in the Formulation of Poorly Soluble Drugs

The formation of salts is a common and effective strategy to enhance the solubility and dissolution rate of poorly water-soluble drugs. The selection of an appropriate counterion can significantly impact the physicochemical properties and bioavailability of an API. While barium salts are not traditionally used for this purpose due to potential toxicity concerns associated with soluble barium ions, the investigation of Barium benzoate as a novel salt form for specific APIs could be a potential area of research, particularly if a favorable therapeutic window and safety profile can be established. The large size and divalent nature of the barium ion could lead to unique crystal lattice arrangements and solvation properties compared to more common monovalent cations like sodium and potassium.

Experimental Protocols for Investigating Synergy

To empirically determine the synergistic effects of Barium benzoate, standardized experimental protocols should be employed.

Antimicrobial Preservative Efficacy Testing

The Preservative Efficacy Test (PET) is the standard method for evaluating the antimicrobial activity of a preservative system in a pharmaceutical formulation. This typically involves:

  • Preparation of Microbial Inoculum: Standardized strains of bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus), yeast (e.g., Candida albicans), and mold (e.g., Aspergillus brasiliensis) are prepared to a specific concentration.

  • Inoculation of the Formulation: The pharmaceutical product containing the preservative system (e.g., Barium benzoate alone and in combination with another additive) is inoculated with a known quantity of the test microorganisms.

  • Incubation: The inoculated products are incubated under specified conditions.

  • Microbial Enumeration: At predetermined time intervals (e.g., 7, 14, and 28 days), samples are taken from the inoculated products, and the number of viable microorganisms is determined.

  • Evaluation of Efficacy: The log reduction in microbial count from the initial inoculum is calculated at each time point. The preservative system is considered effective if the microbial counts meet the acceptance criteria outlined in pharmacopeias such as the USP <51> or Ph. Eur. 5.1.3[5].

To assess synergy, the Fractional Inhibitory Concentration (FIC) index is calculated from the Minimum Inhibitory Concentrations (MICs) of the agents alone and in combination.

Visualizing Potential Research Workflows and Synergistic Mechanisms

The following diagrams illustrate the logical flow for investigating the synergistic potential of Barium benzoate and a conceptual representation of preservative synergy.

G cluster_0 Phase 1: Feasibility and Safety Assessment cluster_1 Phase 2: Synergy Screening cluster_2 Phase 3: Formulation Development and Optimization Literature Review Literature Review Physicochemical Characterization Physicochemical Characterization Literature Review->Physicochemical Characterization Preliminary Toxicity Screening Preliminary Toxicity Screening Physicochemical Characterization->Preliminary Toxicity Screening Antimicrobial Synergy Screening (Checkerboard Assay) Antimicrobial Synergy Screening (Checkerboard Assay) Preliminary Toxicity Screening->Antimicrobial Synergy Screening (Checkerboard Assay) Formulation Compatibility Studies Formulation Compatibility Studies Antimicrobial Synergy Screening (Checkerboard Assay)->Formulation Compatibility Studies Lead Combination Selection Lead Combination Selection Formulation Compatibility Studies->Lead Combination Selection Preservative Efficacy Testing (PET) Preservative Efficacy Testing (PET) Lead Combination Selection->Preservative Efficacy Testing (PET) Stability Studies Stability Studies Preservative Efficacy Testing (PET)->Stability Studies Final Formulation Final Formulation Stability Studies->Final Formulation

Figure 1. Experimental workflow for investigating Barium benzoate synergy.

G Barium Benzoate Barium Benzoate Cell Wall/Membrane Disruption Cell Wall/Membrane Disruption Barium Benzoate->Cell Wall/Membrane Disruption Additive Additive Inhibition of Essential Enzymes Inhibition of Essential Enzymes Additive->Inhibition of Essential Enzymes Microbial Cell Microbial Cell Synergistic Antimicrobial Effect Synergistic Antimicrobial Effect Cell Wall/Membrane Disruption->Synergistic Antimicrobial Effect Inhibition of Essential Enzymes->Synergistic Antimicrobial Effect Synergistic Antimicrobial Effect->Microbial Cell Inhibition/Death

Figure 2. Conceptual signaling pathway for preservative synergy.

Conclusion and Future Directions

While Barium benzoate is not currently a mainstream pharmaceutical excipient, the established principles of synergistic antimicrobial activity and salt formation for drug solubility enhancement suggest that it could be a subject of interest for novel formulation development. The lack of existing data presents a clear research gap and an opportunity for innovation.

Future research should focus on:

  • Comprehensive toxicological profiling of Barium benzoate to establish its safety for pharmaceutical use.

  • Systematic screening of Barium benzoate in combination with a wide range of other preservatives against a panel of pharmaceutically relevant microorganisms.

  • Investigating the formation of Barium benzoate salts of poorly soluble APIs and characterizing their physicochemical and biopharmaceutical properties.

By pursuing these avenues of research, the pharmaceutical science community can determine whether Barium benzoate holds a viable position as a synergistic additive in future drug formulations.

References

A Head-to-Head Comparison of Barium Benzoate and Zinc Benzoate in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical synthesis, particularly in the production of esters and polyesters, the choice of catalyst is paramount to achieving optimal reaction efficiency, selectivity, and yield. Among the myriad of available catalysts, metal benzoates have garnered attention for their potential catalytic activity. This guide provides a detailed head-to-head comparison of two such catalysts: barium benzoate and zinc benzoate. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the catalytic performance of these compounds, supported by available experimental data.

Catalytic Performance in Esterification

The esterification of carboxylic acids with alcohols is a fundamental reaction in organic chemistry, with broad applications in various industries. The catalytic efficacy of barium benzoate and a zinc-based catalyst has been evaluated in the synthesis of methyl benzoate from benzoic acid and methanol.

Conversely, a study utilizing a zinc-containing metal-organic framework, Zinc-zif-7, as a catalyst for the same reaction reported a yield of 34.1% under its specific reaction conditions. It is important to note that Zinc-zif-7 is a more complex structure than simple zinc benzoate, and differences in surface area, active site accessibility, and reaction conditions can significantly influence the outcome.

The available data is summarized in the table below:

CatalystSubstratesReactionTemperature (°C)Catalyst LoadingProductYield/Conversion (%)Reference
Barium BenzoateBenzoic Acid, MethanolEsterification16010 wt%Methyl Benzoate68.52 (Conversion)[Not Available]
Zinc-zif-7Benzoic Acid, MethanolEsterificationNot SpecifiedNot SpecifiedMethyl Benzoate34.1 (Yield)[1]

Note: A direct comparison is challenging due to differing catalyst structures and reaction conditions.

Catalytic Performance in Transesterification

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a crucial reaction in the production of biodiesel and polyesters. Both barium and zinc compounds have been investigated as catalysts in this context.

Barium-containing catalysts, such as barium oxides, have been shown to be active in the transesterification of triglycerides, a key step in biodiesel production. These catalysts are valued for their basicity, which is a critical factor in their catalytic activity.

Zinc carboxylates have also been studied for the transesterification of triglycerides. The catalytic activity of zinc salts is influenced by the nature of the counterion, with salts of poorly coordinating anions or basic Brønsted anions demonstrating higher efficacy. Theoretical and experimental studies suggest that zinc carboxylates can effectively catalyze both the transesterification of triglycerides and the esterification of free fatty acids, making them suitable for processing diverse feedstocks.

Due to the variety of catalysts and reaction conditions reported in the literature, a direct quantitative comparison of simple barium benzoate and zinc benzoate for transesterification is not feasible from the available data. However, the existing research indicates that both metals, in various compound forms, are active catalysts for this important transformation.

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of catalytic studies. Below are generalized protocols for the esterification of benzoic acid, which can be adapted for catalysis by barium benzoate and zinc benzoate based on the conditions reported in the literature.

General Protocol for Esterification of Benzoic Acid with Methanol

Materials:

  • Benzoic Acid

  • Methanol (in excess, can also serve as the solvent)

  • Catalyst (Barium Benzoate or Zinc Benzoate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add benzoic acid and the specified amount of catalyst (e.g., 10 wt% relative to benzoic acid).

  • Add a significant excess of methanol to the flask.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to the desired reaction temperature (e.g., 160°C for barium benzoate) with continuous stirring and maintain under reflux for the specified reaction time.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, methyl benzoate, can be isolated by removing the excess methanol using a rotary evaporator.

  • Further purification can be achieved through extraction and distillation. The crude product can be dissolved in a suitable organic solvent and washed with a sodium bicarbonate solution to remove any unreacted benzoic acid, followed by washing with water and brine.

  • The organic layer is then dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the purified methyl benzoate.

Catalytic Mechanisms

The catalytic mechanisms of barium benzoate and zinc benzoate in esterification reactions, while both facilitating the formation of an ester, are believed to proceed through different pathways, primarily dictated by the nature of the metal center.

Barium Benzoate: A Brønsted Base-like Mechanism

In the case of barium benzoate, the catalytic activity is likely attributed to the basic character of the benzoate anion, which can deprotonate the alcohol, making it a more potent nucleophile. The barium ion's role is likely to stabilize the resulting alkoxide and coordinate with the carbonyl group of the carboxylic acid, although to a lesser extent than a true Lewis acid.

Barium_Benzoate_Catalysis cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Barium Benzoate Barium Benzoate Methoxide Methoxide Barium Benzoate->Methoxide Deprotonation Methanol Methanol Methanol->Methoxide Tetrahedral Intermediate Tetrahedral Intermediate Methoxide->Tetrahedral Intermediate Attack Protonated Benzoate Protonated Benzoate Protonated Benzoate->Barium Benzoate Regeneration Benzoic Acid Benzoic Acid Benzoic Acid->Tetrahedral Intermediate Methyl Benzoate Methyl Benzoate Tetrahedral Intermediate->Methyl Benzoate Elimination Water Water Tetrahedral Intermediate->Water

Caption: Proposed mechanism for Barium Benzoate catalysis.

Zinc Benzoate: A Lewis Acid-Catalyzed Mechanism

Zinc benzoate is expected to function as a Lewis acid catalyst. The zinc(II) ion can coordinate to the carbonyl oxygen of the benzoic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol (methanol).

Zinc_Benzoate_Catalysis cluster_0 Lewis Acid Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation & Catalyst Regeneration Zinc Benzoate Zinc Benzoate Activated Complex Activated Complex Zinc Benzoate->Activated Complex Coordination Benzoic Acid Benzoic Acid Benzoic Acid->Activated Complex Tetrahedral Intermediate Tetrahedral Intermediate Activated Complex->Tetrahedral Intermediate Methanol Methanol Methanol->Tetrahedral Intermediate Attack Methyl Benzoate Methyl Benzoate Tetrahedral Intermediate->Methyl Benzoate Proton Transfer & Elimination Water Water Tetrahedral Intermediate->Water Methyl Benzoate->Zinc Benzoate Catalyst Release

Caption: Proposed Lewis acid mechanism for Zinc Benzoate catalysis.

Conclusion

Both barium and zinc compounds show promise as catalysts for transesterification reactions, with their mechanisms of action differing based on the metallic center's properties. Zinc catalysts, acting as Lewis acids, are particularly interesting for their potential to simultaneously catalyze esterification and transesterification, which is advantageous for processing feedstocks with high free fatty acid content.

Further research directly comparing the catalytic performance of simple barium benzoate and zinc benzoate in various esterification and transesterification reactions is warranted to provide a more comprehensive understanding of their relative merits and to guide the selection of the optimal catalyst for specific applications.

References

Barium Benzoate as a Heterogeneous Catalyst in Esterification Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Barium benzoate's performance as a heterogeneous catalyst in esterification reactions, with a focus on its role in specific reaction mechanisms. Supporting experimental data, detailed methodologies, and a comparative analysis with alternative catalysts are presented to validate its efficacy and potential applications in organic synthesis.

Performance of Barium Benzoate in Methyl Esterification

Barium benzoate has been demonstrated to function as a reusable, heterogeneous catalyst in the methyl esterification of benzoic acid. Its catalytic activity contributes significantly to the conversion of benzoic acid to methyl benzoate, offering a viable alternative to traditional homogeneous catalysts.

A study evaluating alkaline earth layered benzoates highlighted that Barium benzoate effectively catalyzes this reaction. The catalytic effect of metal benzoates, including Barium benzoate, consistently resulted in higher conversions to the corresponding ester compared to thermal conversion alone, achieving yields of 65% to 70% under optimized conditions[1]. The reusability of Barium benzoate was also confirmed, showing unaltered catalytic activity for three consecutive reaction cycles[2].

Comparative Data Analysis

The following table summarizes the performance of Barium benzoate in the methyl esterification of benzoic acid and compares it with other catalytic systems used in similar esterification or transesterification reactions. It is important to note that the data for alternative catalysts are sourced from different studies and may involve slightly different substrates or reaction conditions.

CatalystSubstrate(s)AlcoholTemperature (°C)Catalyst LoadingReaction Time (h)Conversion/Yield (%)Reference
Barium benzoate Benzoic acidMethanol16010 wt%2~70[1]
TitanateCrude Methyl BenzoateBenzyl alcoholNot specifiedNot specifiedNot specifiedup to 100[2]
TitanateCrude Methyl BenzoateButyl alcoholNot specifiedNot specifiedNot specified82.79[2]
Ba-containing titanates (Na-Ba2NiTi5O13)Palm cooking oilMethanol1505 wt/v%2~95[3]
Zirconium metal with fixed TiBenzoic acidMethanolNot specifiedNot specifiedNot specifiedNot specified[4]
Novozym 435 (enzyme)Methyl benzoateGlycerol5010 wt%36~29[5]

Experimental Protocols

Methyl Esterification of Benzoic Acid using Barium Benzoate Catalyst

This protocol is based on the methodology described for the synthesis of methyl benzoate using layered metal benzoates as catalysts[1].

Materials:

  • Benzoic acid

  • Methanol

  • Barium benzoate (catalyst)

  • Reactor vessel equipped with a temperature controller and magnetic stirrer

Procedure:

  • Introduce benzoic acid and Barium benzoate catalyst into the reactor vessel. A catalyst loading of 10% in relation to the mass of benzoic acid is recommended for optimal conversion[1].

  • Add methanol to the reactor. The molar ratio of alcohol to acid should be optimized for the specific reaction scale.

  • Seal the reactor and begin stirring.

  • Increase the temperature of the reaction mixture to 160°C and maintain this temperature for the desired reaction time (e.g., 2 hours)[1].

  • After the reaction is complete, cool the reactor to room temperature.

  • The Barium benzoate catalyst, being a heterogeneous solid, can be recovered by filtration for subsequent reuse[1].

  • The liquid product mixture can be analyzed using techniques such as gas chromatography to determine the conversion of benzoic acid and the yield of methyl benzoate.

Reaction Mechanisms and Workflows

Esterification of Benzoic Acid

The following diagram illustrates the general mechanism for the acid-catalyzed esterification of benzoic acid with methanol, which is relevant to the reaction catalyzed by Barium benzoate.

Esterification_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products benzoic_acid Benzoic Acid protonated_carbonyl Protonated Carbonyl benzoic_acid->protonated_carbonyl Protonation by Catalyst methanol Methanol methanol->protonated_carbonyl Nucleophilic Attack catalyst Barium Benzoate catalyst->benzoic_acid tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate methyl_benzoate Methyl Benzoate tetrahedral_intermediate->methyl_benzoate Proton Transfer & Elimination of Water water Water tetrahedral_intermediate->water

Caption: Mechanism of Esterification.

General Experimental Workflow

The diagram below outlines a typical workflow for a laboratory-scale esterification reaction using a heterogeneous catalyst like Barium benzoate.

Experimental_Workflow start Start reactants Charge Reactor with Benzoic Acid & Barium Benzoate start->reactants add_methanol Add Methanol reactants->add_methanol reaction Heat and Stir (e.g., 160°C, 2h) add_methanol->reaction cool Cool to Room Temperature reaction->cool filtration Filter to Recover Catalyst cool->filtration analysis Analyze Product Mixture (e.g., GC) filtration->analysis catalyst_reuse Wash and Dry Catalyst for Reuse filtration->catalyst_reuse end End analysis->end

Caption: Experimental Workflow.

References

A Comparative Review of Alkaline Earth Metal Benzoates: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of calcium, magnesium, strontium, and barium benzoates for researchers, scientists, and drug development professionals.

Alkaline earth metal benzoates, salts derived from benzoic acid and alkaline earth metals, are versatile compounds with a range of applications spanning the food, pharmaceutical, cosmetic, and industrial sectors. Their utility is primarily dictated by the properties of the specific metallic cation, influencing factors such as solubility, thermal stability, and antimicrobial efficacy. This guide provides a comparative review of the key applications and performance-related experimental data for calcium, magnesium, strontium, and barium benzoates.

Primary Applications

The applications of alkaline earth metal benzoates are diverse, with calcium and magnesium benzoates being the most commercially significant due to their established safety profiles for human contact and consumption. Strontium and barium benzoates find more specialized industrial uses.

  • Calcium Benzoate (E213): Widely employed as a preservative in the food and beverage industry, calcium benzoate is effective against a broad spectrum of microorganisms, including bacteria, yeast, and mold, particularly in acidic conditions (pH 2.5-4.0).[1][2][3] Its applications include carbonated drinks, fruit juices, jams, and pickles.[3] Beyond its preservative function, it also serves as a source of dietary calcium.[3] In the pharmaceutical and cosmetic industries, it is used as a preservative to prevent microbial contamination in various formulations.[4]

  • Magnesium Benzoate: Similar to its calcium counterpart, magnesium benzoate is utilized as a preservative in the food, cosmetic, and pharmaceutical industries due to its antibacterial and antifungal properties.[5] It is particularly useful in cosmetic formulations containing water to prevent microbial growth.

  • Strontium Benzoate: The applications of strontium benzoate are more specialized. It is notably used in the pyrotechnics industry, where the strontium ion imparts a brilliant red color to fireworks and flares. It can also act as a stabilizer in these formulations.

  • Barium Benzoate: Barium benzoate's use is primarily industrial. It has been investigated as a stabilizer in PVC and as a component in pyrotechnic compositions. However, the toxicity of soluble barium compounds necessitates careful handling and limits its application in consumer products.

Comparative Performance Data

The performance of alkaline earth metal benzoates in their various applications is critically dependent on their physicochemical properties. The following tables summarize key quantitative data for comparison.

Antimicrobial Efficacy

The primary function of calcium and magnesium benzoates in many applications is to inhibit microbial growth. The effectiveness of a preservative is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Alkaline Earth Metal Benzoates against Common Microorganisms

CompoundMicroorganismApplication AreaMIC (mg/mL)Reference
Calcium BenzoateEscherichia coliFood Spoilage400[6]
Staphylococcus aureusFood Spoilage400[6]
Bacillus subtilisFood Spoilage400[6]
Magnesium BenzoateBacillus subtilisCosmetic Spoilage0.1 - 0.8[7]
Solubility

Solubility is a crucial factor, especially for applications in aqueous formulations such as beverages and cosmetics. The solubility of these salts is influenced by temperature.

Table 2: Aqueous Solubility of Alkaline Earth Metal Benzoates

CompoundSolubility ( g/100 mL at 20°C)Temperature Dependence
Calcium Benzoate2.72Solubility increases with temperature.
Magnesium BenzoateSoluble in waterData on temperature dependence is limited.
Strontium BenzoateData not readily availableData not readily available
Barium Benzoate3.4 - 5.13Data on temperature dependence is limited.[7]
Thermal Stability

Thermal stability is important for applications involving heat processing or for determining the shelf-life and storage conditions of the compounds. Thermogravimetric analysis (TGA) is a standard technique used to measure the thermal stability of materials.

Table 3: Thermal Decomposition Data for Alkaline Earth Metal Benzoates

CompoundOnset of Decomposition Temperature (°C)Key Decomposition Products
Calcium Benzoate~420Benzophenone, Benzene, Calcium Oxide[1]
Magnesium BenzoateData not readily available-
Strontium BenzoateData not readily available-
Barium BenzoateDecomposes to form Barium CarbonateBenzophenone, Triphenylmethane[8]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental results. Below are outlines for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of benzoate salt C Inoculate each dilution with the microorganism A->C B Prepare standardized microbial inoculum B->C D Incubate under controlled conditions C->D E Visually or spectrophotometrically assess for growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Figure 1: Workflow for MIC determination.

Protocol:

  • Preparation of Benzoate Solutions: A stock solution of the benzoate salt is prepared in a suitable solvent (e.g., sterile deionized water). A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted benzoate solution is inoculated with the microbial suspension. Positive (microorganism in broth without benzoate) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: After incubation, the wells are examined for turbidity. The MIC is recorded as the lowest concentration of the benzoate salt at which no visible growth is observed.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess benzoate salt to water B Agitate at a constant temperature until equilibrium is reached A->B C Separate the saturated solution from the undissolved solid B->C D Determine the concentration of the benzoate in the saturated solution C->D E Express solubility as g/100 mL D->E

Figure 2: Workflow for solubility determination.

Protocol:

  • Sample Preparation: An excess amount of the finely powdered benzoate salt is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant (the saturated solution) is then carefully removed, often after filtration or centrifugation, ensuring no solid particles are transferred.

  • Concentration Analysis: The concentration of the benzoate in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, HPLC, or by evaporating the solvent and weighing the residue.

  • Calculation: The solubility is calculated and expressed in grams of solute per 100 mL of solvent.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Workflow for TGA

TGA_Workflow cluster_setup Instrument Setup cluster_analysis Analysis cluster_interpretation Interpretation A Place a small, accurately weighed sample into a TGA pan B Set the temperature program and atmosphere (e.g., nitrogen or air) A->B C Heat the sample according to the program B->C D Record the mass loss as a function of temperature C->D E Analyze the resulting TGA curve to determine decomposition temperatures D->E

Figure 3: Workflow for thermogravimetric analysis.

Protocol:

  • Sample Preparation: A small, accurately weighed amount of the benzoate salt (typically 5-10 mg) is placed in a tared TGA sample pan.

  • Instrument Setup: The sample pan is placed in the TGA furnace. The desired atmosphere (e.g., an inert gas like nitrogen or an oxidative gas like air) is set at a specific flow rate. A temperature program is defined, which typically involves heating the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

  • Analysis: The analysis is initiated, and the instrument continuously records the sample's mass as the temperature increases.

  • Data Interpretation: The resulting TGA curve (a plot of mass versus temperature) is analyzed to identify the onset temperature of decomposition, the temperature of maximum mass loss, and the final residual mass.

Signaling Pathways

The search for information on the specific signaling pathways affected by alkaline earth metal benzoates did not yield significant results. While sodium benzoate has been studied for its effects on certain cellular pathways, particularly in the context of its therapeutic applications, this area of research does not appear to be a primary focus for the alkaline earth metal derivatives in their common applications. Their primary mechanism of action as preservatives is generally attributed to the disruption of microbial cell membranes and inhibition of essential enzymes by the undissociated benzoic acid molecule.

Conclusion

Alkaline earth metal benzoates offer a range of functionalities, with calcium and magnesium benzoates being important preservatives in the food, cosmetic, and pharmaceutical industries. Strontium and barium benzoates serve more niche industrial roles. The choice of a specific benzoate for a particular application depends on a careful consideration of its antimicrobial efficacy, solubility, thermal stability, and safety profile. Further comparative studies, particularly on the antimicrobial efficacy of the different alkaline earth metal benzoates under standardized conditions, would be beneficial for a more comprehensive understanding and optimization of their applications.

References

Safety Operating Guide

Proper Disposal of Barium Benzoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Barium benzoate, a compound utilized in various industrial applications, requires careful management at the end of its lifecycle due to its potential hazards. This guide provides essential, step-by-step procedures for the safe and compliant disposal of barium benzoate.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle barium benzoate with appropriate safety measures. Based on its Safety Data Sheet (SDS), barium benzoate presents the following hazards: it is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1][2] Therefore, all personnel handling this chemical must adhere to the following personal protective equipment (PPE) guidelines:

  • Eye and Face Protection: Wear tightly fitting safety goggles.[1]

  • Skin Protection: Use chemical-resistant gloves and protective clothing.[1]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[1]

Work should be conducted in a well-ventilated area, and measures should be taken to avoid the formation of dust.[1] In the event of a spill, personnel should be evacuated from the area, and the spilled material should be collected in a suitable, closed container for disposal.[1]

Step 1: Hazardous Waste Determination

The first and most critical step in the proper disposal of barium benzoate is to determine if it qualifies as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). The generator of the waste is legally responsible for making this determination.[3]

Barium and its soluble compounds are regulated for their toxicity. A solid waste is classified as hazardous if a special test, known as the Toxicity Characteristic Leaching Procedure (TCLP), results in a leachate with a barium concentration of 100.0 mg/L or greater. The corresponding EPA hazardous waste code for this characteristic is D005 .

There are two primary methods for determining if your barium benzoate waste is hazardous:

  • Generator Knowledge: If you have sufficient process knowledge to definitively conclude whether the waste will or will not exceed the TCLP limit for barium, you can document this and manage the waste accordingly. For instance, if the barium benzoate is in a solid form that is not easily leachable, or if it is part of a mixture with a very low concentration of barium, you may be able to classify it as non-hazardous. However, this determination must be well-documented and defensible.

  • Toxicity Characteristic Leaching Procedure (TCLP) Testing: If generator knowledge is insufficient, a representative sample of the waste must be sent to a certified laboratory for TCLP analysis for barium. The results of this test will definitively determine if the waste is hazardous.

Barium Benzoate Properties and Hazard Classification

PropertyValueCitation
GHS Hazard Statements H301 (Toxic if swallowed), H332 (Harmful if inhaled), H318 (Causes serious eye damage)[1][2]
RCRA Hazardous Waste Code D005 (if TCLP leachate ≥ 100.0 mg/L for Barium)
Water Solubility 3.4 - 51.3 g/L at 20°C

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of barium benzoate.

G start Start: Barium Benzoate Waste waste_determination Step 1: Hazardous Waste Determination start->waste_determination generator_knowledge Generator Knowledge waste_determination->generator_knowledge tclp_test Perform TCLP Test for Barium generator_knowledge->tclp_test Insufficient Knowledge non_hazardous Step 2b: Dispose as Non-Hazardous Industrial Waste generator_knowledge->non_hazardous Sufficient Knowledge (Non-Hazardous) tclp_result TCLP Result < 100.0 mg/L? tclp_test->tclp_result hazardous Step 2a: Dispose as Hazardous Waste (D005) tclp_result->hazardous No tclp_result->non_hazardous Yes hazardous_steps • Use a licensed hazardous waste transporter. • Ship to a permitted RCRA Treatment, Storage,  and Disposal Facility (TSDF). • Manifest the waste. • Maintain all records. hazardous->hazardous_steps non_hazardous_steps • Dispose of in accordance with federal, state,  and local regulations for non-hazardous  industrial waste. • May be eligible for landfill disposal, but  consult with the disposal facility. non_hazardous->non_hazardous_steps

Barium Benzoate Disposal Decision Workflow

Step 2: Disposal Procedures

Based on the outcome of the hazardous waste determination, follow the appropriate disposal path.

2a. Disposal as Hazardous Waste (D005)

If it is determined that the barium benzoate waste is hazardous, you must manage it in accordance with all applicable RCRA regulations for hazardous waste generators. This includes:

  • Packaging and Labeling: The waste must be accumulated in containers that are in good condition, compatible with the waste, and securely closed. The containers must be labeled with the words "Hazardous Waste," the name and address of the generator, and the appropriate hazardous waste codes (D005).

  • Storage: Adhere to the on-site accumulation time limits based on your generator status (e.g., Very Small, Small, or Large Quantity Generator).

  • Transportation and Disposal: The waste must be transported by a licensed hazardous waste hauler to a permitted RCRA Treatment, Storage, and Disposal Facility (TSDF).

  • Manifesting: A Uniform Hazardous Waste Manifest must accompany the shipment from the point of generation to the final disposal facility.

  • Recordkeeping: Maintain all records related to the hazardous waste determination, manifests, and disposal for the required period (typically at least three years).

2b. Disposal as Non-Hazardous Industrial Waste

If the barium benzoate waste is determined to be non-hazardous, it can be disposed of as a solid, non-hazardous industrial waste.[4][5][6] However, it is crucial to adhere to the following:

  • Regulatory Compliance: Ensure that this disposal method complies with all federal, state, and local regulations for industrial waste.

  • Disposal Facility Approval: Contact your chosen waste disposal facility (e.g., industrial landfill) to ensure they are permitted to accept this type of waste and to understand their specific requirements.

  • Segregation: Do not mix non-hazardous barium benzoate waste with hazardous waste, as this will render the entire mixture hazardous.[5]

In all cases, it is recommended to consult with a licensed professional waste disposal service to ensure full compliance with all applicable regulations.[1] By following these procedures, laboratories can ensure the safe and environmentally responsible disposal of barium benzoate.

References

Essential Safety and Logistical Information for Handling Barium Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of Barium Benzoate to ensure safe laboratory operations.

Hazard Identification and Classification

Barium benzoate presents several health hazards.[1][2][3] It is classified as toxic if swallowed, harmful if inhaled, and causes serious eye damage.[1][3]

GHS Hazard Statements:

  • H301: Toxic if swallowed[1][3]

  • H332: Harmful if inhaled[1][3]

  • H318: Causes serious eye damage[1][3]

  • H335: May cause respiratory irritation[2]

Exposure Limits and Physical Properties

Adherence to occupational exposure limits is critical to minimize health risks. The following table summarizes the exposure limits for soluble barium compounds.

Regulatory BodyExposure Limit TypeValue
OSHAPEL (Permissible Exposure Limit)0.5 mg/m³ (8-hour TWA)[4]
NIOSHREL (Recommended Exposure Limit)0.5 mg/m³ (10-hour TWA)[4]
ACGIHTLV (Threshold Limit Value)0.5 mg/m³ (8-hour TWA)[4]
EPADrinking Water Limit-

TWA: Time-Weighted Average

Physical and Chemical Properties:

PropertyValue
Chemical FormulaC14H10BaO4[5]
Molecular Weight379.55 g/mol [6]
Melting Point249.3 °C[5]
AppearanceFine powder

Personal Protective Equipment (PPE) Protocol

A systematic approach to wearing and removing PPE is crucial for safety. The following diagram outlines the procedural steps for appropriate PPE usage when handling barium benzoate.

PPE Donning and Doffing Workflow

Safe Handling and Storage Procedures

Handling:

  • Handle barium benzoate in a well-ventilated area, preferably under a chemical fume hood.[2][7]

  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation of dust and aerosols.[1][2]

  • Use non-sparking tools and prevent electrostatic discharge.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep containers tightly closed.[2][7]

  • Store locked up.[1]

  • Keep away from incompatible materials such as reducing agents, acids, and water.[7]

Accidental Release and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Spill_Response_Workflow spill Spill Detected evacuate 1. Evacuate Personnel and Secure Area spill->evacuate ppe 2. Don Appropriate PPE evacuate->ppe contain 3. Contain the Spill (Use dry sand or earth) ppe->contain collect 4. Collect Spilled Material (Use spark-proof tools) contain->collect containerize 5. Place in a Suitable, Closed Container for Disposal collect->containerize decontaminate 6. Decontaminate Spill Area containerize->decontaminate dispose 7. Dispose of as Hazardous Waste decontaminate->dispose report 8. Report the Incident dispose->report

Chemical Spill Response Workflow

Disposal:

  • Dispose of contents and containers in accordance with local, state, and federal regulations.[1][8]

  • This material may need to be disposed of as hazardous waste.[4] Contact a licensed professional waste disposal service.[8]

  • Do not allow the chemical to enter drains, as it should not be released into the environment.[1][8]

First Aid Measures

If Swallowed:

  • Get emergency medical help immediately.[1]

  • Rinse mouth with water.[1]

  • Do NOT induce vomiting.[1][7]

If in Eyes:

  • Immediately rinse with water for several minutes.[1]

  • Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Get medical help.[1]

If Inhaled:

  • Remove the person to fresh air and keep them comfortable for breathing.[1]

If on Skin:

  • Take off contaminated clothing immediately.[1]

  • Wash off with soap and plenty of water.[1]

  • Consult a doctor if irritation persists.[1]

By adhering to these safety protocols, researchers and scientists can minimize the risks associated with handling barium benzoate and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.